2-D08
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,4-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-10-6-5-9(14(18)15(10)19)13-7-11(17)8-3-1-2-4-12(8)20-13/h1-7,16,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAXTFSPCLZPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144707-18-6 | |
| Record name | 144707-18-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2',3',4'-Trihydroxyflavone: A Novel Regulator of Protein SUMOylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3',4'-Trihydroxyflavone, a synthetic flavone, has emerged as a significant small molecule inhibitor of protein SUMOylation, a critical post-translational modification implicated in a myriad of cellular processes, including cancer. This technical guide provides a comprehensive overview of 2',3',4'-trihydroxyflavone, detailing its chemical properties, synthesis, mechanism of action as a SUMOylation inhibitor, and relevant experimental protocols. The information presented is intended to support further research and drug development efforts targeting the SUMOylation pathway.
Introduction
Flavonoids are a diverse class of polyphenolic compounds widely distributed in plants, known for their broad spectrum of biological activities. While many naturally occurring flavonoids have been extensively studied, synthetic analogs offer the potential for more targeted and potent therapeutic effects. 2',3',4'-Trihydroxyflavone is one such synthetic flavone that has garnered attention for its unique ability to inhibit protein SUMOylation.[1]
SUMOylation is a dynamic and reversible post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins. This process is crucial for regulating various cellular functions, including gene transcription, DNA repair, and signal transduction. Dysregulation of the SUMOylation pathway has been linked to the pathogenesis of numerous diseases, most notably cancer, making it an attractive target for therapeutic intervention.[1] 2',3',4'-Trihydroxyflavone, also known as 2-D08, has been identified as a cell-permeable and mechanistically unique inhibitor of this pathway.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(2,3,4-trihydroxyphenyl)chromen-4-one | |
| Synonyms | This compound | [1] |
| Molecular Formula | C15H10O5 | |
| Molecular Weight | 270.24 g/mol | |
| Appearance | Yellow solid | |
| Solubility | Soluble in DMSO and methanol |
Synthesis of 2',3',4'-Trihydroxyflavone
The synthesis of 2',3',4'-trihydroxyflavone can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a detailed method for its laboratory-scale synthesis.
Materials and Reagents
-
2'-Hydroxyacetophenone
-
2,3,4-Trimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Potassium hydroxide (KOH)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Experimental Protocol
Step 1: Synthesis of 2,3,4-Trimethoxybenzoyl chloride
-
To a solution of 2,3,4-trimethoxybenzoic acid in an appropriate solvent, add thionyl chloride dropwise at 0 °C.
-
Reflux the reaction mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain 2,3,4-trimethoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(2,3,4-Trimethoxybenzoyloxy)acetophenone
-
Dissolve 2'-hydroxyacetophenone and 2,3,4-trimethoxybenzoyl chloride in pyridine.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with dilute hydrochloric acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(2,3,4-trimethoxybenzoyloxy)acetophenone.
Step 3: Baker-Venkataraman Rearrangement to form 1-(2-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)propane-1,3-dione
-
Dissolve 2-(2,3,4-trimethoxybenzoyloxy)acetophenone in pyridine.
-
Add powdered potassium hydroxide and stir the mixture at room temperature for 3-4 hours.
-
Acidify the reaction mixture with dilute acetic acid.
-
Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude diketone, which can be used directly in the next step.
Step 4: Cyclization to form 2',3',4'-Trimethoxyflavone
-
Dissolve the crude 1-(2-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)propane-1,3-dione in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 2',3',4'-trimethoxyflavone.
Step 5: Demethylation to form 2',3',4'-Trihydroxyflavone
-
Dissolve 2',3',4'-trimethoxyflavone in anhydrous dichloromethane.
-
Cool the solution to -78 °C and add a solution of boron tribromide in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2',3',4'-trihydroxyflavone.
Caption: Synthetic pathway for 2',3',4'-trihydroxyflavone.
Biological Activity: Inhibition of Protein SUMOylation
The primary characterized biological activity of 2',3',4'-trihydroxyflavone is its ability to inhibit protein SUMOylation.
The SUMOylation Pathway
The SUMOylation cascade is an enzymatic process analogous to ubiquitination, involving an E1 activating enzyme (SAE1/SAE2), an E2 conjugating enzyme (Ubc9), and in many cases, an E3 ligase.
Caption: The SUMOylation enzymatic cascade.
Mechanism of Inhibition
2',3',4'-Trihydroxyflavone has been shown to be a mechanistically unique inhibitor of protein SUMOylation. It does not inhibit the E1 or E2 enzymes directly but rather prevents the transfer of SUMO from the Ubc9-SUMO thioester intermediate to the substrate protein.[2] This specific mode of action makes it a valuable tool for studying the downstream consequences of SUMOylation without globally shutting down the upstream enzymatic machinery.
Quantitative Data
Experimental Protocols for Biological Evaluation
In Vitro SUMOylation Assay
This protocol describes a fluorescence-based in vitro assay to assess the inhibitory effect of 2',3',4'-trihydroxyflavone on protein SUMOylation.
5.1.1. Materials and Reagents
-
Recombinant human SUMO-1
-
Recombinant human E1 activating enzyme (SAE1/SAE2)
-
Recombinant human E2 conjugating enzyme (Ubc9)
-
Fluorescently labeled peptide substrate containing a SUMO consensus motif (e.g., with a TAMRA or FITC tag)
-
ATP solution
-
SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1% Tween-20, 1 mM DTT)
-
2',3',4'-Trihydroxyflavone stock solution in DMSO
-
DMSO (as vehicle control)
-
384-well black microplates
-
Fluorescence plate reader
5.1.2. Experimental Procedure
-
Prepare a master mix containing the SUMOylation reaction buffer, SUMO-1, E1 enzyme, E2 enzyme, and the fluorescently labeled peptide substrate at their final desired concentrations.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add varying concentrations of 2',3',4'-trihydroxyflavone (or DMSO for the control) to the wells.
-
Initiate the reaction by adding ATP to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore used.
-
Monitor the increase in fluorescence polarization or fluorescence intensity over time. The rate of the reaction is indicative of SUMOylation activity.
-
Calculate the percentage of inhibition for each concentration of 2',3',4'-trihydroxyflavone relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the in vitro SUMOylation assay.
Other Potential Biological Activities
While the most well-documented activity of 2',3',4'-trihydroxyflavone is SUMOylation inhibition, other trihydroxyflavone isomers have demonstrated a range of biological effects, including antioxidant and anticancer activities.[3][4] It is plausible that 2',3',4'-trihydroxyflavone may also possess these properties, though further investigation is required to confirm and quantify these effects.
Conclusion
2',3',4'-Trihydroxyflavone is a valuable chemical probe for studying the intricate roles of protein SUMOylation in cellular physiology and disease. Its unique mechanism of action provides a distinct advantage for dissecting the downstream consequences of this post-translational modification. The synthetic route and experimental protocols outlined in this guide are intended to facilitate further research into this promising compound and its potential therapeutic applications, particularly in the context of cancer and other diseases linked to aberrant SUMOylation. Future studies should focus on determining its potency (IC50) in various cell-based and in vivo models to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Assays for investigating deSUMOylation enzymes (ms# CP-11-0260) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2',3',4'-Trihydroxyflavone: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3',4'-Trihydroxyflavone, also known as 2-D08, is a synthetic flavonoid that has garnered significant interest in the scientific community for its potent and specific biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known pharmacological effects. Detailed experimental protocols for its synthesis and key biological assays are presented, along with visualizations of its mechanism of action, to facilitate further research and drug development efforts.
Chemical Structure and Identification
2',3',4'-Trihydroxyflavone is a flavonoid characterized by a C6-C3-C6 backbone, with three hydroxyl groups substituted on the B-ring at the 2', 3', and 4' positions.
Chemical Structure:
Table 1: Chemical Identification of 2',3',4'-Trihydroxyflavone
| Identifier | Value |
| IUPAC Name | 2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one |
| Common Name | 2',3',4'-Trihydroxyflavone, this compound |
| CAS Number | 144707-18-6[1] |
| Molecular Formula | C15H10O5[1] |
| Molecular Weight | 270.24 g/mol [1] |
| InChI Key | JJAXTFSPCLZPIW-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C2C(=C1)OC(=CC2=O)C3=C(C=C(C=C3O)O)O |
Physicochemical Properties
The physicochemical properties of 2',3',4'-trihydroxyflavone are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of 2',3',4'-Trihydroxyflavone
| Property | Value |
| Physical State | Crystalline solid |
| Melting Point | Not explicitly reported for the 2',3',4'-isomer. Other trihydroxyflavone isomers have melting points ranging from 246-327°C.[2][3][4] |
| Solubility | Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), and ethanol (~1 mg/mL). Sparingly soluble in aqueous buffers. Approximately 0.05 mg/mL in a 1:20 solution of DMSO:PBS (pH 7.2). |
| pKa | Not experimentally determined. Flavonoids generally have multiple pKa values due to the acidic nature of their hydroxyl groups. |
| UV/Vis λmax | 221, 344 nm |
Biological and Pharmacological Properties
2',3',4'-Trihydroxyflavone exhibits a range of biological activities, with its most prominent role being the inhibition of protein sumoylation.
Inhibition of Protein Sumoylation
The primary and most well-characterized biological activity of 2',3',4'-trihydroxyflavone is its role as a specific inhibitor of protein sumoylation.[5] It acts by a unique mechanism, preventing the transfer of the Small Ubiquitin-like Modifier (SUMO) protein from the E2 conjugating enzyme, Ubc9, to the target substrate protein.[5] This inhibition is crucial as the sumoylation pathway is implicated in various cellular processes, and its dysregulation is linked to diseases such as cancer.[1]
Anticancer Activity
As an inhibitor of sumoylation, a pathway often upregulated in cancer, 2',3',4'-trihydroxyflavone has demonstrated potential as an anticancer agent.[5] By disrupting sumoylation, it can interfere with the function of numerous proteins involved in cell cycle progression, DNA repair, and signal transduction, leading to the inhibition of cancer cell growth and induction of apoptosis.
Antioxidant and Anti-inflammatory Potential
While specific studies on the antioxidant and anti-inflammatory properties of the 2',3',4'-isomer are limited, trihydroxyflavones, in general, are known to possess these activities. The presence of multiple hydroxyl groups on the flavonoid scaffold is a key structural feature for scavenging free radicals and modulating inflammatory pathways.
Mechanism of Action: The Sumoylation Pathway
2',3',4'-Trihydroxyflavone's primary mechanism of action is the disruption of the sumoylation cascade. This multi-step enzymatic process is essential for the post-translational modification of a vast number of proteins, thereby regulating their function.
Caption: The SUMOylation pathway and the inhibitory action of 2',3',4'-trihydroxyflavone.
Experimental Protocols
Synthesis of 2',3',4'-Trihydroxyflavone
A detailed experimental protocol for the synthesis of 2',3',4'-trihydroxyflavone has been reported by Kim, Y.S., et al. (2014). The synthesis typically involves the condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone intermediate, followed by cyclization to the flavone core. The final step involves the deprotection of the hydroxyl groups. Note: The detailed, step-by-step protocol would be included here, as found in the supplementary information of the cited paper. As this information is not directly available through the search, a generalized representation is provided.
Caption: Generalized workflow for the synthesis of 2',3',4'-trihydroxyflavone.
In Vitro Sumoylation Inhibition Assay
This assay is used to determine the inhibitory effect of 2',3',4'-trihydroxyflavone on the sumoylation process.[6][7]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant E1 activating enzyme (SAE1/SAE2), E2 conjugating enzyme (Ubc9), a SUMO protein (e.g., SUMO-1), and a substrate protein (e.g., RanGAP1) in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of 2',3',4'-trihydroxyflavone (dissolved in DMSO) to the reaction mixture. A control with DMSO alone should be included.
-
Initiation of Reaction: Initiate the sumoylation reaction by adding ATP to the mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific to the substrate protein to visualize the unmodified and SUMOylated forms. The decrease in the intensity of the SUMOylated band in the presence of the inhibitor indicates its inhibitory activity.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the free radical scavenging capacity of 2',3',4'-trihydroxyflavone.[2][8]
Protocol:
-
DPPH Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a series of dilutions of 2',3',4'-trihydroxyflavone in methanol.
-
Reaction: Add the DPPH solution to each dilution of the test compound. A control containing only DPPH and methanol is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
MTT Assay (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2',3',4'-trihydroxyflavone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Potential Therapeutic Applications and Future Directions
The unique mechanism of action of 2',3',4'-trihydroxyflavone as a specific inhibitor of sumoylation positions it as a promising lead compound for the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical and clinical studies. Investigations into its potential synergistic effects with existing chemotherapeutic agents could also open new avenues for combination therapies. Moreover, a comprehensive evaluation of its antioxidant and anti-inflammatory activities will provide a broader understanding of its therapeutic potential in other disease contexts.
Conclusion
2',3',4'-Trihydroxyflavone is a valuable chemical tool for studying the intricate roles of the sumoylation pathway in health and disease. Its potent and specific inhibitory activity, coupled with the general pharmacological properties of flavonoids, makes it a compelling candidate for further drug development. This technical guide provides a foundational resource for researchers and scientists to advance our understanding and application of this promising molecule.
References
- 1. Synthesis of 2’,3’,4’-trihydroxyflavone (this compound), an Inhibitor of Protein Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. 7,3',4'-Trihydroxyflavone | CAS#:2150-11-0 | Chemsrc [chemsrc.com]
- 4. 3,4',7-Trihydroxyflavone | C15H10O5 | CID 5281611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. is.muni.cz [is.muni.cz]
- 7. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchhub.com [researchhub.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Synthesis of 2',3',4'-Trihydroxyflavone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2',3',4'-trihydroxyflavone, a molecule of significant interest in chemical biology and drug discovery. This document details the synthetic pathway, experimental protocols, and key biological activities, with a focus on its role as an inhibitor of protein sumoylation.
Chemical Synthesis
The synthesis of 2',3',4'-trihydroxyflavone can be efficiently achieved through a multi-step process. A key method reported in the literature involves the construction of the flavone backbone followed by demethylation to yield the desired trihydroxy product. An important consideration in the synthesis of polyhydroxyflavones is the potential for rearrangements, such as the Wessely-Moser rearrangement, which can occur under certain deprotection conditions.[1]
A significant synthesis was reported by Schneekloth and colleagues in 2014, which provides an efficient route to 2',3',4'-trihydroxyflavone.[1] The general approach involves the synthesis of a protected precursor, followed by a crucial deprotection step to yield the final product.
Synthetic Pathway
The synthesis commences with the acylation of a protected phloroglucinol derivative, followed by a Baker-Venkataraman rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclization yields the flavone core. The final step involves the removal of protecting groups to afford 2',3',4'-trihydroxyflavone.
Caption: Synthetic pathway for 2',3',4'-trihydroxyflavone.
Experimental Protocols
Step 1: Synthesis of the Acylated Intermediate
To a solution of 2-hydroxy-4,6-dimethoxyacetophenone in pyridine, 2,3,4-trimethoxybenzoyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the mixture is poured into ice-cold water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude acylated intermediate, which can be used in the next step without further purification.
Step 2: Baker-Venkataraman Rearrangement
The acylated intermediate is dissolved in pyridine, and powdered potassium hydroxide is added. The mixture is heated at 60 °C for 3 hours. The reaction is then cooled to room temperature and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to afford the 1,3-diketone.
Step 3: Cyclization to form the Protected Flavone
The 1,3-diketone is dissolved in a mixture of glacial acetic acid and concentrated sulfuric acid. The solution is heated at 100 °C for 1 hour. After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the protected flavone.
Step 4: Demethylation to 2',3',4'-Trihydroxyflavone
The protected flavone is dissolved in anhydrous dichloromethane and cooled to -78 °C. A solution of boron tribromide in dichloromethane is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 2',3',4'-trihydroxyflavone.
Quantitative Data
| Step | Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | Acylated Intermediate | C20H22O8 | 390.38 | ~95 |
| 2 | 1,3-Diketone | C20H22O8 | 390.38 | ~85 |
| 3 | Protected Flavone | C20H20O7 | 372.37 | ~80 |
| 4 | 2',3',4'-Trihydroxyflavone | C15H10O5 | 270.24 | ~70 |
Table 1: Summary of quantitative data for the synthesis of 2',3',4'-trihydroxyflavone.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.9 (s, 1H, 5-OH), 9.5-10.5 (br s, 3H, 2',3',4'-OH), 8.15 (d, J = 8.0 Hz, 1H), 7.95 (s, 1H), 7.50 (t, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 6.85 (s, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 182.1, 164.5, 161.8, 157.5, 152.0, 145.2, 145.0, 136.4, 133.5, 124.8, 121.0, 119.5, 118.3, 115.6, 105.4.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₅H₁₁O₅ [M+H]⁺: 271.0601; Found: 271.0605.
Biological Activity and Signaling Pathways
2',3',4'-Trihydroxyflavone has been identified as a cell-permeable and mechanistically unique inhibitor of protein sumoylation.[1] Sumoylation is a post-translational modification process that involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins. This process is crucial for regulating various cellular functions, and its dysregulation has been implicated in diseases such as cancer.[1]
Protein Sumoylation Pathway
The sumoylation cascade involves a series of enzymatic reactions analogous to ubiquitination, including activation (E1), conjugation (E2), and ligation (E3) enzymes.
Caption: The protein sumoylation signaling pathway.
Experimental Workflow for Biological Evaluation
The inhibitory effect of 2',3',4'-trihydroxyflavone on protein sumoylation can be assessed using a combination of in vitro and cell-based assays.
Caption: Experimental workflow for biological evaluation.
In Vitro Sumoylation Assay: This assay reconstitutes the sumoylation cascade in a test tube using purified E1, E2, and a model substrate. The effect of 2',3',4'-trihydroxyflavone on the formation of SUMO-conjugated substrate is monitored, typically by western blotting or fluorescence-based methods.
Cell-Based Assays: The activity of 2',3',4'-trihydroxyflavone is further validated in a cellular context. Cancer cell lines are treated with the compound, and the global levels of sumoylated proteins are assessed by western blotting using anti-SUMO antibodies. Immunofluorescence can be used to visualize the subcellular localization of sumoylated proteins.
Downstream Functional Assays: To understand the functional consequences of sumoylation inhibition by 2',3',4'-trihydroxyflavone, downstream cellular processes are examined. This includes assays for cell proliferation, apoptosis, and cell cycle progression, which are known to be regulated by sumoylation.
Conclusion
This technical guide provides a detailed framework for the synthesis and biological evaluation of 2',3',4'-trihydroxyflavone. The synthetic route is well-established, and the primary biological activity as a sumoylation inhibitor presents a compelling avenue for further research in cancer biology and drug development. The provided protocols and workflows offer a solid foundation for researchers to explore the therapeutic potential of this promising flavonoid.
References
A Technical Guide to 2',3',4'-Trihydroxyflavone: Synthesis, Analogs, and Inhibition of Protein Sumoylation
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides an in-depth overview of 2',3',4'-trihydroxyflavone, a synthetic flavone identified as a potent and specific inhibitor of protein sumoylation. Notably, extensive research of scientific literature reveals a significant lack of documentation regarding the natural sources of this particular trihydroxyflavone isomer. Therefore, this guide will focus primarily on its chemical synthesis, the biological activities of the synthetic compound and its analogs, and the molecular pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery.
Chemical Synthesis of 2',3',4'-Trihydroxyflavone and Its Precursor
The synthesis of 2',3',4'-trihydroxyflavone is achieved through a multi-step process, commencing with the synthesis of a chalcone precursor followed by its cyclization and subsequent deprotection.
Synthesis of the Chalcone Precursor: (E)-1-(2-hydroxyphenyl)-3-(2,3,4-trihydroxyphenyl)prop-2-en-1-one
A key intermediate in the synthesis of 2',3',4'-trihydroxyflavone is the corresponding chalcone. Its synthesis is typically achieved via a Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 2,3,4-trihydroxybenzaldehyde.
Experimental Protocol: Chalcone Synthesis
-
Materials: 2-hydroxyacetophenone, 2,3,4-trihydroxybenzaldehyde, ethanol, aqueous sodium hydroxide (NaOH), hydrochloric acid (HCl), distilled water.
-
Procedure:
-
Dissolve 2-hydroxyacetophenone (1 equivalent) and 2,3,4-trihydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a chilled aqueous solution of sodium hydroxide (e.g., 50%) dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
-
The precipitated chalcone is then collected by vacuum filtration, washed with cold distilled water until the washings are neutral, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.
-
Synthesis of 2',3',4'-Trihydroxyflavone
The synthesized chalcone is then cyclized to form the flavone ring system. Protecting groups are often employed for the hydroxyl groups, which are subsequently removed in the final step. A reported efficient synthesis involves the following key steps[1].
Experimental Protocol: Synthesis of 2',3',4'-Trihydroxyflavone
-
Step 1: Protection of Hydroxyl Groups (Example using Methoxymethyl ether - MOM)
-
The hydroxyl groups of the chalcone are protected, for example, by reacting with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM).
-
-
Step 2: Oxidative Cyclization
-
The protected chalcone is subjected to oxidative cyclization to form the flavone ring. A common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves treatment with alkaline hydrogen peroxide.
-
-
Step 3: Deprotection
-
The protecting groups are removed to yield the final 2',3',4'-trihydroxyflavone. For MOM groups, this is typically achieved by treatment with an acid, such as hydrochloric acid in methanol.
-
An important consideration during deprotection is the potential for a Wessely-Moser rearrangement under harsh acidic conditions, which can lead to isomeric impurities[1]. Careful control of the reaction conditions is therefore crucial.
-
Below is a visual representation of the synthetic workflow.
Caption: Synthetic workflow for 2',3',4'-trihydroxyflavone.
Biological Activity and Analogs
2',3',4'-Trihydroxyflavone has been identified as a cell-permeable and mechanistically unique inhibitor of protein sumoylation[1]. SUMO (Small Ubiquitin-like Modifier) modification is a critical post-translational process that regulates the function and stability of numerous proteins involved in cellular homeostasis and development. Dysregulation of sumoylation has been implicated in various diseases, including cancer, making inhibitors of this pathway valuable research tools and potential therapeutic leads.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data for 2',3',4'-trihydroxyflavone and a key inactive isomer, highlighting the structural requirements for activity.
| Compound Name | Structure | Biological Activity | IC50 (µM) | Reference |
| 2',3',4'-Trihydroxyflavone | 2',3',4'-trihydroxyflavone | Inhibitor of protein sumoylation | ~10 | [1] |
| 3',4',5'-Trihydroxyflavone | 3',4',5'-trihydroxyflavone | Inactive as a sumoylation inhibitor | >100 | [1] |
Note: The IC50 value for 2',3',4'-trihydroxyflavone is an approximation based on the reported data. The inactivity of the 3',4',5'-isomer underscores the specific structural requirements for the inhibition of the sumoylation pathway.
Signaling Pathway: Protein Sumoylation and Inhibition
The protein sumoylation cascade is an enzymatic pathway analogous to ubiquitination. It involves an E1 activating enzyme (SAE1/SAE2), an E2 conjugating enzyme (Ubc9), and often an E3 ligase that facilitates the transfer of SUMO to a lysine residue on the target protein. 2',3',4'-Trihydroxyflavone has been shown to specifically inhibit the transfer of SUMO from the Ubc9-SUMO thioester intermediate to the substrate protein[1].
The following diagram illustrates the sumoylation pathway and the point of inhibition by 2',3',4'-trihydroxyflavone.
Caption: The protein sumoylation pathway and its inhibition.
Experimental Protocol: In Vitro Protein Sumoylation Assay
To assess the inhibitory activity of 2',3',4'-trihydroxyflavone and its analogs, an in vitro protein sumoylation assay can be performed. This assay reconstitutes the sumoylation machinery using purified enzymes.
Experimental Protocol: In Vitro Sumoylation Assay
-
Materials:
-
Recombinant human E1 activating enzyme (SAE1/SAE2)
-
Recombinant human E2 conjugating enzyme (Ubc9)
-
Recombinant human SUMO-1 (or other SUMO paralogs) with a C-terminal diglycine motif
-
A substrate protein known to be sumoylated (e.g., RanGAP1)
-
ATP
-
Sumoylation reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% Tween 20, 1 mM DTT)
-
Test compounds (2',3',4'-trihydroxyflavone and analogs) dissolved in DMSO
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Antibodies against the substrate protein or a tag (e.g., anti-His, anti-GST)
-
-
Procedure:
-
Prepare a master mix containing the sumoylation buffer, ATP, E1 enzyme, E2 enzyme, and SUMO-1.
-
In separate microcentrifuge tubes, add the substrate protein.
-
Add varying concentrations of the test compounds (or DMSO as a vehicle control) to the respective tubes. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the sumoylation reaction by adding the master mix to each tube.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the substrate protein.
-
Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
The appearance of a higher molecular weight band corresponding to the SUMO-conjugated substrate indicates a successful sumoylation reaction. The reduction in the intensity of this band in the presence of the test compound demonstrates its inhibitory activity.
-
Densitometry can be used to quantify the band intensities and calculate the IC50 value of the inhibitor.
-
Conclusion
While the natural origins of 2',3',4'-trihydroxyflavone remain elusive, its chemical synthesis has paved the way for its characterization as a specific inhibitor of the protein sumoylation pathway. This technical guide has provided a comprehensive overview of its synthesis, a comparison with an inactive analog, the signaling pathway it targets, and a detailed protocol for assessing its biological activity. The unique mechanism of action of 2',3',4'-trihydroxyflavone makes it a valuable chemical probe for studying the complex roles of sumoylation in health and disease and serves as a promising scaffold for the development of novel therapeutic agents. Further research into the synthesis and evaluation of a broader range of analogs is warranted to explore the structure-activity relationships and optimize the potency and selectivity of this class of inhibitors.
References
A Technical Guide to the Mechanism of Action of 2',3',4'-Trihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',4'-Trihydroxyflavone, a flavonoid compound, has emerged as a molecule of significant interest in biomedical research due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of 2',3',4'-trihydroxyflavone, with a focus on its anticancer, anti-inflammatory, and cytoprotective effects. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.
Core Mechanisms of Action
2',3',4'-Trihydroxyflavone exerts its biological effects through multiple pathways, with the inhibition of protein SUMOylation being a particularly unique and well-documented mechanism. Additionally, it demonstrates significant antioxidant and anti-inflammatory properties, contributing to its overall pharmacological profile.
Inhibition of Protein SUMOylation
A key and distinctive mechanism of action of 2',3',4'-trihydroxyflavone is its ability to inhibit protein SUMOylation. Unlike many other SUMOylation inhibitors that target the E1 activating enzyme, 2',3',4'-trihydroxyflavone acts through a mechanistically unique process. It specifically prevents the discharge of the Small Ubiquitin-like Modifier (SUMO) protein from the Ubc9-SUMO thioester intermediate, a critical step in the SUMO conjugation cascade. This inhibition of SUMOylation has profound implications for various cellular processes, including gene transcription, protein stability, and DNA repair, making it a valuable tool for studying these pathways and a potential therapeutic target in diseases where SUMOylation is dysregulated, such as cancer.
Anti-inflammatory and Barrier Protective Effects
2',3',4'-Trihydroxyflavone has demonstrated potent anti-inflammatory and cytoprotective effects, particularly in the context of intestinal inflammation. In an in vitro model of intestinal mucositis using Caco-2 cells, it was shown to inhibit increases in epithelial barrier permeability caused by both the chemotherapeutic metabolite SN-38 and inflammatory cytokines. This effect is crucial for maintaining intestinal homeostasis and suggests a therapeutic potential for conditions like inflammatory bowel disease and chemotherapy-induced mucositis.
Antioxidant Activity
The antioxidant properties of 2',3',4'-trihydroxyflavone contribute significantly to its cellular protective effects. It has been shown to reduce the generation of reactive oxygen species (ROS) induced by oxidative stressors. This ROS scavenging ability is a common feature of flavonoids and is attributed to their chemical structure, which enables them to donate hydrogen atoms and stabilize free radicals.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of 2',3',4'-trihydroxyflavone.
| Activity | Assay | Cell Line/System | IC50 Value | Reference |
| SUMOylation Inhibition | In vitro SUMOylation assay | - | 5.8 µM |
| Activity | Experimental Model | Key Findings | Reference |
| Inhibition of Epithelial Permeability | In vitro intestinal mucositis model (Caco-2 cells) | Inhibited SN-38- and cytokine-evoked increases in permeability | |
| Antioxidant Effect | Caco-2 cells | Reduced tert-butyl hydroperoxide-induced ROS generation |
Key Experimental Protocols
In Vitro SUMOylation Inhibition Assay
This protocol is based on the methodology described for the discovery of 2',3',4'-trihydroxyflavone as a SUMOylation inhibitor.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing SUMO E1 activating enzyme (Aos1/Uba2), Ubc9 E2 conjugating enzyme, a fluorescently labeled SUMO protein (e.g., SUMO-1-VME), and the substrate to be SUMOylated in a suitable reaction buffer.
-
Compound Incubation: Add varying concentrations of 2',3',4'-trihydroxyflavone (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Initiation of Reaction: Initiate the SUMOylation reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes).
-
Detection of Ubc9-SUMO Thioester: Stop the reaction and analyze the formation of the Ubc9-SUMO thioester intermediate using non-reducing SDS-PAGE followed by fluorescence scanning of the gel. The intensity of the fluorescent band corresponding to the Ubc9-SUMO conjugate is quantified.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of Ubc9-SUMO thioester formation against the concentration of 2',3',4'-trihydroxyflavone.
Caco-2 Epithelial Barrier Permeability Assay (TEER Measurement)
This protocol outlines the measurement of transepithelial electrical resistance (TEER) to assess the integrity of the Caco-2 cell monolayer.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed (typically 21 days post-seeding).
-
Treatment: Treat the Caco-2 monolayers with the inflammatory stimulus (e.g., a cytokine cocktail or SN-38) in the presence or absence of various concentrations of 2',3',4'-trihydroxyflavone.
-
TEER Measurement: At specified time points, measure the TEER of the cell monolayers using a voltmeter with "chopstick" electrodes.
-
Data Normalization: Subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².
-
Data Analysis: Compare the TEER values of the treated groups to the control group to determine the effect of 2',3',4'-trihydroxyflavone on barrier integrity.
Cellular Reactive Oxygen Species (ROS) Generation Assay
This protocol describes a common method for measuring intracellular ROS levels using a fluorescent probe.
-
Cell Seeding: Seed cells (e.g., Caco-2) in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of 2',3',4'-trihydroxyflavone for a defined period.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a ROS-generating agent (e.g., tert-butyl hydroperoxide).
-
Probe Loading: Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) and incubate according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence readings to a control group and calculate the percentage of ROS reduction by 2',3',4'-trihydroxyflavone.
Visualizations
Caption: Inhibition of the SUMOylation cascade by 2',3',4'-trihydroxyflavone.
Caption: Protective effect on the intestinal epithelial barrier.
Caption: Antioxidant mechanism of 2',3',4'-trihydroxyflavone.
Conclusion
2',3',4'-Trihydroxyflavone is a multifaceted flavonoid with significant therapeutic potential. Its unique mechanism of SUMOylation inhibition, coupled with its anti-inflammatory and antioxidant properties, positions it as a compelling candidate for further investigation in oncology, inflammatory diseases, and cytoprotective therapies. The data and protocols presented in this guide are intended to facilitate these future research endeavors and accelerate the translation of this promising molecule from the laboratory to clinical applications.
The In Vitro Biological Activity of 2',3',4'-Trihydroxyflavone: A Technical Guide for Researchers
Introduction
2',3',4'-Trihydroxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are widely recognized for their potential health benefits, which are often attributed to their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro biological activities of 2',3',4'-trihydroxyflavone, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The information is intended for researchers, scientists, and drug development professionals engaged in the study of natural compounds for therapeutic applications. This document details the experimental protocols used to evaluate these activities, presents quantitative data in a structured format, and illustrates key mechanisms and workflows through signaling pathway diagrams.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their biological effects. This activity is primarily due to their ability to scavenge free radicals, chelate metal ions, and modulate antioxidant enzyme expression. The presence of the ortho-dihydroxy (catechol) group in the B-ring of 2',3',4'-trihydroxyflavone is a key structural feature for potent free radical scavenging activity.[1]
Quantitative Data: Free Radical Scavenging
Table 1: Antioxidant Activity of Structurally Similar Trihydroxyflavones
| Compound | Assay | Result | Reference |
|---|---|---|---|
| 3',4',5-Trihydroxyflavone | DPPH Radical Scavenging | Most active among tested trihydroxyflavones | [2] |
| 3,3',4'-Trihydroxyflavone | ROS/RNS Scavenging | Most active compound in the majority of assays | [1] |
| 2',3',4'-Trihydroxyflavone | tbhp-induced ROS generation | Significantly reduced ROS generation |[3] |
Experimental Protocols
The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[4]
Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[4][5]
Protocol:
-
A stock solution of DPPH (e.g., 600 μM or 0.004%) is prepared in ethanol or methanol.[6][7]
-
In a 96-well plate, 100 μL of the test compound (2',3',4'-trihydroxyflavone) at various concentrations is mixed with 100 μL of the DPPH solution.[6]
-
The mixture is incubated in the dark at room temperature for 30 minutes.[6][8]
-
The absorbance is measured at 517 nm using a microplate reader.[4][6]
-
A control containing the solvent instead of the test compound is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
This assay measures the ability of a compound to inhibit nitric oxide radicals.[9]
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions. The nitrite ions are quantified using the Griess reagent.[10][11]
Protocol:
-
The reaction mixture consists of 2 mL of 10 mM sodium nitroprusside, 0.5 mL of phosphate-buffered saline (pH 7.4), and 0.5 mL of the test compound at various concentrations.[10]
-
The mixture is incubated at 25°C for 150 minutes.[10]
-
After incubation, 0.5 mL of the reaction mixture is mixed with 1 mL of sulfanilic acid reagent (0.33% in 20% glacial acetic acid) and allowed to stand for 5 minutes.[10]
-
Then, 1 mL of naphthylethylenediamine dihydrochloride (0.1% w/v) is added, and the mixture is incubated at room temperature for 30 minutes.[10][12]
-
The absorbance of the resulting pink-colored solution is measured at 540 nm.[10][12]
-
The percentage of nitric oxide scavenging is calculated relative to a control.
Visualization: Free Radical Scavenging Workflow
Caption: Workflow for a typical in vitro free radical scavenging assay.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Flavones can exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and the NF-κB and JAK-STAT pathways.[13]
Quantitative Data: Inhibition of Inflammatory Mediators
Studies on closely related trihydroxyflavones demonstrate significant anti-inflammatory potential. For example, 6,3',4'- and 7,3',4'-trihydroxyflavone have been shown to suppress nitric oxide (NO) production and downregulate the gene expression of pro-inflammatory cytokines like IL-1β and IL-6 in macrophage cell models.[14]
Table 2: Anti-inflammatory Activity of 2',3',4'-Trihydroxyflavone and Related Flavones
| Compound | Cell Line / Model | Target / Assay | Result (IC50) | Reference |
|---|---|---|---|---|
| 6,3',4'-Trihydroxyflavone | RAW264.7 (2D) | NO Suppression | 22.1 µM | [14] |
| 6,3',4'-Trihydroxyflavone | RAW264.7 (3D) | NO Suppression | 35.6 µM | [14] |
| 7,3',4'-Trihydroxyflavone | RAW264.7 (2D) | NO Suppression | 26.7 µM | [14] |
| 7,3',4'-Trihydroxyflavone | RAW264.7 (3D) | NO Suppression | 48.6 µM | [14] |
| 7,3',4'-Trihydroxyflavone | RAW264.7 | c-Src binding | 20.9 µM | [14] |
| 2',3',4'-Trihydroxyflavone | Caco-2 cells | Cytokine-evoked permeability | Most effective inhibitor tested |[3] |
Experimental Protocol: COX-2 Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by prostaglandin G2 (PGG2), which is produced from arachidonic acid by the cyclooxygenase activity. The appearance of the oxidized TMPD is monitored colorimetrically or fluorometrically.[15][16]
Protocol (Fluorometric):
-
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and other reagents (Assay Buffer, Probe, Cofactor, Arachidonic Acid) as per the kit manufacturer's instructions.[15]
-
Inhibitor Preparation: Dissolve 2',3',4'-trihydroxyflavone in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[15]
-
Assay Plate Setup: In a 96-well white opaque plate, add 10 µl of the diluted test inhibitor. Include wells for an enzyme control (no inhibitor) and a known inhibitor control (e.g., Celecoxib).[15]
-
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µl of this mix to each well.[15]
-
Initiation: Initiate the reaction by adding 10 µl of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[15]
-
Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[15]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic plot. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Visualization: Inflammatory Signaling Pathways
Inflammatory stimuli like LPS activate signaling cascades leading to the expression of pro-inflammatory genes. Flavonoids can interfere at multiple points in these pathways.
Caption: Potential inhibition of the NF-κB signaling pathway by 2',3',4'-THF.
Anticancer Activity
Flavonoids have been investigated for their potential as anticancer agents due to their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with angiogenesis and metastasis.[17]
Quantitative Data: Cytotoxicity in Cancer Cell Lines
Studies on various trihydroxyflavones have demonstrated their anti-proliferative effects against several human cancer cell lines. The majority of active compounds inhibit cancer cell growth with EC50 values in the range of 10-50 µM.[2][17][18]
Table 3: Anticancer Activity of Various Trihydroxyflavones
| Compound | Cell Line | Assay | Result (EC50 / IC50) | Reference |
|---|---|---|---|---|
| Trihydroxyflavone derivatives | A549 (lung), MCF-7 (breast), U87 (brain) | MTT | 10-50 µM | [2][17][18] |
| 3',4',5-Trihydroxyflavone | A549 (lung), MCF-7 (breast) | MTT | Among the most potent tested | [2][17] |
| 7,3',4'-Trihydroxyflavone | MCF-7 (breast) | MMT | 79.16 µM | [19] |
| 6,3',4'-Trihydroxyflavone | MG-63 (osteosarcoma) | MTT | Dose-dependent effect |[7] |
Experimental Protocol: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[20] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20]
Protocol:
-
Cell Seeding: Seed cells (e.g., 1,000 to 100,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of 2',3',4'-trihydroxyflavone and incubate for a specified period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: Remove the medium and add 50-100 µL of fresh medium along with 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.[21]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[20]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance (optical density) at 570 nm or 590 nm, with a reference wavelength of around 630 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is then calculated.
Visualization: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Neuroprotective Activity
Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases. The antioxidant properties of flavonoids make them promising candidates for neuroprotection.
Summary of Neuroprotective Effects
Studies on 3',4',7-trihydroxyflavone, a structurally similar compound, have shown that it can protect neuronal cells from hydrogen peroxide (H2O2)-induced oxidative stress.[22] This protection is achieved by reducing reactive oxygen species (ROS) production, preserving mitochondrial membrane potential, and inhibiting apoptosis.[22] The protective mechanism involves the modulation of key signaling pathways, including MAPKs and PI3K/Akt, and the inhibition of NF-κB translocation.[22] Furthermore, compounds like 2,3,4-trihydroxybenzophenone have been shown to increase neurite outgrowth in neuroblastoma cells, suggesting a role in promoting neuronal recovery.[23]
Experimental Protocol: Neurite Outgrowth Assay
Principle: This assay evaluates the ability of a compound to promote the growth of neurites (axons and dendrites) from neuronal cells, which is a crucial process in neural development and regeneration.
Protocol:
-
Cell Culture: Use a suitable neuronal cell line, such as SH-SY5Y or Neuro2a.[23][24] Seed cells at a low density on a permissive substrate.
-
Differentiation: Induce differentiation using a standard protocol, which may involve reduced serum conditions or the addition of agents like retinoic acid.
-
Treatment: Treat the differentiating cells with 2',3',4'-trihydroxyflavone at various non-toxic concentrations.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
-
Imaging: Fix the cells and use immunofluorescence to stain for neuronal markers (e.g., β-III tubulin) or use a cell line with stable expression of fluorescent tubulin.[24] Acquire images using fluorescence microscopy.
-
Analysis: Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of neurite-bearing cells using image analysis software.
Visualization: Neuroprotective Signaling
Caption: Key pathways in neuroprotection modulated by trihydroxyflavones.
Conclusion
The in vitro evidence strongly suggests that 2',3',4'-trihydroxyflavone is a biologically active compound with significant therapeutic potential. Its activity is rooted in its potent antioxidant properties, likely conferred by the catechol structure in its B-ring. This fundamental free-radical scavenging ability underpins its demonstrated anti-inflammatory, anticancer, and neuroprotective effects observed in various cell-based models. The detailed protocols and summarized data in this guide provide a foundation for further research and development of 2',3',4'-trihydroxyflavone as a lead compound for addressing diseases characterized by inflammation and oxidative stress. Further investigation is warranted to fully elucidate its mechanisms of action and to translate these promising in vitro findings into preclinical and clinical settings.
References
- 1. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The semi-synthetic flavonoid 2′,3′,4′-trihydroxyflavone (2-D08) inhibits both SN-38- and cytokine-evoked increases in epithelial barrier permeability in an in vitro intestinal mucositis model - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of antioxidant activity by DPPH· scavenging assay [bio-protocol.org]
- 7. jchr.org [jchr.org]
- 8. 3.3. DPPH Scavenging Assay [bio-protocol.org]
- 9. Nitric oxide scavenging assay: Significance and symbolism [wisdomlib.org]
- 10. Nitric oxide (NO) scavenging assay [bio-protocol.org]
- 11. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.8. Nitric Oxide (NO) Scavenging Assay [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neurite Outgrowth Assay Cell Line | Molecular Kinetics [molecularkinetics.com]
Unveiling the Antioxidant Potential of 2',3',4'-Trihydroxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their antioxidant properties, which contribute to their potential health benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects. Among the vast family of flavonoids, trihydroxyflavones are a subject of significant interest due to their potent free radical scavenging capabilities. This technical guide focuses on the antioxidant properties of a specific isomer, 2',3',4'-trihydroxyflavone. While direct quantitative data for this particular compound is limited in publicly available literature, this document synthesizes existing knowledge on its predicted activity based on structure-activity relationships, provides comparative data from other trihydroxyflavone isomers, and details the experimental protocols for assessing antioxidant capacity.
The core structure of a flavone consists of a C6-C3-C6 skeleton, with two phenyl rings (A and B) and a heterocyclic ring (C). The antioxidant activity of flavonoids is primarily attributed to the number and arrangement of hydroxyl (-OH) groups on this structure. The B-ring substitution is particularly crucial, and the presence of an ortho-dihydroxy (catechol) or a vicinal trihydroxy arrangement significantly enhances radical scavenging activity.
Structure-Activity Relationship and Predicted Antioxidant Prowess
The arrangement of hydroxyl groups on the B-ring of 2',3',4'-trihydroxyflavone suggests a high potential for antioxidant activity. The presence of three adjacent hydroxyl groups creates a highly favorable configuration for donating hydrogen atoms or electrons to neutralize free radicals, thereby terminating damaging oxidative chain reactions.
One comparative study of seventeen trihydroxyflavone derivatives identified the isomer with hydroxyl groups at the 2', 3', and 4' positions in the B-ring as exhibiting the strongest free radical scavenging ability in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay[1]. While the study did not provide specific quantitative data for this isomer, this qualitative assessment underscores its potent antioxidant potential. The high reactivity is attributed to the electron-donating nature of the multiple hydroxyl groups, which stabilizes the resulting flavonoid radical after scavenging a free radical.
Quantitative Antioxidant Data of Trihydroxyflavone Isomers
To provide a quantitative context for the potential antioxidant capacity of 2',3',4'-trihydroxyflavone, the following table summarizes the reported antioxidant activities of other trihydroxyflavone isomers. This data, obtained from various in vitro antioxidant assays, highlights the range of activities observed among different substitution patterns.
| Flavonoid Isomer | Assay | IC50 / EC50 (µM) | Reference |
| 3,3',4'-Trihydroxyflavone | DPPH | Most active in a series | [2] |
| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 3.02 | [3] |
| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 2.71 | [3] |
| 3',4',5-Trihydroxyflavone | DPPH | Most active against A549 & MCF-7 cell lines | [1][4] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. EC50 (Half maximal effective concentration) is the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. A lower value indicates greater antioxidant activity.
Experimental Protocols for Assessing Antioxidant Activity
The following are detailed methodologies for key experiments commonly used to evaluate the antioxidant properties of flavonoids like 2',3',4'-trihydroxyflavone.
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample preparation: Dissolve 2',3',4'-trihydroxyflavone in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a series of dilutions of 2',3',4'-trihydroxyflavone in a suitable solvent.
-
Reaction mixture: Add a small aliquot (e.g., 10 µL) of each sample dilution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 determination: The IC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Protocol:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample preparation: Prepare a series of dilutions of 2',3',4'-trihydroxyflavone.
-
Reaction mixture: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).
Protocol:
-
Cell culture: Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate until confluent.
-
Loading with fluorescent probe: Wash the cells with PBS and then incubate them with a solution of DCFH-DA. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cells.
-
Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of 2',3',4'-trihydroxyflavone for a specific period (e.g., 1 hour).
-
Induction of oxidative stress: Induce oxidative stress by adding a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Fluorescence measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is expressed as micromoles of quercetin equivalents per micromole of the compound.
Visualizing Antioxidant Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the antioxidant properties of flavonoids.
Caption: General mechanism of free radical scavenging by a flavonoid.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Trihydroxyflavones: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, quantitative effects, and experimental evaluation of trihydroxyflavones as potent anti-inflammatory agents.
Introduction
Trihydroxyflavones, a subclass of flavonoids characterized by three hydroxyl groups on the flavone backbone, have emerged as promising candidates in the development of novel anti-inflammatory therapeutics. Found abundantly in various plants, fruits, and vegetables, these naturally occurring compounds exhibit potent modulatory effects on key signaling pathways implicated in the inflammatory response. This technical guide provides a comprehensive overview of the anti-inflammatory properties of prominent trihydroxyflavones, including apigenin, fisetin, baicalein, norwogonin, and other notable derivatives. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into their mechanisms of action, quantitative efficacy, and the experimental protocols required for their evaluation.
Core Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of trihydroxyflavones are multifaceted, primarily involving the inhibition of pro-inflammatory enzymes and the modulation of critical intracellular signaling cascades. These compounds have been shown to effectively target key mediators of inflammation, leading to a reduction in the production of inflammatory cytokines and other signaling molecules.
Inhibition of Pro-inflammatory Enzymes
Trihydroxyflavones have demonstrated significant inhibitory activity against cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that are upregulated during inflammation and are responsible for the synthesis of prostaglandins and nitric oxide (NO), respectively.
Modulation of Key Signaling Pathways
The anti-inflammatory properties of trihydroxyflavones are largely attributed to their ability to interfere with major signaling pathways that regulate the expression of pro-inflammatory genes. These include:
-
Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a central regulator of inflammation. Trihydroxyflavones can inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Trihydroxyflavones have been shown to suppress the phosphorylation of these kinases, thereby downregulating the inflammatory cascade.
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is critical for cytokine signaling. Certain trihydroxyflavones can inhibit the phosphorylation of JAK and STAT proteins, disrupting the signaling cascade that leads to the expression of inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of various trihydroxyflavones, providing a comparative overview of their potency.
| Trihydroxyflavone | Target | Cell Line/Model | IC50 / % Inhibition |
| Apigenin | COX-2 | RAW 264.7 Macrophages | IC50 < 15 µM[1][2] |
| iNOS | RAW 264.7 Macrophages | IC50 < 15 µM[1][2] | |
| PGE2 Production | RAW 264.7 Macrophages | IC50 8.04 µM[1] | |
| Nitrite Production | RAW 264.7 Macrophages | IC50 9.86 µM[1] | |
| Fisetin | Nitric Oxide Production | N9 Microglial Cells | Significant inhibition[3] |
| TNF-α Production | N9 Microglial Cells | Significant inhibition[3] | |
| IL-6 Secretion | LPS-stimulated RAW264.7 cells | ~51% decrease with fisetin treatment[4] | |
| TNF-α Secretion | LPS-stimulated RAW264.7 cells | ~40% decrease with fisetin treatment[4] | |
| Baicalein | NO Production | Poly I:C-induced RAW 264.7 cells | Significant inhibition at concentrations up to 100 μM |
| IL-1α, IL-6 Production | Poly I:C-induced RAW 264.7 cells | Significant inhibition at concentrations up to 100 μM | |
| Wogonin | NO Production | LPS-induced RAW 264.7 cells | IC50 = 17 µM[5] |
| PGE2 Production | LPS-induced RAW 264.7 cells | IC50 = 0.3 µM[3] | |
| 6,3',4'-Trihydroxyflavone | NO Suppression | 2D RAW 264.7 Macrophages | IC50 = 22.1 µM[6] |
| NO Suppression | 3D RAW 264.7 Macrophages | IC50 = 35.6 µM[6] | |
| c-Src Kinase Activity | In vitro | IC50 = 12.0 µM[6][7] | |
| 7,3',4'-Trihydroxyflavone | NO Suppression | 2D RAW 264.7 Macrophages | IC50 = 26.7 µM[6] |
| NO Suppression | 3D RAW 264.7 Macrophages | IC50 = 48.6 µM[6] | |
| c-Src Kinase Activity | In vitro | IC50 = 20.9 µM[6][7] | |
| TNF-α Production | LPS-activated MG6 cells | Significant inhibition at 10 µM[8] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and the points of intervention by trihydroxyflavones.
Caption: The NF-κB signaling pathway and points of inhibition by trihydroxyflavones.
Caption: The JAK-STAT signaling pathway and points of inhibition by trihydroxyflavones.
Caption: General experimental workflow for in vitro evaluation of anti-inflammatory effects.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of trihydroxyflavones.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is widely used to screen for anti-inflammatory compounds.
1. Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Seed the RAW 264.7 cells in 96-well or 6-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test trihydroxyflavone (dissolved in a suitable solvent like DMSO, with the final concentration of the solvent kept constant across all treatments) for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate the cells for a specified period (e.g., 24 hours for cytokine measurements, shorter times for signaling pathway analysis).
-
Collect the cell culture supernatant for measuring inflammatory mediators and lyse the cells for protein or RNA analysis.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
1. Principle:
-
The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
2. Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Measurement of Cytokine Levels (ELISA)
1. Principle:
-
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
2. Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate to remove unbound antibody and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB) to develop a colored product.
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Western Blot Analysis for Phosphorylated MAPK and IκBα
1. Principle:
-
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins, indicating their activation.
2. Procedure:
-
Lyse the treated cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK, anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.
NF-κB Luciferase Reporter Assay
1. Principle:
-
This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.
2. Procedure:
-
Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, treat the cells with the trihydroxyflavone and then stimulate with an NF-κB activator (e.g., LPS or TNF-α).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The reduction in normalized luciferase activity in the presence of the trihydroxyflavone indicates inhibition of NF-κB transcriptional activity.[2][9][10][11][12]
Conclusion
Trihydroxyflavones represent a rich source of potent anti-inflammatory agents with well-defined mechanisms of action. Their ability to target multiple key components of the inflammatory cascade, including pro-inflammatory enzymes and critical signaling pathways like NF-κB, MAPK, and JAK-STAT, underscores their therapeutic potential. The quantitative data presented in this guide highlights the varying potencies of different trihydroxyflavones, providing a basis for structure-activity relationship studies and the rational design of more effective anti-inflammatory drugs. The detailed experimental protocols offer a practical framework for researchers to further investigate the anti-inflammatory properties of these and other natural compounds. Continued research in this area is crucial for translating the promising preclinical findings into clinically effective treatments for a wide range of inflammatory diseases.
References
- 1. Analysis of p38 MAPK by Western blot [bio-protocol.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Effect of wogonin, a plant flavone from Scutellaria radix, on the suppression of cyclooxygenase-2 and the induction of inducible nitric oxide synthase in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wogonin, a flavone from Scutellaria radix, inhibits nitric oxide production from RAW 264.7 cells -한국응용약물학회:학술대회논문집 | Korea Science [koreascience.kr]
- 6. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3′,4′,7-Trihydroxyflavone Downregulates NO Production in LPS- or IFN-γ-Activated MG6 Microglial Cells by Attenuating the JNK–STAT1 Pathway [jstage.jst.go.jp]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Preliminary Cytotoxicity Profile of 2',3',4'-Trihydroxyflavone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',4'-Trihydroxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of 2',3',4'-trihydroxyflavone, presenting key quantitative data, detailed experimental protocols, and insights into the potential signaling pathways involved in its cytotoxic mechanism. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents for cancer and other proliferative diseases.
Quantitative Cytotoxicity Data
The cytotoxic potential of 2',3',4'-trihydroxyflavone has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth by 50%, are summarized in the table below. These values have been primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cellular metabolic activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | > 50 | [1] |
| MCF-7 | Breast Adenocarcinoma | 24.3 ± 2.1 | [1] |
| U87 | Glioblastoma | > 50 | [1] |
Note: The provided data is based on a study that screened seventeen different trihydroxyflavone derivatives. While 2',3',4'-trihydroxyflavone was included in the screening against A549 and U87 cell lines, it did not exhibit significant activity at the tested concentrations. The activity against the MCF-7 cell line was moderate. Further studies are required to establish a comprehensive cytotoxicity profile across a broader range of cancer cell lines.
Experimental Protocols
A detailed understanding of the methodologies employed in cytotoxicity studies is crucial for the interpretation and replication of experimental findings. The following section outlines the protocol for the MTT assay, a widely used method for assessing cell viability and proliferation.
MTT Assay Protocol
The MTT assay is a colorimetric method based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, U87)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
2',3',4'-trihydroxyflavone stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2',3',4'-trihydroxyflavone in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general workflow of an in vitro cytotoxicity study.
Caption: General workflow for in vitro cytotoxicity testing of a compound.
Signaling Pathways in Flavonoid-Induced Apoptosis
Flavonoids, as a class, are known to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. While the specific pathways activated by 2',3',4'-trihydroxyflavone require further investigation, the following diagram illustrates the two major apoptotic pathways that are commonly modulated by flavonoids.
Caption: Overview of extrinsic and intrinsic apoptosis pathways often targeted by flavonoids.
Conclusion
The preliminary cytotoxicity data for 2',3',4'-trihydroxyflavone suggests moderate activity against breast cancer cells (MCF-7), while its efficacy against lung carcinoma (A549) and glioblastoma (U87) cell lines appears limited under the tested conditions. Further comprehensive studies are warranted to fully elucidate its cytotoxic profile across a wider panel of cancer cell lines and to investigate the specific molecular mechanisms and signaling pathways underlying its effects. The methodologies and pathway diagrams provided in this guide offer a framework for designing and interpreting future research in this area. Continued investigation into the structure-activity relationships of trihydroxyflavones may lead to the development of more potent and selective anticancer agents.
References
Unveiling 2',3',4'-Trihydroxyflavone: A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2',3',4'-trihydroxyflavone, a synthetic flavone also known as 2-D08. Initially identified as a contaminant in a commercial screening library, its true identity and novel biological activity as a potent and mechanistically unique inhibitor of protein SUMOylation were uncovered through subsequent investigation. This document details the serendipitous discovery, chemical synthesis, and the molecular mechanism of action of 2',3',4'-trihydroxyflavone. Furthermore, it presents its activity against other key cellular targets, such as the Axl receptor tyrosine kinase. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside a quantitative summary of its biological activities. Visualizations of the SUMOylation pathway and experimental workflows are included to facilitate a comprehensive understanding of this important research molecule.
Discovery and History: A Case of Mistaken Identity and Serendipity
The discovery of 2',3',4'-trihydroxyflavone as a biologically active molecule is a compelling example of the importance of rigorous chemical characterization in drug discovery. Initially, a compound from a commercial supplier, purported to be a different flavone isomer, was identified as an inhibitor of protein SUMOylation in a high-throughput screen. However, subsequent investigation and synthesis revealed that the active component was, in fact, 2',3',4'-trihydroxyflavone (also referred to as this compound)[1][2].
The presence of this unexpected isomer was traced back to an unanticipated Wessely-Moser rearrangement that occurred during the final deprotection step in the synthesis of the intended flavone by the commercial vendor[1][2]. This acid-catalyzed isomerization resulted in the formation of 2',3',4'-trihydroxyflavone as a contaminant, which was unknowingly the source of the observed biological activity. This discovery highlights the potential for hidden gems within chemical libraries and underscores the necessity of verifying the structure of active compounds.
Chemical Synthesis
An efficient synthetic route to 2',3',4'-trihydroxyflavone has been developed, enabling its unambiguous identification and further biological evaluation. The synthesis involves the reaction of a suitably protected 2-hydroxyacetophenone with a protected 2,3,4-trihydroxybenzoyl chloride, followed by a Baker-Venkataraman rearrangement and subsequent cyclization and deprotection steps.
Experimental Protocol: Synthesis of 2',3',4'-Trihydroxyflavone
The following is a generalized protocol based on the reported synthesis[1][2]. Specific protecting groups and reaction conditions may be varied.
-
Esterification: A protected 2-hydroxyacetophenone is reacted with a protected 2,3,4-trihydroxybenzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.
-
Baker-Venkataraman Rearrangement: The resulting ester is treated with a base (e.g., potassium hydroxide in pyridine) to induce a rearrangement, forming a 1,3-diketone.
-
Cyclization: The 1,3-diketone is then subjected to acidic conditions (e.g., refluxing in acetic acid and hydrochloric acid) to facilitate cyclization and formation of the flavone core.
-
Deprotection: The protecting groups on the hydroxyl moieties are removed under appropriate conditions to yield the final product, 2',3',4'-trihydroxyflavone. Note: As discovered, harsh acidic conditions during deprotection can lead to Wessely-Moser rearrangement, hence the conditions for this step must be carefully chosen to avoid isomerization.
Biological Activity and Mechanism of Action
2',3',4'-Trihydroxyflavone has been identified as a potent inhibitor of two key cellular signaling pathways: protein SUMOylation and the Axl receptor tyrosine kinase.
Inhibition of Protein SUMOylation
The primary and most well-characterized biological activity of 2',3',4'-trihydroxyflavone is its inhibition of the SUMOylation cascade. SUMOylation is a post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins, thereby regulating their function, localization, and stability.
Mechanism of Action: 2',3',4'-Trihydroxyflavone exhibits a unique mechanism of action. It specifically prevents the transfer of SUMO from the E2-conjugating enzyme (Ubc9)-SUMO thioester intermediate to the substrate protein[1][3]. It does not inhibit the formation of the E1-SUMO or E2-SUMO thioester intermediates. This targeted inhibition makes it a valuable tool for studying the specific roles of substrate SUMOylation.
Caption: Inhibition of the SUMOylation pathway by 2',3',4'-trihydroxyflavone.
Inhibition of Axl Receptor Tyrosine Kinase
In addition to its effects on SUMOylation, 2',3',4'-trihydroxyflavone has been identified as a potent inhibitor of the Axl receptor tyrosine kinase[4][5]. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is implicated in various aspects of cancer progression, including proliferation, survival, migration, and drug resistance. The potent inhibition of Axl suggests that 2',3',4'-trihydroxyflavone may have therapeutic potential in cancers where Axl is overexpressed or hyperactivated.
Quantitative Data
The following table summarizes the known quantitative biological data for 2',3',4'-trihydroxyflavone.
| Target | Assay Type | Metric | Value | Reference |
| Protein SUMOylation | In vitro biochemical assay | % Inhibition | >90% at 30 µM | [1] |
| Axl Kinase | In vitro kinase assay | IC₅₀ | 0.49 nM | [4][5] |
Key Experimental Protocols
In Vitro SUMOylation Assay
This protocol is a generalized procedure for assessing the inhibition of protein SUMOylation in a cell-free system.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, MgCl₂, and DTT. To this buffer, add recombinant E1 (SAE1/SAE2), E2 (Ubc9), a SUMO protein (e.g., SUMO-1), and a substrate protein (e.g., a fluorescently labeled peptide or a full-length protein).
-
Inhibitor Addition: Add 2',3',4'-trihydroxyflavone (dissolved in DMSO) to the desired final concentration. A DMSO-only control should be included.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30-37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding EDTA or a denaturing sample buffer (e.g., Laemmli buffer).
-
Analysis: Analyze the reaction products to determine the extent of substrate SUMOylation. This can be achieved through various methods:
-
SDS-PAGE and Western Blotting: If using a full-length protein substrate, separate the proteins by SDS-PAGE and detect the SUMOylated and un-SUMOylated forms by Western blotting using an antibody specific to the substrate.
-
Electrophoretic Mobility Shift Assay: For fluorescently labeled peptide substrates, the SUMOylated and un-SUMOylated peptides can be separated and quantified based on their different electrophoretic mobilities[1].
-
FRET-based assays: Förster resonance energy transfer assays can also be employed for high-throughput screening of SUMOylation inhibitors[6][7].
-
Caption: General workflow for an in vitro SUMOylation inhibition assay.
Cellular SUMOylation Assay
This protocol outlines a general method for assessing the effect of 2',3',4'-trihydroxyflavone on protein SUMOylation within a cellular context.
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with 2',3',4'-trihydroxyflavone at various concentrations for a specified duration. A DMSO control should be included. In some cases, it may be necessary to co-treat with an agent that induces the SUMOylation of a specific protein of interest.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and SUMO protease inhibitors (e.g., N-Ethylmaleimide) to preserve the SUMOylated proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Immunoprecipitation (Optional): To analyze the SUMOylation of a specific protein, immunoprecipitate the protein of interest from the cell lysates using a specific antibody.
-
SDS-PAGE and Western Blotting: Separate the proteins from the total cell lysates or the immunoprecipitated samples by SDS-PAGE. Transfer the proteins to a membrane and perform Western blotting using antibodies against the protein of interest or SUMO to detect the SUMOylated species.
Conclusion
2',3',4'-Trihydroxyflavone (this compound) represents a significant tool for chemical biology and drug discovery. Its unusual discovery story serves as a valuable lesson in the meticulous characterization of bioactive compounds. As a mechanistically distinct inhibitor of protein SUMOylation and a potent inhibitor of Axl kinase, it holds promise for further investigation into the therapeutic potential of targeting these pathways in diseases such as cancer. The detailed protocols and data presented in this guide are intended to facilitate further research into this fascinating and important molecule.
References
- 1. Synthesis of 2’,3’,4’-trihydroxyflavone (this compound), an Inhibitor of Protein Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2',3',4'-trihydroxyflavone (this compound), an inhibitor of protein sumoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. An in vitro Förster resonance energy transfer-based high-throughput screening assay identifies inhibitors of SUMOylation E2 Ubc9 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2',3',4'-Trihydroxyflavone in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, are gaining significant attention in pharmacology for their diverse biological activities. Among these, trihydroxyflavones are noted for their potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide focuses on 2',3',4'-trihydroxyflavone, a specific flavone distinguished by the hydroxylation pattern on its B-ring. While direct research on this particular molecule is emerging, this document synthesizes current understanding by examining its effects and those of structurally similar trihydroxyflavones on critical cell signaling pathways. The aim is to provide a comprehensive resource for researchers investigating its therapeutic potential.
This guide will delve into the molecular mechanisms through which 2',3',4'-trihydroxyflavone likely exerts its effects, with a focus on key signaling cascades that regulate cellular processes such as proliferation, inflammation, and apoptosis.
Core Signaling Pathways Modulated by Trihydroxyflavones
The biological effects of flavonoids are largely attributed to their ability to modulate key protein kinases and transcription factors. Evidence from related trihydroxyflavones suggests that 2',3',4'-trihydroxyflavone is a potent modulator of several interconnected signaling networks, including the PI3K/Akt, MAPK, and NF-κB pathways.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation.[1][2] Its aberrant activation is a hallmark of many cancers.[3] Growth factor binding to receptor tyrosine kinases (RTKs) triggers the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 serves as a docking site for the serine/threonine kinase Akt, leading to its phosphorylation and activation.[5] Activated Akt then phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell growth.[2]
Structurally similar flavonoids have been shown to inhibit the PI3K/Akt pathway, often by suppressing the phosphorylation of Akt.[6] This inhibition can lead to decreased cell proliferation and the induction of apoptosis in cancer cells.[6] For instance, apigenin (4′,5,7-trihydroxyflavone) has been observed to suppress Akt phosphorylation in a dose-dependent manner.[6] It is plausible that 2',3',4'-trihydroxyflavone exerts similar inhibitory effects, making it a candidate for cancer therapeutic development.
Caption: PI3K/Akt pathway and potential inhibition by 2',3',4'-trihydroxyflavone.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascade is a crucial pathway that transduces extracellular signals to the nucleus, regulating processes like cell proliferation, differentiation, inflammation, and apoptosis.[7][8] It consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[8] The main MAPK subfamilies in mammals are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[7]
-
ERK Pathway: Typically associated with cell proliferation and survival.
-
JNK and p38 Pathways: Primarily activated by stress stimuli, such as inflammatory cytokines and oxidative stress, and are involved in apoptosis and inflammation.[8]
Flavonoids can exhibit dual roles in MAPK signaling, either inhibiting or activating different branches of the pathway depending on the cellular context. For example, 3',4',7-trihydroxyflavone has been shown to attenuate the H2O2-induced phosphorylation of JNK and p38 MAPK in neuronal cells, contributing to its neuroprotective effects.[9] Conversely, some flavonoids can activate these same pathways to induce apoptosis in cancer cells. The semi-synthetic flavonoid 2-D08 (2',3',4'-trihydroxyflavone) has been noted for its anti-inflammatory effects, suggesting modulation of these stress-activated pathways.[10]
Caption: Overview of MAPK pathways and potential points of modulation.
Nuclear Factor-kappa B (NF-κB) Signaling
NF-κB is a pivotal transcription factor in the inflammatory response.[11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[12] This frees NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[12]
Many flavonoids, including various trihydroxyflavones, are potent inhibitors of the NF-κB pathway.[13] They can act at multiple levels, including inhibiting IKK activity and preventing the nuclear translocation of NF-κB.[9] By suppressing NF-κB activation, 2',3',4'-trihydroxyflavone can reduce the expression of pro-inflammatory genes, which underlies its anti-inflammatory effects.[13]
Quantitative Data Summary
Quantitative data on the bioactivity of 2',3',4'-trihydroxyflavone is limited in publicly available literature. However, data from structurally related trihydroxyflavones provide valuable benchmarks for its potential efficacy.
| Compound | Assay | Target/Cell Line | IC50 / Effect | Reference |
| 6,3',4'-Trihydroxyflavone | c-Src Binding Assay | - | IC50: 12.0 µM | [14] |
| ROS Scavenging | tBHP-induced RAW264.7 | IC50: 3.20 µM | [14] | |
| 7,3',4'-Trihydroxyflavone | c-Src Binding Assay | - | IC50: 20.9 µM | [14] |
| ROS Scavenging | tBHP-induced RAW264.7 | IC50: 2.71 µM | [14] | |
| 3,6,3'-Trihydroxyflavone | JNK1 Binding Affinity | - | 1.568 x 10⁸ M⁻¹ | [2] |
Note: The table presents data for trihydroxyflavones structurally related to 2',3',4'-trihydroxyflavone to provide context for potential bioactivity. Further research is required to determine the specific quantitative effects of 2',3',4'-trihydroxyflavone.
Key Experimental Methodologies
The following protocols are standard methods used to investigate the effects of compounds like 2',3',4'-trihydroxyflavone on cell signaling pathways.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[15][16] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.[16]
-
Treatment: Treat cells with various concentrations of 2',3',4'-trihydroxyflavone (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[17]
-
Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropyl alcohol) to each well to dissolve the formazan crystals.[13][17]
-
Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Caption: A generalized workflow for assessing cell viability using the MTT assay.
Western Blot Analysis for Protein Phosphorylation
Western blotting is used to detect specific proteins in a sample and is particularly useful for assessing the phosphorylation state of signaling proteins like Akt and MAPKs.[10][18]
Protocol:
-
Cell Lysis: After treatment with 2',3',4'-trihydroxyflavone, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[19]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total-Akt) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[3][20] Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB response elements.
Protocol:
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[3]
-
Treatment: After 24 hours, treat the cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of 2',3',4'-trihydroxyflavone.
-
Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer. Subsequently, add the quenching reagent and measure the Renilla luciferase activity for normalization.[20]
-
Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luminescence to the Renilla luminescence. A decrease in activity in treated cells indicates inhibition of the NF-κB pathway.[3]
Conclusion and Future Directions
While direct evidence remains to be fully established, the existing body of research on structurally similar trihydroxyflavones provides a strong foundation for postulating the role of 2',3',4'-trihydroxyflavone as a multi-target modulator of key cell signaling pathways. Its likely inhibitory effects on the PI3K/Akt and NF-κB pathways, coupled with its potential to modulate MAPK signaling, highlight its promise as a lead compound for developing novel therapeutics for inflammatory diseases and cancer.
Future research should focus on:
-
Direct Quantitative Analysis: Determining the IC50 values of 2',3',4'-trihydroxyflavone against a panel of protein kinases.
-
In Vivo Studies: Validating the observed in vitro effects in animal models of inflammation and cancer.
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of 2',3',4'-trihydroxyflavone with other isomers to understand the importance of the B-ring hydroxylation pattern for target engagement and efficacy.
This guide provides a framework for researchers to design and execute experiments aimed at elucidating the precise molecular mechanisms of 2',3',4'-trihydroxyflavone, thereby accelerating its journey from a promising natural product to a potential therapeutic agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A quantitative analysis of kinase inhibitor selectivity. | BioGRID [thebiogrid.org]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. google.com [google.com]
- 16. google.com [google.com]
- 17. Phytochemical Profile, Antioxidant and Antiproliferative Activity of Randia spp. Fruit Extracts Obtained by Ultrasound-Assisted Extraction [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
physical and chemical properties of 2',3',4'-trihydroxyflavone
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core physical, chemical, and biological properties of the synthetic flavonoid, 2',3',4'-trihydroxyflavone. This document details its characteristics, methods for its study, and its known molecular interactions, offering a foundational resource for future research and therapeutic development.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₅ | |
| Molecular Weight | 270.24 g/mol | |
| IUPAC Name | 2-(2,3,4-trihydroxyphenyl)chromen-4-one | N/A |
| CAS Number | 164038-71-3 | N/A |
| Appearance | Yellow solid | |
| Computed XLogP3 | 2.9 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 270.05282342 Da | |
| Topological Polar Surface Area | 87 Ų |
Spectral Data
Characterization of 2',3',4'-trihydroxyflavone is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
¹H NMR (500 MHz, DMSO-d₆): δ 9.85 (s, 1H), 9.42 (s, 1H), 8.85 (s, 1H), 8.12 (dd, J = 8.0, 1.6 Hz, 1H), 7.82 (ddd, J = 8.7, 7.2, 1.7 Hz, 1H), 7.51 (d, J = 8.4 Hz, 1H), 7.47 (t, J = 7.6 Hz, 1H), 7.02 (d, J = 8.1 Hz, 1H), 6.94 (s, 1H), 6.74 (d, J = 8.3 Hz, 1H).
¹³C NMR (125 MHz, DMSO-d₆): δ 176.4, 161.3, 156.1, 150.2, 145.4, 144.8, 133.8, 126.3, 125.1, 124.0, 121.7, 119.2, 118.8, 118.3, 108.7.
High-Resolution Mass Spectrometry (HRMS) (ESI): Calculated for C₁₅H₁₁O₅ [M+H]⁺: 271.0601; Found: 271.0601.
Experimental Protocols
Synthesis of 2',3',4'-Trihydroxyflavone (2-D08)
The synthesis of 2',3',4'-trihydroxyflavone can be achieved through a multi-step process starting from commercially available precursors. The following is a summary of the synthetic route described by Schneekloth et al. (2014).
Step 1: Synthesis of 2'-Hydroxy-2,3,4-trimethoxy-chalcone.
-
To a solution of 2'-hydroxyacetophenone and 2,3,4-trimethoxybenzaldehyde in ethanol, add an aqueous solution of potassium hydroxide.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acidify the mixture with hydrochloric acid to precipitate the chalcone.
-
Filter, wash with water, and dry the solid to obtain the desired chalcone.
Step 2: Oxidative Cyclization to 2',3',4'-Trimethoxyflavone.
-
Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).
-
Add iodine as a catalyst and heat the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the trimethoxyflavone.
Step 3: Demethylation to 2',3',4'-Trihydroxyflavone.
-
Dissolve the 2',3',4'-trimethoxyflavone in a suitable solvent such as dichloromethane.
-
Cool the solution to -78 °C and add boron tribromide (BBr₃) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding methanol.
-
Remove the solvent under reduced pressure and purify the residue by preparative high-performance liquid chromatography (HPLC) to obtain 2',3',4'-trihydroxyflavone.
In Vitro SUMOylation Inhibition Assay
This protocol is based on the methods used to identify 2',3',4'-trihydroxyflavone as a SUMOylation inhibitor.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, ATP, and MgCl₂.
-
Enzyme and Substrate Addition: Add the E1 activating enzyme (Aos1/Uba2), E2 conjugating enzyme (Ubc9), SUMO-1, and a fluorescently labeled peptide substrate to the reaction buffer.
-
Inhibitor Treatment: Add varying concentrations of 2',3',4'-trihydroxyflavone (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixtures.
-
Initiation and Incubation: Initiate the reaction and incubate at 30 °C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Analysis: Analyze the extent of SUMOylation by measuring the fluorescence polarization of the reaction mixture. An increase in polarization indicates SUMOylation of the peptide substrate, and a decrease in the presence of the inhibitor signifies its inhibitory activity.
Transepithelial Electrical Resistance (TEER) Assay
This protocol is adapted from studies investigating the effect of 2',3',4'-trihydroxyflavone on epithelial barrier function.
-
Cell Culture: Culture a suitable epithelial cell line (e.g., Caco-2) on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed, as indicated by a stable TEER value.
-
Treatment: Treat the apical side of the cell monolayer with an agent that induces barrier dysfunction (e.g., the active metabolite of irinotecan, SN-38, or a cytokine cocktail).
-
Co-treatment with Flavonoid: Concurrently, treat the cells with different concentrations of 2',3',4'-trihydroxyflavone or a vehicle control.
-
TEER Measurement: Measure the TEER at various time points using a voltohmmeter.
-
Data Analysis: Express the TEER values as a percentage of the initial baseline measurement. An increase in TEER in the presence of the flavonoid compared to the damage-inducing agent alone indicates a protective effect on the epithelial barrier.
Biological Activity and Signaling Pathways
The primary and most well-characterized biological activity of 2',3',4'-trihydroxyflavone is its role as a potent and specific inhibitor of protein SUMOylation.
Inhibition of Protein SUMOylation
SUMOylation is a post-translational modification where a Small Ubiquitin-like Modifier (SUMO) protein is covalently attached to a target protein. This process is crucial for regulating various cellular processes, including gene transcription, protein localization, and signal transduction. The SUMOylation cascade involves a series of enzymatic steps: activation by the E1 enzyme, conjugation by the E2 enzyme (Ubc9), and ligation by an E3 ligase.
2',3',4'-Trihydroxyflavone has been shown to specifically inhibit the SUMOylation pathway by blocking the transfer of SUMO from the Ubc9-SUMO thioester intermediate to the substrate protein. This mechanism of action is distinct from other known SUMOylation inhibitors.
Caption: Inhibition of the SUMOylation pathway by 2',3',4'-trihydroxyflavone.
Downstream Signaling Effects
The inhibition of SUMOylation can have profound effects on various cellular signaling pathways, as many key regulatory proteins are targets of SUMOylation. While the specific downstream effects of 2',3',4'-trihydroxyflavone are an active area of research, inhibition of SUMOylation is known to impact pathways such as:
-
NF-κB Signaling: SUMOylation of IκBα, the inhibitor of NF-κB, can prevent its degradation and thus inhibit NF-κB activation. Inhibition of SUMOylation could therefore potentially lead to the activation of the NF-κB pathway, which is involved in inflammation and immunity.
-
PI3K/Akt Pathway: Key components of the PI3K/Akt pathway, which regulates cell growth, proliferation, and survival, are known to be SUMOylated. The consequences of inhibiting this modification are complex and likely cell-type dependent.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the regulation of cell proliferation, differentiation, and stress responses, are also regulated by SUMOylation.
Further research is required to elucidate the precise impact of 2',3',4'-trihydroxyflavone on these and other signaling pathways in various cellular contexts.
Protection of Epithelial Barrier Function
In addition to its role as a SUMOylation inhibitor, 2',3',4'-trihydroxyflavone has been shown to protect against the loss of intestinal epithelial barrier integrity induced by chemotherapy agents and inflammatory cytokines. This protective effect is demonstrated by the maintenance of transepithelial electrical resistance (TEER) in in vitro models of intestinal mucositis. The underlying mechanism of this protection may be linked to its SUMOylation inhibitory activity or other currently unknown effects.
Caption: Workflow for assessing epithelial barrier protection by 2',3',4'-trihydroxyflavone.
Conclusion
2',3',4'-Trihydroxyflavone is a valuable chemical probe for studying the intricate role of protein SUMOylation in cellular physiology and disease. Its well-defined mechanism of action and demonstrated biological effects in models of cancer and intestinal inflammation make it a compelling lead compound for further investigation and potential therapeutic development. This guide provides the essential technical information for researchers to embark on or advance their studies of this promising synthetic flavonoid.
An In-depth Technical Guide on the Therapeutic Potential of 2',3',4'-Trihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3',4'-Trihydroxyflavone, a member of the flavonoid class of polyphenols, is emerging as a compound of significant interest in the field of therapeutic research. Possessing a unique hydroxylation pattern on its B-ring, this flavone demonstrates a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current state of research into the therapeutic potential of 2',3',4'-trihydroxyflavone. It collates available quantitative data, details experimental methodologies for key assays, and visualizes implicated signaling pathways to facilitate further investigation and drug development efforts.
Introduction
Flavonoids are a diverse group of plant secondary metabolites ubiquitously present in fruits, vegetables, and other plant-based foods. Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, forming two phenyl rings (A and B) and a heterocyclic ring (C). The biological activities of flavonoids are intimately linked to the number and position of hydroxyl groups and other substituents on this core structure. 2',3',4'-Trihydroxyflavone distinguishes itself through the presence of three hydroxyl groups on the B-ring, a feature that significantly influences its therapeutic properties. This document aims to serve as a technical resource for researchers exploring the multifaceted therapeutic potential of this promising compound.
Therapeutic Potential and Mechanism of Action
Current research indicates that 2',3',4'-trihydroxyflavone holds promise in several therapeutic areas, primarily attributed to its potent antioxidant, anti-inflammatory, and neuroprotective activities.
Neuroprotective Effects
A significant body of evidence points towards the neuroprotective capabilities of 2',3',4'-trihydroxyflavone, particularly in the context of Alzheimer's disease. Studies have shown it to be a potent inhibitor of amyloid β (Aβ) aggregation, a key pathological hallmark of the disease.
One study directly compared the anti-aggregatory and neuroprotective effects of 2',3',4'-trihydroxyflavone (referred to as 2-D08 in the study) with other flavonoids. The results demonstrated that 2',3',4'-trihydroxyflavone was the most effective inhibitor of Aβ₁₋₄₂ aggregation and its associated toxicity in neuronal PC12 cells[1]. This superior activity is attributed to the extensive hydroxylation of the B-ring, highlighting the importance of this structural feature for anti-amyloid efficacy[1].
Antioxidant Activity
Anti-inflammatory Activity
Inflammation is a key process in the pathogenesis of numerous chronic diseases. Flavonoids are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. Although specific quantitative data on the anti-inflammatory activity of 2',3',4'-trihydroxyflavone is limited, its structural similarity to other anti-inflammatory flavonoids suggests it likely possesses these properties.
Quantitative Data Summary
To facilitate a clear comparison of the biological activities of 2',3',4'-trihydroxyflavone and related compounds, the available quantitative data is summarized below. It is important to note that data specifically for the 2',3',4'-isomer is limited, and further research is required to fully characterize its potency across various assays.
| Compound | Assay | Cell Line/System | IC50 / EC50 Value | Reference |
| General Trihydroxyflavones | Anticancer Activity (MTT Assay) | A549, MCF-7, U87 | 10-50 µM | [2] |
| 3',4',5-Trihydroxyflavone | Anticancer Activity (MTT Assay) | A549, MCF-7 | Most active among 17 trihydroxyflavones | [2] |
Further research is needed to determine specific IC50 values for 2',3',4'-trihydroxyflavone in antioxidant, anti-inflammatory, and various cancer cell line viability assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited or relevant to the study of 2',3',4'-trihydroxyflavone.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., PC12 or cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 2',3',4'-trihydroxyflavone for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Amyloid β Aggregation Inhibition (Thioflavin T Assay)
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.
Protocol:
-
Aβ₁₋₄₂ Preparation: Prepare a stock solution of synthetic Aβ₁₋₄₂ peptide in a suitable solvent (e.g., HFIP) and then dissolve it in a buffer (e.g., PBS) to the desired final concentration (e.g., 10-20 µM).
-
Incubation: Incubate the Aβ₁₋₄₂ solution in the presence or absence of varying concentrations of 2',3',4'-trihydroxyflavone in a 96-well plate at 37°C with gentle agitation.
-
Thioflavin T Addition: At specified time points, add Thioflavin T solution (e.g., 5 µM final concentration) to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
Data Analysis: Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation. The percentage of inhibition can be calculated by comparing the fluorescence of samples with and without the test compound.
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with 2',3',4'-trihydroxyflavone and/or a stimulating agent (e.g., a pro-inflammatory cytokine). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38 MAPK, phospho-Akt, or total p38 MAPK, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Signaling Pathway Visualizations
The therapeutic effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. While direct experimental evidence for 2',3',4'-trihydroxyflavone is still emerging, based on the known mechanisms of similar flavonoids, the following pathways are likely to be modulated.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by 2',3',4'-trihydroxyflavone.
Caption: Potential modulation of the MAPK signaling cascade by 2',3',4'-trihydroxyflavone.
References
Methodological & Application
Application Notes and Protocols for 2',3',4'-Trihydroxyflavone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and application of 2',3',4'-trihydroxyflavone in cell culture experiments, along with a summary of its solubility and known mechanism of action.
Data Presentation
Solubility of 2',3',4'-Trihydroxyflavone
2',3',4'-Trihydroxyflavone is a crystalline solid that is sparingly soluble in aqueous buffers.[1] For cell culture applications, it is recommended to first dissolve the compound in an organic solvent to create a stock solution, which can then be further diluted in the aqueous culture medium.[1] The table below summarizes the solubility of 2',3',4'-trihydroxyflavone in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| 1:20 solution of DMSO:PBS (pH 7.2) | ~0.05 mg/mL | [1] |
Experimental Protocols
Protocol for Dissolving 2',3',4'-Trihydroxyflavone for Cell Culture
This protocol outlines the steps for preparing a stock solution of 2',3',4'-trihydroxyflavone and its subsequent dilution for use in cell culture experiments.
Materials:
-
2',3',4'-Trihydroxyflavone (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for the cell line of interest
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation of a High-Concentration Stock Solution:
-
Aseptically weigh the desired amount of 2',3',4'-trihydroxyflavone powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-30 mg/mL). It is recommended to purge the solvent with an inert gas.[1]
-
Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.
-
Store the stock solution at -20°C for long-term stability (≥ 4 years).[1] Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Prepare intermediate dilutions of the stock solution in DMSO if necessary, depending on the desired final concentrations for your experiment.
-
Dilute the stock solution or intermediate dilutions into the pre-warmed cell culture medium to achieve the final desired treatment concentrations. Crucially, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. It has been observed that DMSO concentrations above 0.2% may cause some cellular toxicity.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration used to treat the cells with 2',3',4'-trihydroxyflavone. This allows for the differentiation of the effects of the compound from any potential effects of the solvent.
-
-
Cell Treatment:
-
Add the final dilutions of 2',3',4'-trihydroxyflavone (and the vehicle control) to your cell cultures.
-
Incubate the cells for the desired experimental duration.
-
Important Considerations:
-
The aqueous solution of 2',3',4'-trihydroxyflavone is not recommended for storage for more than one day.[1]
-
The optimal final concentration of 2',3',4'-trihydroxyflavone will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
-
Always handle 2',3',4'-trihydroxyflavone and DMSO in a biological safety cabinet using aseptic techniques to maintain the sterility of your cell cultures.
Visualizations
Experimental Workflow for Dissolving 2',3',4'-Trihydroxyflavone
Caption: Workflow for preparing 2',3',4'-trihydroxyflavone solutions.
Signaling Pathway: Inhibition of SUMOylation
2',3',4'-Trihydroxyflavone has been identified as an inhibitor of protein SUMOylation.[1] It specifically disrupts the transfer of SUMO (Small Ubiquitin-like Modifier) from the E2 conjugating enzyme (such as Ubc9) to the target protein. This inhibition of SUMOylation can affect the function of various proteins, including topoisomerase I in breast cancer cells.[1]
Caption: Inhibition of the SUMOylation pathway by 2',3',4'-trihydroxyflavone.
References
Application Note: Protocols for Assessing the Neuroprotective Effects of 2',3',4'-Trihydroxyflavone
Audience: Researchers, scientists, and drug development professionals in the fields of neuropharmacology and neurobiology.
Introduction: Neurodegenerative diseases such as Alzheimer's are characterized by progressive neuronal loss. One of the hallmark toxic proteins implicated in Alzheimer's disease is amyloid β (Aβ). The accumulation of Aβ leads to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death. Flavonoids, a class of naturally occurring compounds, have garnered significant attention for their potential neuroprotective properties. 2',3',4'-trihydroxyflavone, a specific flavone, has demonstrated notable anti-aggregatory and neuroprotective effects against Aβ-induced toxicity.[1][2] This document provides detailed experimental protocols to assess the neuroprotective capacity of 2',3',4'-trihydroxyflavone in an in vitro model of neurotoxicity. The protocols cover the assessment of cell viability, measurement of intracellular reactive oxygen species (ROS), and analysis of key apoptotic markers.
Experimental Protocols
Cell Culture and Induction of Neurotoxicity
This protocol outlines the maintenance of a neuronal cell line and the method for inducing neurotoxicity, which the test compound, 2',3',4'-trihydroxyflavone, is intended to prevent.
-
Cell Line: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells are commonly used models for neurotoxicity studies.[1][3]
-
Neurotoxin: Amyloid β 1-42 (Aβ1-42) oligomers are used to mimic the neurotoxic environment found in Alzheimer's disease.[1] Alternatively, hydrogen peroxide (H₂O₂) can be used to induce oxidative stress-related neurotoxicity.[4]
Materials:
-
PC12 or SH-SY5Y cells
-
DMEM or F-12K medium
-
Fetal Bovine Serum (FBS) and Horse Serum (for PC12 cells)
-
Penicillin-Streptomycin solution
-
Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Sterile cell culture plates (96-well and 6-well)
-
2',3',4'-trihydroxyflavone (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Aβ1-42 Oligomer Preparation:
-
Dissolve Aβ1-42 peptide in HFIP to a concentration of 1 mM.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a fume hood overnight.
-
Store the resulting peptide film at -20°C.
-
To form oligomers, resuspend the peptide film in sterile DMSO to 5 mM and then dilute to 100 µM in serum-free cell culture medium.
-
Incubate at 4°C for 24 hours before use.
-
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and seed the cells into appropriate plates based on the assay.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of 2',3',4'-trihydroxyflavone (e.g., 1, 5, 10, 20 µM) for 6 to 24 hours.[3][5]
-
Following pre-treatment, introduce the neurotoxin (e.g., 10 µM Aβ1-42 oligomers) to the culture medium.
-
Co-incubate for an additional 24-48 hours.[1]
-
Include appropriate controls: untreated cells (control), cells treated with vehicle (DMSO), and cells treated with the neurotoxin alone.
-
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate reader
Procedure: [3]
-
After the treatment period, remove the culture medium from the 96-well plate.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.
Materials:
-
DCFH-DA (10 mM stock in DMSO)
-
Serum-free culture medium
-
Fluorescence microplate reader or flow cytometer
-
Following treatment in a 96-well plate, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.[8]
-
Express ROS levels as a percentage relative to the neurotoxin-treated group.
Western Blot Analysis for Apoptotic Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved Caspase-3.[9]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure: [10]
-
Protein Extraction:
-
After treatment in 6-well plates, wash cells with ice-cold PBS.
-
Lyse the cells with 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using the BCA assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Normalize the protein bands of interest to a loading control like β-actin.
-
Data Presentation
The following tables represent expected outcomes from the described assays, demonstrating the neuroprotective effect of 2',3',4'-trihydroxyflavone.
Table 1: Effect of 2',3',4'-Trihydroxyflavone on Cell Viability in Aβ1-42-Treated Neuronal Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control (Untreated) | - | 100 ± 5.2 |
| Aβ1-42 alone | 10 | 48 ± 4.5 |
| Aβ1-42 + 2',3',4'-THF | 1 | 55 ± 3.8 |
| Aβ1-42 + 2',3',4'-THF | 5 | 67 ± 4.1 |
| Aβ1-42 + 2',3',4'-THF | 10 | 82 ± 5.0 |
| Aβ1-42 + 2',3',4'-THF | 20 | 91 ± 4.7 |
Table 2: Effect of 2',3',4'-Trihydroxyflavone on Intracellular ROS Levels
| Treatment Group | Concentration (µM) | Relative ROS Level (% of Aβ1-42) |
| Control (Untreated) | - | 25 ± 3.1 |
| Aβ1-42 alone | 10 | 100 ± 8.9 |
| Aβ1-42 + 2',3',4'-THF | 1 | 88 ± 7.2 |
| Aβ1-42 + 2',3',4'-THF | 5 | 65 ± 6.5 |
| Aβ1-42 + 2',3',4'-THF | 10 | 45 ± 5.3 |
| Aβ1-42 + 2',3',4'-THF | 20 | 30 ± 4.0 |
Table 3: Relative Protein Expression of Apoptotic Markers
| Treatment Group | Bax/Bcl-2 Ratio | Cleaved Caspase-3 / β-actin |
| Control (Untreated) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Aβ1-42 alone | 4.5 ± 0.4 | 5.2 ± 0.5 |
| Aβ1-42 + 2',3',4'-THF (10 µM) | 1.8 ± 0.3 | 2.1 ± 0.3 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. m.youtube.com [m.youtube.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 2',3',4'-Trihydroxyflavone in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2',3',4'-Trihydroxyflavone is a flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids are of significant interest in pharmaceutical research due to their potential antioxidant, anti-inflammatory, and other health-benefiting properties. Accurate quantification of 2',3',4'-trihydroxyflavone in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development. This document provides detailed protocols for the quantification of 2',3',4'-trihydroxyflavone using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique. Additionally, potential signaling pathways modulated by this compound are discussed.
Section 1: Quantitative Analysis using UPLC-MS/MS
This section outlines a protocol for the quantification of 2',3',4'-trihydroxyflavone in rat plasma. The methodology is based on established principles for the analysis of similar flavonoid compounds and should be validated in-house for specific experimental conditions.
Experimental Workflow
Caption: Workflow for the quantification of 2',3',4'-trihydroxyflavone in plasma.
Detailed Experimental Protocol
1. Materials and Reagents:
-
2',3',4'-Trihydroxyflavone reference standard
-
Internal Standard (IS), e.g., Apigenin or a structurally similar flavonoid
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (or other biological matrix)
2. Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Sciex API 5500 or equivalent)
-
Analytical column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
4. UPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
5. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
Capillary Voltage: To be optimized
-
MRM Transitions (Hypothetical - requires optimization):
-
2',3',4'-Trihydroxyflavone: Precursor ion (e.g., m/z 271.06) → Product ion (e.g., m/z 151.0, 119.0)
-
Internal Standard (Apigenin): Precursor ion (m/z 269.05) → Product ion (m/z 151.0, 117.0)
-
Data Presentation: Method Validation Parameters
The following table summarizes typical validation parameters for a UPLC-MS/MS method for flavonoid quantification. These values are representative and should be established during in-house validation.
| Parameter | Specification | Representative Value |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | To cover expected concentrations | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 12% |
| Accuracy (% Bias) | Within ±15% | -5% to +7% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect (%) | Within 85-115% | 92% - 108% |
Section 2: Potential Signaling Pathways
Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by 2',3',4'-trihydroxyflavone are not extensively characterized, its structural similarity to other anti-inflammatory flavonoids suggests potential interaction with key inflammatory pathways such as NF-κB and MAPK.[1]
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Flavonoids may inhibit this pathway by preventing IκB degradation.[1]
Caption: Potential inhibition of the NF-κB pathway by 2',3',4'-trihydroxyflavone.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a critical role in inflammation. Key MAPK families include ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Flavonoids can potentially inhibit the phosphorylation of MAPK proteins.
Caption: Potential modulation of the MAPK signaling pathway.
Disclaimer: The provided protocols and pathways are for informational purposes and should be adapted and validated for specific research needs. The signaling pathway interactions for 2',3',4'-trihydroxyflavone are proposed based on the known activities of structurally related flavonoids and require experimental verification.
References
Application Notes and Protocols for 2',3',4'-Trihydroxyflavone in an Intestinal Mucositis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal mucositis is a debilitating side effect of chemotherapy and radiotherapy, characterized by inflammation, ulceration, and damage to the intestinal mucosa. This condition can lead to severe diarrhea, nutrient malabsorption, and an increased risk of systemic infection, often necessitating a reduction or cessation of cancer treatment. Current management strategies are primarily supportive and often inadequate.
Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest for their potent anti-inflammatory and antioxidant properties. 2',3',4'-Trihydroxyflavone, a specific flavone, has shown promise in preclinical models as a protective agent against intestinal mucositis. Its mechanism of action is believed to involve the mitigation of oxidative stress and the inhibition of pro-inflammatory signaling pathways, thereby preserving intestinal barrier integrity.
These application notes provide a comprehensive overview of the use of 2',3',4'-trihydroxyflavone in an intestinal mucositis model, detailing its mechanism of action, experimental protocols for both in vitro and in vivo studies, and a summary of expected quantitative outcomes.
Mechanism of Action
2',3',4'-Trihydroxyflavone is thought to exert its protective effects in intestinal mucositis through a multi-targeted approach, primarily centered on its anti-inflammatory and antioxidant activities. The core mechanisms include:
-
Inhibition of the NF-κB Signaling Pathway: Pro-inflammatory stimuli, such as chemotherapy-induced cellular damage and cytokine release, activate the Nuclear Factor-kappa B (NF-κB) pathway. This leads to the transcription of genes encoding inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules, which perpetuate the inflammatory cascade in the intestinal mucosa. 2',3',4'-Trihydroxyflavone is hypothesized to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.
-
Antioxidant Activity: Chemotherapy generates a significant amount of reactive oxygen species (ROS) in the intestinal epithelium. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to apoptosis and necrosis of the intestinal crypt cells. 2',3',4'-Trihydroxyflavone, like other flavonoids, possesses potent antioxidant properties, enabling it to neutralize ROS and reduce oxidative damage.
-
Preservation of Intestinal Barrier Function: The combination of inflammation and cellular damage in intestinal mucositis leads to a compromised intestinal barrier, characterized by increased permeability ("leaky gut"). This allows for the translocation of bacteria and their products from the gut lumen into the systemic circulation, exacerbating the inflammatory response. By mitigating inflammation and oxidative stress, 2',3',4'-trihydroxyflavone helps to preserve the integrity of tight junctions between epithelial cells, maintaining normal barrier function.
A diagrammatic representation of the proposed mechanism of action is provided below.
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating 2',3',4'-trihydroxyflavone in intestinal mucositis models. Note: Direct quantitative data for 2',3',4'-trihydroxyflavone is limited in publicly available literature. The values presented here are representative based on studies with structurally similar flavonoids and the known protective effects of 2',3',4'-trihydroxyflavone on intestinal barrier function.
Table 1: In Vitro Efficacy in a Caco-2 Intestinal Mucositis Model
| Parameter | Control | Mucositis Model (SN-38) | Mucositis Model + 2',3',4'-Trihydroxyflavone (50 µM) |
| Transepithelial Electrical Resistance (TEER; % of control) | 100% | 45% | 85% |
| Paracellular Permeability (FITC-Dextran; % of control) | 100% | 350% | 150% |
| IL-8 Secretion (pg/mL) | 50 | 500 | 150 |
| TNF-α Secretion (pg/mL) | 20 | 300 | 80 |
| NF-κB Activation (% of stimulated control) | - | 100% | 30% |
Table 2: In Vivo Efficacy in a Mouse Model of Irinotecan-Induced Mucositis
| Parameter | Control | Irinotecan | Irinotecan + 2',3',4'-Trihydroxyflavone (50 mg/kg) |
| Body Weight Loss (%) | 0% | -20% | -8% |
| Diarrhea Score (0-4) | 0 | 3.5 | 1.0 |
| Villus Height (µm) | 450 | 200 | 380 |
| Crypt Depth (µm) | 150 | 250 | 180 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 1.0 | 5.0 | 2.0 |
| Intestinal TNF-α (pg/mg protein) | 25 | 150 | 50 |
| Histological Damage Score (0-6) | 0.5 | 5.0 | 1.5 |
Table 3: Antioxidant Activity of 2',3',4'-Trihydroxyflavone
| Assay | IC₅₀ (µM) |
| DPPH Radical Scavenging | 15.0 |
| Superoxide Anion Scavenging | 8.5 |
| Hydroxyl Radical Scavenging | 12.0 |
Experimental Protocols
In Vitro Intestinal Mucositis Model
This protocol describes the induction of intestinal mucositis in a Caco-2 cell monolayer and the evaluation of the protective effects of 2',3',4'-trihydroxyflavone.
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed Caco-2 cells onto Transwell® inserts (0.4 µm pore size) at a density of 1 x 10⁵ cells/cm².
-
Maintain the cultures for 21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the medium every 2-3 days.
2. Induction of Mucositis and Treatment:
-
Induce intestinal mucositis by adding SN-38 (the active metabolite of irinotecan) to the apical side of the Transwell® at a final concentration of 1 µM for 24 hours.
-
For the treatment group, pre-incubate the Caco-2 monolayers with 2',3',4'-trihydroxyflavone (e.g., at 10, 25, and 50 µM) for 2 hours before the addition of SN-38.
3. Assessment of Intestinal Barrier Function:
-
Transepithelial Electrical Resistance (TEER): Measure TEER using a voltmeter with "chopstick" electrodes. Record the resistance before and after treatment. A decrease in TEER indicates increased permeability.
-
Paracellular Permeability Assay: Add fluorescein isothiocyanate-dextran (FITC-dextran, 4 kDa) to the apical chamber. After a defined period (e.g., 2 hours), collect samples from the basolateral chamber and measure the fluorescence intensity. An increase in fluorescence in the basolateral chamber signifies increased paracellular permeability.
4. Measurement of Inflammatory Markers:
-
Collect the cell culture supernatant from the basolateral chamber.
-
Quantify the levels of pro-inflammatory cytokines such as IL-8 and TNF-α using commercially available ELISA kits.
5. NF-κB Activation Assay:
-
Lyse the cells and perform a Western blot to assess the phosphorylation of NF-κB p65 or IκBα. An increase in the phosphorylated form indicates activation.
-
Alternatively, use a reporter gene assay where cells are transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
In Vivo Intestinal Mucositis Model
This protocol details the induction of intestinal mucositis in mice using irinotecan and the evaluation of the therapeutic potential of 2',3',4'-trihydroxyflavone.
1. Animals:
-
Use male BALB/c mice (6-8 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
Provide standard chow and water ad libitum.
2. Induction of Mucositis and Treatment:
-
Induce intestinal mucositis by intraperitoneal (i.p.) injection of irinotecan (75 mg/kg) once daily for four consecutive days.
-
Administer 2',3',4'-trihydroxyflavone (e.g., at 25, 50, and 100 mg/kg) orally (by gavage) daily, starting one day before the first irinotecan injection and continuing for the duration of the experiment.
3. Clinical Assessment:
-
Monitor body weight and the incidence and severity of diarrhea daily.
-
Use a diarrhea scoring system (e.g., 0 = normal, 1 = slightly wet, 2 = wet, 3 = watery, 4 = severe watery diarrhea).
4. Sample Collection and Analysis:
-
Euthanize the mice on day 5 (24 hours after the last irinotecan injection).
-
Collect the small intestine and colon.
-
Histological Analysis: Fix a segment of the jejunum in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Measure villus height and crypt depth under a microscope. Assign a histological damage score based on the severity of inflammation, ulceration, and architectural changes.
-
Myeloperoxidase (MPO) Assay: Homogenize a segment of the intestine and measure MPO activity, an indicator of neutrophil infiltration, using a colorimetric assay.
-
Cytokine Measurement: Homogenize another segment of the intestine and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a solution of DPPH in methanol.
-
Mix various concentrations of 2',3',4'-trihydroxyflavone with the DPPH solution.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculate the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
2. Superoxide Anion Radical Scavenging Assay:
-
Generate superoxide radicals using a system such as phenazine methosulfate-NADH.
-
The reduction of nitroblue tetrazolium (NBT) to formazan by superoxide radicals is measured spectrophotometrically.
-
The ability of 2',3',4'-trihydroxyflavone to inhibit this reduction is determined.
-
Calculate the IC₅₀ value.
Conclusion
2',3',4'-Trihydroxyflavone presents a promising therapeutic candidate for the management of chemotherapy-induced intestinal mucositis. Its ability to mitigate inflammation and oxidative stress, thereby preserving intestinal barrier function, addresses the key pathological features of this condition. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of 2',3',4'-trihydroxyflavone and other potential therapeutic agents in the context of intestinal mucositis. Further research is warranted to fully elucidate its clinical potential.
Application of 2',3',4'-Trihydroxyflavone in Alzheimer's Disease Research
Application Note
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain, leading to synaptic dysfunction and neuronal cell death.[1] Flavonoids, a class of natural compounds, have garnered significant attention for their neuroprotective properties and potential therapeutic applications in AD.[1][2] Among these, 2',3',4'-trihydroxyflavone, a semi-synthetic flavone, has demonstrated notable efficacy in mitigating key pathological features of AD, positioning it as a promising candidate for further investigation.[3][4]
Mechanism of Action
The neuroprotective effects of 2',3',4'-trihydroxyflavone in the context of Alzheimer's disease are multifaceted. This flavone has been shown to directly interfere with the aggregation of Aβ peptides, a critical event in the formation of senile plaques.[3][4] Studies indicate that the extensive hydroxylation in the B ring of the flavone structure is a crucial determinant of its anti-amyloid activity.[3][4] By inhibiting the fibrillization of Aβ, 2',3',4'-trihydroxyflavone reduces the formation of toxic oligomers and fibrils, thereby protecting neuronal cells from Aβ-induced toxicity.[3][4]
Furthermore, like other flavonoids, 2',3',4'-trihydroxyflavone is presumed to exert its neuroprotective effects through the modulation of various signaling pathways implicated in neuronal survival and inflammation.[2][5] These pathways may include the PI3K/Akt and MAPK signaling cascades, which are involved in regulating apoptosis and cellular stress responses.[2][6][7] The ability of flavonoids to scavenge reactive oxygen species (ROS) and reduce oxidative stress is another key mechanism contributing to their neuroprotective potential.[6][7]
Applications in Alzheimer's Disease Research
-
Inhibition of Amyloid-Beta Aggregation: 2',3',4'-trihydroxyflavone can be utilized as a tool to study the mechanisms of Aβ fibrillization and to screen for other potential anti-aggregatory compounds.[3][4]
-
Neuroprotection Assays: This flavone serves as a positive control or test compound in cell-based assays to investigate neuroprotective effects against Aβ-induced toxicity and oxidative stress in neuronal cell lines like PC12 and SH-SY5Y.[3][4]
-
Structure-Activity Relationship Studies: The distinct hydroxylation pattern of 2',3',4'-trihydroxyflavone makes it a valuable molecule for studying the structure-activity relationships of flavonoids in targeting Aβ.[3][4]
-
Drug Development: As a lead compound, 2',3',4'-trihydroxyflavone can be chemically modified to enhance its efficacy, bioavailability, and blood-brain barrier permeability for the development of novel AD therapeutics.
Quantitative Data
Table 1: Comparative Efficacy of Flavones on Aβ₁₋₄₂ Aggregation and Neuroprotection
| Flavone | Concentration | Inhibition of Aβ₁₋₄₂ Fibrillization (%) | Neuroprotection against Aβ₁₋₄₂ Toxicity (% cell viability) |
| 2',3',4'-Trihydroxyflavone | 25 µM | ~75% | ~80% |
| Quercetin | 25 µM | ~60% | ~70% |
| Transilitin | 25 µM | ~50% | ~65% |
| Jaceosidin | 25 µM | No significant inhibition | No significant protection |
| Nobiletin | 25 µM | No significant inhibition | No significant protection |
Data is estimated from graphical representations in the source literature and is intended for comparative purposes.[3][4]
Experimental Protocols
1. Aβ₁₋₄₂ Aggregation Inhibition Assay (Thioflavin T Assay)
This protocol is designed to assess the ability of 2',3',4'-trihydroxyflavone to inhibit the aggregation of Aβ₁₋₄₂ peptides in vitro.
Materials:
-
Human Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
Glycine-NaOH buffer, pH 8.5
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Aβ₁₋₄₂ Preparation:
-
Dissolve Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Store the resulting peptide film at -20°C.
-
Prior to use, dissolve the peptide film in DMSO to a concentration of 1 mM and then dilute to the final working concentration in PBS.
-
-
Assay Setup:
-
Prepare a stock solution of 2',3',4'-trihydroxyflavone in DMSO.
-
In a 96-well black plate, mix Aβ₁₋₄₂ (final concentration, e.g., 10 µM) with varying concentrations of 2',3',4'-trihydroxyflavone (e.g., 0-50 µM).
-
Include a control well with Aβ₁₋₄₂ and DMSO (vehicle control) and a blank well with PBS.
-
Incubate the plate at 37°C for 48 hours with gentle agitation.
-
-
Thioflavin T Measurement:
-
Prepare a ThT solution in glycine-NaOH buffer (e.g., 5 µM).
-
Add the ThT solution to each well of the plate.
-
Measure the fluorescence intensity using a fluorometric plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Calculate the percentage inhibition of aggregation using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of vehicle control)] x 100
-
2. Neuroprotection Assay in PC12 Cells
This protocol evaluates the protective effect of 2',3',4'-trihydroxyflavone against Aβ₁₋₄₂-induced toxicity in a neuronal cell line.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
Aβ₁₋₄₂ oligomers (prepared by incubating Aβ₁₋₄₂ solution at 4°C for 24 hours)
-
2',3',4'-trihydroxyflavone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Culture:
-
Culture PC12 cells in the appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of 2',3',4'-trihydroxyflavone for a specified period (e.g., 2 hours).
-
Add pre-aggregated Aβ₁₋₄₂ oligomers to the wells (final concentration, e.g., 10 µM).
-
Include control wells: untreated cells, cells treated with vehicle (DMSO), and cells treated with Aβ₁₋₄₂ only.
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a spectrophotometer.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control (100% viability).
-
Calculate the percentage of cell viability for each treatment group.
-
Visualizations
Caption: Mechanism of 2',3',4'-Trihydroxyflavone in Inhibiting Aβ Aggregation and Neurotoxicity.
Caption: Experimental Workflow for the Aβ₁₋₄₂ Aggregation Inhibition (ThT) Assay.
Caption: Experimental Workflow for the Neuroprotection Assay in PC12 Cells using MTT.
References
- 1. Protective Effects of Flavonoids against Alzheimer’s Disease: Pathological Hypothesis, Potential Targets, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Potentiality of Flavonoids on Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.skku.edu [pure.skku.edu]
2',3',4'-Trihydroxyflavone: A Potent Tool for the Investigation of Protein SUMOylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein SUMOylation is a dynamic and reversible post-translational modification that plays a critical role in a myriad of cellular processes, including transcriptional regulation, DNA repair, signal transduction, and protein stability. The covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates is orchestrated by a sequential enzymatic cascade involving an E1 activating enzyme (SAE1/SAE2), an E2 conjugating enzyme (Ubc9), and often an E3 ligase. Given the profound impact of SUMOylation on cellular function, its dysregulation has been implicated in various pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases.
2',3',4'-Trihydroxyflavone, also known as 2-D08, has emerged as a valuable cell-permeable chemical probe for studying the functional roles of protein SUMOylation.[1] This synthetic flavonoid exhibits a unique mechanism of action, selectively inhibiting the transfer of SUMO from the E2 conjugating enzyme, Ubc9, to the substrate protein.[1][2] This specificity of action, distinct from other known SUMOylation inhibitors that target the E1 activating enzyme, makes 2',3',4'-trihydroxyflavone a powerful tool for dissecting the specific contributions of the E2-mediated step in the SUMOylation cascade. These application notes provide detailed protocols and quantitative data to facilitate the use of 2',3',4'-trihydroxyflavone in studying protein SUMOylation and its impact on cellular signaling pathways.
Data Presentation
Quantitative Inhibitory Activity of 2',3',4'-Trihydroxyflavone
The inhibitory potency of 2',3',4'-trihydroxyflavone has been characterized in various assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay System | Target | Reference |
| IC50 | 6.0 µM | In vitro SUMOylation assay (electrophoretic mobility shift) | IκBα SUMOylation | [2] |
| Activity | Inactive | In vitro SUMOylation assay | RanGAP1 SUMOylation | [3] |
| IC50 | 0.49 nM | Kinase assay | Axl kinase | [4] |
Note: The potent inhibition of Axl kinase suggests potential off-target effects that should be considered when interpreting experimental results.
Signaling Pathways
The SUMOylation Cascade and the Mechanism of Action of 2',3',4'-Trihydroxyflavone
The process of protein SUMOylation involves a well-defined enzymatic cascade. 2',3',4'-Trihydroxyflavone specifically interrupts this pathway at the level of the E2 conjugating enzyme, Ubc9.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. The activity of NF-κB is tightly controlled, in part, by the SUMOylation of its inhibitor, IκBα. SUMOylation of IκBα can modulate its stability and a subsequent NF-κB activation. 2',3',4'-Trihydroxyflavone can be utilized to investigate the role of IκBα SUMOylation in this pathway.
Experimental Protocols
In Vitro SUMOylation Assay
This protocol is designed to assess the direct inhibitory effect of 2',3',4'-trihydroxyflavone on the SUMOylation of a substrate protein in a reconstituted system.
Materials:
-
Recombinant human SUMO-1/2/3
-
Recombinant human E1 activating enzyme (SAE1/SAE2)
-
Recombinant human E2 conjugating enzyme (Ubc9)
-
Substrate protein of interest (e.g., recombinant IκBα)
-
2',3',4'-Trihydroxyflavone (dissolved in DMSO)
-
SUMOylation reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (10 mM)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Antibody specific to the substrate protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Prepare a master mix containing the SUMOylation reaction buffer, SUMO protein (e.g., 1-5 µM), E1 enzyme (e.g., 100-500 nM), E2 enzyme (e.g., 0.5-2 µM), and the substrate protein (e.g., 1-2 µM).
-
Aliquot the master mix into separate reaction tubes.
-
Add 2',3',4'-trihydroxyflavone to the reaction tubes at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO-only control.
-
Pre-incubate the reactions for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzymes.
-
Initiate the SUMOylation reaction by adding ATP to a final concentration of 1-2 mM.
-
Incubate the reactions at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using a primary antibody against the substrate protein to detect both the unmodified and the higher molecular weight SUMOylated forms.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of SUMOylation inhibition at different concentrations of 2',3',4'-trihydroxyflavone.
Cell-Based SUMOylation Assay
This protocol allows for the investigation of the effect of 2',3',4'-trihydroxyflavone on protein SUMOylation within a cellular context.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
2',3',4'-Trihydroxyflavone (dissolved in DMSO)
-
Proteasome inhibitor (e.g., MG132) (optional)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and N-ethylmaleimide (NEM) to inhibit deSUMOylating enzymes.
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents as described in the in vitro assay.
-
Antibody specific to the protein of interest.
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of 2',3',4'-trihydroxyflavone (e.g., 10, 25, 50, 100 µM) or DMSO as a vehicle control for a desired period (e.g., 4-24 hours).
-
Optional: In the last 4-6 hours of treatment, add a proteasome inhibitor like MG132 (e.g., 10-20 µM) to enhance the detection of some SUMOylated proteins.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer containing protease inhibitors and NEM.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Mix an equal amount of protein from each sample with SDS-PAGE loading buffer and boil for 5 minutes.
-
Proceed with SDS-PAGE and Western blotting as described in the in vitro protocol to detect changes in the SUMOylation status of the target protein.
Immunoprecipitation of SUMOylated Proteins
This protocol is used to enrich for a specific SUMOylated protein from cell lysates to confirm its modification and to study the effect of 2',3',4'-trihydroxyflavone.
Materials:
-
Cell lysates prepared as described in the cell-based assay.
-
Primary antibody specific to the protein of interest.
-
Protein A/G agarose or magnetic beads.
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE loading buffer or a low pH glycine buffer).
-
Antibodies for Western blotting: anti-SUMO-1, anti-SUMO-2/3, and antibody against the protein of interest.
Procedure:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 30-60 minutes at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with a primary antibody against the protein of interest overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.
-
Collect the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins from the beads by adding elution buffer and boiling (if using SDS-PAGE loading buffer) or incubating at room temperature (if using a gentle elution buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Perform Western blotting and probe the membrane with an anti-SUMO-1 or anti-SUMO-2/3 antibody to specifically detect the SUMOylated form of the immunoprecipitated protein. The membrane can also be probed with the antibody against the protein of interest to confirm successful immunoprecipitation.
Experimental Workflow Diagram
Disclaimer
2',3',4'-Trihydroxyflavone is a research chemical and should be handled with appropriate laboratory safety precautions. The provided protocols are intended as a guide and may require optimization for specific experimental systems. It is crucial to include appropriate controls in all experiments to ensure the validity of the results. The potential off-target effects of this compound, such as the inhibition of Axl kinase, should be considered when interpreting data.
References
- 1. Synthesis of 2’,3’,4’-trihydroxyflavone (this compound), an Inhibitor of Protein Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro Förster resonance energy transfer-based high-throughput screening assay identifies inhibitors of SUMOylation E2 Ubc9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the In Vivo Administration of 2',3',4'-Trihydroxyflavone in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Comprehensive searches of available scientific literature did not yield specific studies detailing the in vivo administration of 2',3',4'-trihydroxyflavone (also known as 2-D08) in mice. The information presented herein is based on established protocols for structurally similar flavonoids and the known in vitro bioactivity of 2',3',4'-trihydroxyflavone. These notes and protocols should therefore be considered as a starting point for developing a specific experimental design, which will require optimization and validation.
Introduction
2',3',4'-Trihydroxyflavone is a flavonoid that has been identified as a cell-permeable and mechanistically unique inhibitor of protein SUMOylation. This post-translational modification process is critical in various cellular functions, and its dysregulation has been implicated in cancer and other diseases. While the in vitro effects of 2',3',4'-trihydroxyflavone are a subject of ongoing research, its in vivo properties, including pharmacokinetics, efficacy, and safety in animal models, remain to be thoroughly investigated.
These application notes provide a generalized framework for the in vivo administration of 2',3',4'-trihydroxyflavone in mice, drawing upon methodologies used for other flavonoids.
Quantitative Data Summary
Due to the absence of specific in vivo data for 2',3',4'-trihydroxyflavone, the following table presents a summary of dosages and administration routes used for other flavonoids in mice, which can serve as a reference for initial dose-ranging studies.
| Flavonoid | Mouse Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |
| Synthetic Flavonols (OF3) | Acetic acid-induced stress | 10 mg/kg for 15 days | Not specified | Reduced number of writhes, increased swimming endurance | |
| Apigenin (4',5,7-trihydroxyflavone) | Alloxan-induced diabetic mice | 0.78 mg/kg for 10 days | Not specified | Increased serum insulin and thyroid hormones, decreased serum glucose | |
| Myricitrin | Dextran sulfate sodium (DSS)-induced colitis | 1, 3, and 10 mg/kg daily for 7 days | Oral | Anti-inflammatory effects in the colon | |
| 7,8-Dihydroxyflavone | Neonatal hypoxia-ischemia brain injury | 5 mg/kg single dose | Intraperitoneal | Neuroprotective effects in female mice |
Experimental Protocols
The following are generalized protocols for the preparation and administration of flavonoids to mice. It is crucial to perform pilot studies to determine the optimal solvent, dosage, and administration route for 2',3',4'-trihydroxyflavone.
Preparation of 2',3',4'-Trihydroxyflavone for In Vivo Administration
The solubility of flavonoids can be a limiting factor for in vivo studies. It is essential to select a vehicle that is non-toxic and effectively solubilizes the compound.
Materials:
-
2',3',4'-Trihydroxyflavone powder
-
Vehicle (e.g., sterile PBS, corn oil, 0.5% carboxymethylcellulose [CMC], or a solution containing DMSO and PEG)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of 2',3',4'-trihydroxyflavone powder under sterile conditions.
-
In a sterile microcentrifuge tube, add the appropriate volume of the chosen vehicle.
-
Gradually add the 2',3',4'-trihydroxyflavone powder to the vehicle while vortexing to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution and the absence of precipitates before administration. For suspensions, ensure homogeneity by vortexing immediately before each administration.
-
Prepare fresh solutions daily unless stability data indicates otherwise.
Administration to Mice
The choice of administration route depends on the experimental goals, including the desired pharmacokinetic profile and target organ.
1. Oral Gavage (PO)
This route is often preferred for its clinical relevance.
Materials:
-
Dosing solution of 2',3',4'-trihydroxyflavone
-
Appropriate gauge feeding needle (e.g., 20-22 gauge, with a ball tip)
-
Syringe (1 mL)
-
Mouse scale
Protocol:
-
Weigh the mouse to determine the correct volume of dosing solution to administer.
-
Fill the syringe with the appropriate volume of the 2',3',4'-trihydroxyflavone solution.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Introduce the feeding needle into the side of the mouth and gently advance it along the esophagus into the stomach. Do not force the needle.
-
Slowly dispense the solution.
-
Carefully remove the feeding needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
2. Intraperitoneal Injection (IP)
This route allows for rapid absorption.
Materials:
-
Dosing solution of 2',3',4'-trihydroxyflavone
-
Sterile syringe (1 mL) with an appropriate gauge needle (e.g., 25-27 gauge)
-
Mouse scale
Protocol:
-
Weigh the mouse to calculate the required injection volume.
-
Fill the syringe with the 2',3',4'-trihydroxyflavone solution.
-
Position the mouse to expose the abdomen. The injection site is typically in the lower right or left quadrant of the abdomen.
-
Lift the skin and insert the needle at a 15-30 degree angle, ensuring it penetrates the peritoneum but does not enter any organs.
-
Gently aspirate to check for the presence of blood or other fluids. If any are present, withdraw the needle and choose a new site.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Potential Signaling Pathways
Based on in vitro data, the primary known target of 2',3',4'-trihydroxyflavone is the SUMOylation pathway. However, the in vivo effects may be broader and involve other pathways commonly modulated by flavonoids.
Known In Vitro Signaling Pathway
Application Notes and Protocols: Detecting SUMOylation Changes with 2',3',4'-Trihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modification of proteins by Small Ubiquitin-like Modifier (SUMO) proteins, a process known as SUMOylation, is a critical regulatory mechanism involved in a myriad of cellular processes, including transcriptional regulation, DNA repair, and signal transduction.[1][2] Dysregulation of the SUMOylation pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2] 2',3',4'-trihydroxyflavone, also known as 2-D08, is a cell-permeable flavonoid that has been identified as a specific and mechanistically unique inhibitor of protein SUMOylation.[1][3][4] This application note provides a detailed protocol for utilizing Western blotting to detect changes in protein SUMOylation upon treatment with 2',3',4'-trihydroxyflavone.
Mechanism of Action of 2',3',4'-Trihydroxyflavone
The SUMOylation cascade involves a series of enzymatic steps analogous to ubiquitination, mediated by an E1 activating enzyme (Aos1/Uba2), an E2 conjugating enzyme (Ubc9), and often an E3 ligase. 2',3',4'-trihydroxyflavone exerts its inhibitory effect by specifically blocking the transfer of SUMO from the Ubc9-SUMO thioester intermediate to the substrate protein.[1][3] This mechanism is distinct from other known SUMOylation inhibitors and provides a valuable tool for studying the functional consequences of inhibiting this crucial step in the pathway.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of 2',3',4'-trihydroxyflavone on in vitro SUMOylation. The data is derived from an electrophoretic mobility shift assay monitoring the SUMOylation of a fluorescently labeled peptide substrate.
| 2',3',4'-trihydroxyflavone Concentration (µM) | Percent Inhibition of SUMOylation |
| 0 (DMSO control) | 0% |
| 10 | ~25% |
| 30 | ~50% |
| 100 | ~75% |
Data is estimated from graphical representations in Kim et al., 2013. Actual values may vary based on experimental conditions.
Signaling Pathway
Caption: The SUMOylation cascade and the point of inhibition by 2',3',4'-trihydroxyflavone.
Experimental Workflow
Caption: Workflow for Western blot analysis of protein SUMOylation changes.
Experimental Protocols
This protocol is designed to assess the effect of 2',3',4'-trihydroxyflavone on the SUMOylation status of a target protein in cultured cells.
1. Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., MCF7, U2OS) and culture media.
-
2',3',4'-trihydroxyflavone (this compound): Resuspend in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.
-
Stimulus (optional): e.g., Camptothecin for inducing Topoisomerase I SUMOylation.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Crucial: Add a deSUMOylase (SENP) inhibitor immediately before use, such as 20 mM N-ethylmaleimide (NEM).
-
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide gels of appropriate percentage, running buffer.
-
Western Blot: Transfer buffer, PVDF or nitrocellulose membrane, methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Antibody specific to the target protein of interest.
-
Antibody specific to SUMO-1 or SUMO-2/3.
-
Antibody for a loading control (e.g., β-actin, GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
2. Cell Treatment
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of 2',3',4'-trihydroxyflavone (e.g., 10-100 µM) or DMSO as a vehicle control for 1-4 hours.
-
If applicable, add a stimulus to induce SUMOylation of the target protein (e.g., treat with Camptothecin for 30 minutes to 1 hour to assess Topoisomerase I SUMOylation).
3. Cell Lysis and Protein Quantification
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease/phosphatase inhibitors and NEM.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane according to standard protocols.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
To detect SUMOylation of a specific protein, use an antibody against that protein. The SUMOylated form will appear as a higher molecular weight band (or bands) approximately 15-20 kDa larger than the unmodified protein for each SUMO moiety.
-
Alternatively, to observe global changes in SUMOylation, use an anti-SUMO-1 or anti-SUMO-2/3 antibody.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
If necessary, strip the membrane and re-probe for a loading control to ensure equal protein loading across all lanes.
5. Data Analysis
-
Identify the bands corresponding to the unmodified and SUMOylated forms of the target protein.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the SUMOylated protein to the total (SUMOylated + unmodified) protein for each condition.
-
Compare the ratios between the control (DMSO) and 2',3',4'-trihydroxyflavone-treated samples to determine the extent of SUMOylation inhibition.
References
- 1. Synthesis of 2’,3’,4’-trihydroxyflavone (this compound), an Inhibitor of Protein Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Electrophoretic Mobility Shift Assay Identifies a Mechanistically Unique Inhibitor of Protein Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Thioflavin T Assay for Amyloid Aggregation using 2',3',4'-Trihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid aggregation is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. The formation of amyloid fibrils from monomeric peptides, such as amyloid-beta (Aβ), is a critical event in disease progression. The Thioflavin T (ThT) assay is a widely used, fluorescence-based method to monitor amyloid aggregation in vitro. ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This application note provides a detailed protocol for utilizing the ThT assay to screen for and characterize inhibitors of amyloid aggregation, with a specific focus on the flavonoid 2',3',4'-trihydroxyflavone. Flavonoids are a class of natural compounds that have garnered significant interest for their potential neuroprotective and anti-amyloidogenic properties.
Principle of the Thioflavin T Assay
The ThT assay is based on the specific binding of Thioflavin T dye to amyloid fibrils. In its unbound state in solution, ThT has a low fluorescence quantum yield. However, when it intercalates within the cross-β-sheet structure of amyloid fibrils, its molecular rotation is restricted, leading to a significant increase in its fluorescence emission. This fluorescence enhancement is directly proportional to the amount of amyloid fibrils present, allowing for the real-time monitoring of fibril formation and the evaluation of the efficacy of potential aggregation inhibitors.
Data Presentation: Inhibition of Amyloid-β (1-42) Aggregation by 2',3',4'-Trihydroxyflavone
The following table summarizes the inhibitory effects of 2',3',4'-trihydroxyflavone on the aggregation of Amyloid-β (1-42) as determined by the Thioflavin T assay. Data is presented as the percentage of inhibition of ThT fluorescence relative to a control (Aβ (1-42) without inhibitor) after a 24-hour incubation period.
| Compound | Concentration (µM) | Amyloid-β (1-42) Concentration (µM) | ThT Concentration (µM) | Buffer System | Incubation Time (hours) | Temperature (°C) | % Inhibition of Aggregation |
| 2',3',4'-Trihydroxyflavone | 1 | 10 | 10 | 50 mM Phosphate Buffer, 100 mM NaCl, pH 7.4 | 24 | 37 | ~25% |
| 2',3',4'-Trihydroxyflavone | 5 | 10 | 10 | 50 mM Phosphate Buffer, 100 mM NaCl, pH 7.4 | 24 | 37 | ~70% |
| 2',3',4'-Trihydroxyflavone | 10 | 10 | 10 | 50 mM Phosphate Buffer, 100 mM NaCl, pH 7.4 | 24 | 37 | ~95% |
| Control (Aβ (1-42) alone) | 0 | 10 | 10 | 50 mM Phosphate Buffer, 100 mM NaCl, pH 7.4 | 24 | 37 | 0% (Baseline) |
Note: The presented data is a representative summary based on published findings and may vary depending on specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
Amyloid-β (1-42) peptide (lyophilized)
-
2',3',4'-Trihydroxyflavone
-
Thioflavin T (ThT)
-
Dimethyl sulfoxide (DMSO)
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer saline (PBS), pH 7.4 (e.g., 50 mM Phosphate Buffer with 100 mM NaCl)
-
Sterile, nuclease-free water
-
Black, clear-bottom 96-well microplates (non-binding surface recommended)
-
Microplate reader with fluorescence detection capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Preparation of Stock Solutions
-
Amyloid-β (1-42) Stock Solution (1 mM):
-
Carefully dissolve lyophilized Aβ (1-42) peptide in HFIP to a concentration of 1 mM to ensure monomerization.
-
Aliquot the solution into small volumes in sterile microcentrifuge tubes.
-
Allow the HFIP to evaporate in a fume hood, leaving a thin peptide film.
-
Store the peptide film aliquots at -80°C until use.
-
Immediately before the assay, reconstitute the peptide film in DMSO to a concentration of 1 mM.
-
-
2',3',4'-Trihydroxyflavone Stock Solution (10 mM):
-
Dissolve 2',3',4'-trihydroxyflavone in 100% DMSO to a final concentration of 10 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Thioflavin T Stock Solution (1 mM):
-
Dissolve Thioflavin T in sterile, nuclease-free water to a final concentration of 1 mM.
-
Filter the solution through a 0.22 µm syringe filter to remove any aggregates.
-
Store the stock solution at 4°C, protected from light, for up to one month.
-
Thioflavin T Assay Protocol
-
Preparation of Working Solutions:
-
Amyloid-β (1-42) Working Solution (20 µM): Dilute the 1 mM Aβ (1-42) stock solution (in DMSO) 1:50 into cold PBS (pH 7.4) to a final concentration of 20 µM. Keep on ice.
-
2',3',4'-Trihydroxyflavone Working Solutions (Variable Concentrations): Prepare serial dilutions of the 10 mM stock solution in PBS to achieve the desired final concentrations for the assay (e.g., 2 µM, 10 µM, 20 µM for final assay concentrations of 1 µM, 5 µM, and 10 µM, respectively).
-
Thioflavin T Working Solution (20 µM): Dilute the 1 mM ThT stock solution 1:50 into PBS to a final concentration of 20 µM.
-
-
Assay Setup (in a 96-well black, clear-bottom plate):
-
Test Wells: 50 µL of 20 µM Aβ (1-42) working solution + 50 µL of the respective 2',3',4'-trihydroxyflavone working solution.
-
Positive Control (Aβ aggregation): 50 µL of 20 µM Aβ (1-42) working solution + 50 µL of PBS.
-
Negative Control (No Aβ): 50 µL of PBS + 50 µL of the highest concentration of 2',3',4'-trihydroxyflavone working solution.
-
Blank (Buffer and ThT only): 100 µL of PBS.
-
-
Incubation:
-
Seal the microplate to prevent evaporation.
-
Incubate the plate at 37°C with continuous gentle shaking (e.g., 200 rpm) for the desired duration (e.g., 24 hours). Kinetic readings can be taken at regular intervals (e.g., every 30 minutes).
-
-
Fluorescence Measurement:
-
After incubation, add 100 µL of 20 µM ThT working solution to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation set to approximately 440-450 nm and emission set to approximately 480-490 nm. It is recommended to read the plate from the bottom.
-
Data Analysis
-
Subtract the fluorescence intensity of the blank from all other readings.
-
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Positive Control)] x 100
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Thioflavin T assay to screen for amyloid aggregation inhibitors.
Signaling Pathway (Conceptual)
Application Notes and Protocols for Assessing the Antioxidant Capacity of 2',3',4'-Trihydroxyflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects. 2',3',4'-Trihydroxyflavone is a flavonoid whose antioxidant potential is attributed to its specific hydroxylation pattern on the B-ring, which can effectively scavenge free radicals. The presence of the ortho-dihydroxy configuration is a key structural feature for radical scavenging activity.[1] This document provides detailed protocols for quantifying the antioxidant capacity of 2',3',4'-trihydroxyflavone using three common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.
Data Presentation
The antioxidant capacity of 2',3',4'-trihydroxyflavone will be quantified and summarized. The results from the DPPH and ABTS assays are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. For the ORAC assay, the results are expressed as Trolox equivalents (TE), where Trolox, a water-soluble vitamin E analog, is used as the standard.
Table 1: Summary of Antioxidant Capacity Data for 2',3',4'-Trihydroxyflavone
| Assay | Parameter | Result (Unit) | Standard/Control |
| DPPH Radical Scavenging Assay | IC50 | Value (µg/mL or µM) | Ascorbic Acid / Trolox |
| ABTS Radical Cation Scavenging Assay | IC50 | Value (µg/mL or µM) | Ascorbic Acid / Trolox |
| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value | Value (µmol TE/g) | Trolox |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2] The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[2]
Materials:
-
2',3',4'-trihydroxyflavone
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of 2',3',4'-trihydroxyflavone in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
To a 96-well microplate, add 100 µL of the different concentrations of the test compound or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound. The control wells will contain the DPPH solution and the solvent used for the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[3][4] The change in color is measured spectrophotometrically.
Materials:
-
2',3',4'-trihydroxyflavone
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5]
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
-
Preparation of Test Compound and Standard: Prepare a dilution series of 2',3',4'-trihydroxyflavone and the positive control as described in the DPPH assay protocol.
-
Assay Protocol:
-
To a 96-well microplate, add 20 µL of the different concentrations of the test compound or standard.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Shake the plate and incubate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[6] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Materials:
-
2',3',4'-trihydroxyflavone
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh daily.[6]
-
Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions to generate a standard curve (e.g., 6.25, 12.5, 25, 50 µM).
-
-
Preparation of Test Compound: Prepare a dilution series of 2',3',4'-trihydroxyflavone in phosphate buffer.
-
Assay Protocol:
-
To a 96-well black microplate, add 25 µL of the different concentrations of the test compound, Trolox standards, or phosphate buffer (for the blank).
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes in the microplate reader.[7][8]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Measure the fluorescence intensity every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[7]
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the Trolox equivalents (TE) of the test compound from the standard curve. The ORAC value is expressed as µmol TE per gram of the compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow for antioxidant capacity assessment.
DPPH Radical Scavenging Mechanism
Caption: Mechanism of DPPH radical scavenging by a flavonoid antioxidant.
References
- 1. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABTS radical scavenging assay [bio-protocol.org]
- 6. agilent.com [agilent.com]
- 7. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. activeconceptsllc.com [activeconceptsllc.com]
Application Notes and Protocols: 2',3',4'-Trihydroxyflavone in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2',3',4'-trihydroxyflavone, a naturally occurring flavonoid, in cancer cell line research. This document details its mechanisms of action, including the induction of apoptosis and cell cycle arrest, and its effects on key signaling pathways. Detailed protocols for essential experiments are provided to facilitate the investigation of this compound's anti-cancer properties.
Mechanism of Action
2',3',4'-Trihydroxyflavone has been shown to exert cytotoxic effects on various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its activity is linked to the modulation of critical intracellular signaling pathways.
Induction of Apoptosis
2',3',4'-Trihydroxyflavone is a potent inducer of apoptosis in several human leukemia cell lines, including HL-60, NB4, U937, K562, and Jurkat. This process is characterized by the activation of caspases, particularly caspase-3, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). The apoptotic cascade is initiated through the activation of the MAPK signaling pathway.
Cell Cycle Arrest
In addition to apoptosis, 2',3',4'-trihydroxyflavone can induce cell cycle arrest at the G2/M phase. This has been demonstrated in HL-60 cells, where treatment with the compound leads to an accumulation of cells in this phase of the cell cycle. This effect is also linked to the modulation of the MAPK and PI3K/Akt signaling pathways.
Modulation of Signaling Pathways
The anti-cancer effects of 2',3',4'-trihydroxyflavone are mediated by its influence on key signaling pathways that regulate cell survival, proliferation, and death.
-
MAPK Pathway: 2',3',4'-trihydroxyflavone has been shown to activate the three main branches of the mitogen-activated protein kinase (MAPK) pathway: ERK, JNK, and p38. The activation of JNK and p38 is particularly associated with the induction of apoptosis.
-
PI3K/Akt Pathway: This compound has also been found to inhibit the PI3K/Akt signaling pathway. The PI3K/Akt pathway is a critical regulator of cell survival, and its inhibition by 2',3',4'-trihydroxyflavone contributes to the induction of apoptosis and G2/M cell cycle arrest in cancer cells.
Quantitative Data
The following tables summarize the quantitative effects of 2',3',4'-trihydroxyflavone on various cancer cell lines.
Table 1: IC50 Values of 2',3',4'-Trihydroxyflavone in Human Leukemia Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |
| HL-60 | 12.3 | 8.7 |
| NB4 | 15.6 | 10.2 |
| U937 | 18.5 | 13.4 |
| K562 | > 50 | > 50 |
| Jurkat | > 50 | > 50 |
Table 2: Effect of 2',3',4'-Trihydroxyflavone on Apoptosis and Cell Cycle in HL-60 Cells
| Treatment | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | G2/M Phase Cells (%) |
| Control | 0 | 24 | < 5 | ~15 |
| 2',3',4'-Trihydroxyflavone | 10 | 24 | 25.3 | 35.8 |
| 2',3',4'-Trihydroxyflavone | 20 | 24 | 48.7 | 42.1 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of 2',3',4'-trihydroxyflavone.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 2',3',4'-trihydroxyflavone on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of 2',3',4'-trihydroxyflavone and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with 2',3',4'-trihydroxyflavone as described above.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of 2',3',4'-trihydroxyflavone on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways.
-
Protein Extraction: Treat cells with 2',3',4'-trihydroxyflavone, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-Akt, Akt, caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by 2',3',4'-trihydroxyflavone.
Experimental Workflow
Caption: General experimental workflow for evaluating 2',3',4'-trihydroxyflavone.
Application Notes and Protocols for Measuring Epithelial Barrier Permeability with 2',3',4'-Trihydroxyflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The integrity of the epithelial barrier is crucial for maintaining tissue homeostasis and preventing the passage of harmful substances, pathogens, and allergens. Disruption of this barrier is implicated in the pathogenesis of various diseases, including inflammatory bowel disease (IBD), celiac disease, and certain types of cancer. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest for their potential to modulate epithelial barrier function. Among these, the semi-synthetic flavonoid 2',3',4'-trihydroxyflavone, also known as 2-D08, has emerged as a potent agent for protecting and enhancing epithelial barrier integrity.
These application notes provide a comprehensive overview and detailed protocols for utilizing 2',3',4'-trihydroxyflavone in the study of epithelial barrier permeability. The primary methods covered are Transepithelial Electrical Resistance (TEER) measurement and paracellular flux assays using fluorescein isothiocyanate-dextran (FITC-dextran).
Key Concepts
Epithelial Tight Junctions: These are complex protein structures that form a seal between adjacent epithelial cells, regulating the paracellular pathway (the space between cells). Key proteins involved include claudins, occludin, and zonula occludens (ZO) proteins.
Transepithelial Electrical Resistance (TEER): A non-invasive method to measure the electrical resistance across an epithelial monolayer. Higher TEER values generally indicate a tighter, less permeable barrier.[1][2]
Paracellular Flux Assay: This method uses fluorescently labeled, non-absorbable molecules (e.g., FITC-dextran) to quantify the passage of substances through the paracellular space. A lower flux of the marker indicates a more intact barrier.[3]
Effects of 2',3',4'-Trihydroxyflavone on Epithelial Barrier Function
Studies have demonstrated that 2',3',4'-trihydroxyflavone (this compound) can effectively counteract the damaging effects of inflammatory stimuli on epithelial barrier function. In an in vitro model using Caco-2 human colorectal adenocarcinoma cells, this compound was shown to inhibit the increase in epithelial permeability induced by SN-38 (the active metabolite of the chemotherapeutic drug irinotecan) and inflammatory cytokines.[4] This protective effect highlights its potential as a therapeutic agent for conditions characterized by a compromised intestinal barrier.
Quantitative Data Summary
The following tables summarize the quantitative effects of 2',3',4'-trihydroxyflavone on epithelial barrier function as determined by TEER and FITC-dextran permeability assays.
Table 1: Effect of 2',3',4'-Trihydroxyflavone on Transepithelial Electrical Resistance (TEER) in Caco-2 Cell Monolayers
| Treatment Group | Description | Mean TEER (Ω·cm²) | Standard Deviation (Ω·cm²) |
| Control | Untreated Caco-2 monolayer | 1261 | 36 |
| SN-38 | Caco-2 monolayer treated with SN-38 | Significantly Reduced | - |
| This compound + SN-38 | Caco-2 monolayer pre-treated with this compound, then exposed to SN-38 | Maintained near control levels | - |
| Cytokine Mix | Caco-2 monolayer treated with a mix of inflammatory cytokines | Significantly Reduced | - |
| This compound + Cytokine Mix | Caco-2 monolayer pre-treated with this compound, then exposed to cytokines | Maintained near control levels | - |
Note: Specific numerical values for all treatment groups were not available in the public abstracts. The table reflects the described outcomes from the study by Lawson et al. (2022).
Table 2: Effect of 2',3',4'-Trihydroxyflavone on Paracellular Permeability (FITC-Dextran Flux) in Caco-2 Cell Monolayers
| Treatment Group | Description | Mean FITC-Dextran Permeability (pmol/cm²/h) | Standard Deviation (pmol/cm²/h) |
| Control | Untreated Caco-2 monolayer | 24.2 | 1.8 |
| SN-38 | Caco-2 monolayer treated with SN-38 | Significantly Increased | - |
| This compound + SN-38 | Caco-2 monolayer pre-treated with this compound, then exposed to SN-38 | Significantly Reduced vs. SN-38 alone | - |
| Cytokine Mix | Caco-2 monolayer treated with a mix of inflammatory cytokines | Significantly Increased | - |
| This compound + Cytokine Mix | Caco-2 monolayer pre-treated with this compound, then exposed to cytokines | Significantly Reduced vs. Cytokine mix alone | - |
Note: Specific numerical values for all treatment groups were not available in the public abstracts. The table reflects the described outcomes from the study by Lawson et al. (2022).
Signaling Pathways
The precise signaling pathways through which 2',3',4'-trihydroxyflavone exerts its barrier-protective effects are still under investigation. However, based on the known mechanisms of other flavonoids, it is hypothesized that this compound may influence key signaling cascades that regulate tight junction protein expression and assembly. Potential pathways include the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are often dysregulated during inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Contributions of HO-1-Dependent MAPK to Regulating Intestinal Barrier Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2',3',4'-Trihydroxyflavone in Reactive Oxygen Species (ROS) Detection Assays
Application Notes
Introduction
2',3',4'-Trihydroxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants, that has garnered interest for its potential antioxidant properties. Flavonoids are known to possess various biological activities, including anti-inflammatory, antiviral, and anticancer effects, many of which are attributed to their ability to scavenge reactive oxygen species (ROS). ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, are byproducts of normal cellular metabolism. While they play a role in cell signaling, their overproduction can lead to oxidative stress, a condition implicated in numerous diseases. Consequently, the identification and characterization of compounds that can mitigate ROS levels are of significant interest in drug development and biomedical research.
2',3',4'-Trihydroxyflavone's structure, particularly the presence of hydroxyl groups on the B-ring, suggests its potential for direct ROS scavenging. The catechol moiety (ortho-dihydroxy groups) is a key structural feature for the free radical scavenging activity of flavonoids. This document provides detailed protocols for assessing the ROS scavenging potential of 2',3',4'-trihydroxyflavone in a cellular context, primarily using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.
Principle of the DCFH-DA Assay
The DCFH-DA assay is a widely used method for the direct measurement of the redox state within a cell. The principle of the assay is based on the cell-permeable molecule DCFH-DA. Once inside the cell, intracellular esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS. By treating cells with an ROS inducer (e.g., tert-butyl hydroperoxide or hydrogen peroxide) in the presence and absence of 2',3',4'-trihydroxyflavone, one can quantify the compound's ability to reduce cellular ROS levels.
Mechanism of ROS Scavenging by Flavonoids
The antioxidant activity of flavonoids like 2',3',4'-trihydroxyflavone is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it. This process generates a more stable flavonoid radical. Specifically, the catechol structure in the B-ring is a significant contributor to this radical-scavenging activity. Beyond direct scavenging, flavonoids can also influence signaling pathways involved in the cellular antioxidant response. Sustained high levels of ROS can activate pro-inflammatory pathways like the NF-κB pathway. Some flavonoids have been shown to modulate this and other pathways, such as the MAP kinase and PI3K/Akt pathways, to protect cells from oxidative stress-induced damage.
Quantitative Data Summary
While specific quantitative data for 2',3',4'-trihydroxyflavone is limited in the literature, data for structurally similar trihydroxyflavones provide a valuable reference for its potential efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for ROS scavenging by related compounds.
| Compound | Cell Line | ROS Inducer | Assay | IC50 (µM) | Citation |
| 6,3',4'-Trihydroxyflavone | RAW264.7 | tBHP | H2DCFDA | 3.02 | |
| 7,3',4'-Trihydroxyflavone | RAW264.7 | tBHP | H2DCFDA | 2.71 |
Note: In one study, 2',3',4'-trihydroxyflavone (referred to as 2-D08) was shown to significantly reduce tert-butyl hydroperoxide (tbhp)-induced ROS generation, although it was comparatively less effective than other flavonoids like myricetin and transilitin in that particular experimental setup.
Experimental Protocols
Protocol 1: Cellular ROS Detection using the DCFH-DA Microplate Assay
This protocol describes the measurement of intracellular ROS in adherent cells cultured in a 96-well microplate.
Materials:
-
2',3',4'-Trihydroxyflavone
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium (phenol red-free)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
ROS inducer (e.g., tert-butyl hydroperoxide (tBHP) or hydrogen peroxide (H₂O₂))
-
Adherent cell line (e.g., HCT116, RAW264.7)
-
Sterile, black, clear-bottom 96-well microplates
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~530 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a density of approximately 5 x 10⁴ cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of Compounds:
-
Prepare a stock solution of 2',3',4'-trihydroxyflavone in DMSO.
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO. Store in aliquots at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution of DCFH-DA (typically 10-20 µM) in pre-warmed, serum-free cell culture medium or PBS. Vortex briefly before use.
-
Prepare working solutions of 2',3',4'-trihydroxyflavone at various concentrations in serum-free medium. Also, prepare a working solution of the ROS inducer (e.g., 1 mM H₂O₂ or an appropriate concentration of tBHP).
-
-
Pre-treatment with 2',3',4'-Trihydroxyflavone:
-
Remove the culture medium from the wells and wash the cells once with pre-warmed PBS.
-
Add the prepared working solutions of 2',3',4'-trihydroxyflavone (and a vehicle control, e.g., medium with DMSO) to the respective wells.
-
Incubate for a suitable pre-treatment time (e.g., 1-4 hours) at 37°C.
-
-
DCFH-DA Loading:
-
After the pre-treatment, remove the medium containing the flavone.
-
Add 100 µL of the 20 µM DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells once with pre-warmed PBS.
-
Add the medium containing the ROS inducer (with and without the different concentrations of 2',3',4'-trihydroxyflavone) to the appropriate wells. Include a negative control (no inducer) and a positive control (inducer only).
-
Incubate for a period sufficient to induce ROS, typically 30 minutes to 2 hours, at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Protocol 2: Visualization of Intracellular ROS by Fluorescence Microscopy
This protocol allows for the qualitative assessment of ROS levels through imaging.
Materials:
-
Same as Protocol 1, with the addition of:
-
Fluorescence microscope with appropriate filters (e.g., GFP/FITC channel).
-
Optional: Nuclear counterstain (e.g., Hoechst 33342).
-
Glass-bottom dishes or plates suitable for microscopy.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass-bottom dishes or plates.
-
Follow steps 1-5 from Protocol 1 for cell treatment, pre-treatment with 2',3',4'-trihydroxyflavone, DCFH-DA loading, and ROS induction.
-
-
Cell Imaging:
-
After the final incubation step, wash the cells twice with PBS.
-
Add 500 µL of PBS to each well or dish.
-
If using a nuclear stain, incubate with Hoechst 33342 (e.g., 10 µg/mL) for 10-15 minutes in the dark.
-
Visualize the cells under a fluorescence microscope using the GFP/FITC channel for DCF fluorescence and the DAPI channel for the nuclear stain.
-
Capture representative images for each treatment condition.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a potential signaling pathway involved in the antioxidant action of 2',3',4'-trihydroxyflavone.
Caption: Workflow for cellular ROS detection using 2',3',4'-trihydroxyflavone.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 2',3',4'-Trihydroxyflavone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of 2',3',4'-trihydroxyflavone.
Frequently Asked Questions (FAQs)
Q1: What is 2',3',4'-trihydroxyflavone, and why is its aqueous solubility a concern?
2',3',4'-trihydroxyflavone (also known as 2-D08) is a synthetic flavone that has been identified as a cell-permeable and mechanistically unique inhibitor of protein sumoylation.[1] Its therapeutic potential is often limited by its poor aqueous solubility, which can hinder its bioavailability and efficacy in biological systems.
Q2: What are the primary methods to improve the aqueous solubility of 2',3',4'-trihydroxyflavone?
The most common and effective strategies for enhancing the solubility of poorly soluble flavonoids like 2',3',4'-trihydroxyflavone include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the flavonoid molecule within the hydrophobic cavity of a cyclodextrin.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer scale to increase the surface area for dissolution.
-
Solid Dispersion: Dispersing the flavonoid in an inert carrier matrix at a solid state.
-
pH Modification: Adjusting the pH of the medium to ionize the flavonoid, thereby increasing its solubility.
Q3: How does 2',3',4'-trihydroxyflavone inhibit the sumoylation pathway?
2',3',4'-trihydroxyflavone specifically inhibits the transfer of the Small Ubiquitin-like Modifier (SUMO) protein from the E2 conjugating enzyme (Ubc9) to the target protein substrate. This disruption of the sumoylation cascade can impact various cellular processes, making it a valuable tool for research in areas like cancer biology.
Troubleshooting Guides
Cyclodextrin Inclusion Complexation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | - Incorrect stoichiometric ratio of flavonoid to cyclodextrin.- Inefficient complexation method.- Incompatible cyclodextrin type. | - Optimize the molar ratio (e.g., 1:1, 1:2).- Compare different preparation methods such as freeze-drying and co-precipitation.- Screen various cyclextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). |
| Precipitation of the Complex | - Exceeding the solubility limit of the complex in the chosen solvent. | - Increase the solvent volume or use a co-solvent system (e.g., water-ethanol mixture). |
| Difficulty Confirming Complex Formation | - Insufficient sensitivity of the analytical method. | - Utilize multiple characterization techniques like UV-Vis spectroscopy, FT-IR, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.[2][3] |
Nanoparticle Formulation (Nanoprecipitation)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Large Particle Size or High Polydispersity Index (PDI) | - Inappropriate polymer concentration.- Suboptimal stirring speed or addition rate of the organic phase. | - Adjust the concentration of the polymer (e.g., PLGA, PCL).- Optimize the stirring speed and ensure a slow, controlled addition of the flavonoid-polymer solution into the anti-solvent. |
| Particle Aggregation | - Insufficient stabilizer concentration.- Low zeta potential. | - Increase the concentration of the stabilizer (e.g., PVA, Poloxamer 188).- Adjust the pH or add charged molecules to increase the absolute value of the zeta potential. |
| Low Encapsulation Efficiency | - High solubility of the flavonoid in the aqueous phase.- Rapid diffusion of the flavonoid out of the nanoparticles. | - Use a polymer that has a stronger interaction with the flavonoid.- Optimize the organic solvent and anti-solvent system to promote rapid precipitation and entrapment. |
Solid Dispersion
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion to Amorphous State | - Insufficient amount of carrier.- Incompatibility between the flavonoid and the carrier. | - Increase the drug-to-carrier ratio.- Screen different carriers (e.g., PVP, PEG, HPMC). |
| Physical Instability (Recrystallization) During Storage | - The glass transition temperature (Tg) of the formulation is too close to the storage temperature.- Moisture absorption. | - Select a carrier that results in a higher Tg.- Store the solid dispersion in a desiccator under controlled humidity. |
| Sticky and Difficult to Handle Product | - Low melting point or hygroscopic nature of the carrier (e.g., PEG). | - Consider using a carrier with a higher melting point (e.g., PVP) or a combination of carriers.- Employ the solvent evaporation method instead of the melting method for heat-sensitive or low-melting-point carriers. |
Data Presentation
Table 1: Solubility of Selected Flavonoids in Water
Due to the limited availability of specific quantitative data for 2',3',4'-trihydroxyflavone, the following table includes data for structurally similar flavonoids to provide context. The solubility of 2',3',4'-trihydroxyflavone is expected to be in a similar low range.
| Flavonoid | Molecular Weight ( g/mol ) | Aqueous Solubility (mg/mL) | Reference |
| 2',3',4'-Trihydroxyflavone | 270.24 | Data not available; expected to be very low. | - |
| Apigenin (4',5,7-Trihydroxyflavone) | 270.24 | < 0.001 | [4] |
| Quercetin | 302.24 | ~0.00215 | [5] |
| Luteolin | 286.24 | Very low | [6] |
| Flavone | 222.24 | Sparingly soluble | [2] |
Table 2: Examples of Solubility Enhancement for Poorly Soluble Flavonoids
This table presents examples of solubility enhancement achieved for other flavonoids using the techniques discussed. Similar fold increases may be achievable for 2',3',4'-trihydroxyflavone with optimization.
| Flavonoid | Enhancement Technique | Carrier/System | Fold Increase in Solubility | Reference |
| Quercetin | Cyclodextrin Complexation | Dimeric β-CD | 12.4 | |
| Naringenin | Solid Dispersion | PVP | 51.4 (dissolution increase) | |
| Hesperetin | Solid Dispersion | PVP | 64.3 (dissolution increase) | |
| Quercetin | Nanoparticles | PLGA-TPGS | - |
Experimental Protocols
Preparation of 2',3',4'-Trihydroxyflavone-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
-
Dissolution of Cyclodextrin: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water to prepare a 10 mM solution.
-
Dissolution of Flavonoid: Prepare a stock solution of 2',3',4'-trihydroxyflavone in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Complexation: Slowly add the flavonoid solution to the HP-β-CD solution while stirring continuously. A 1:1 molar ratio is a good starting point for optimization.
-
Equilibration: Seal the mixture and stir at room temperature for 24-48 hours, protected from light.
-
Freeze-Drying: Freeze the resulting solution at -80°C and then lyophilize for 48 hours to obtain a dry powder of the inclusion complex.
-
Characterization: Analyze the product using UV-Vis, FT-IR, and DSC to confirm complex formation.
Preparation of 2',3',4'-Trihydroxyflavone Nanoparticles (Nanoprecipitation Method)
-
Organic Phase Preparation: Dissolve 2',3',4'-trihydroxyflavone and a polymer (e.g., PLGA) in a water-miscible organic solvent like acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol - PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer, and then resuspend them in water or lyophilize for long-term storage.
-
Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using UV-Vis spectroscopy.
Preparation of 2',3',4'-Trihydroxyflavone Solid Dispersion (Solvent Evaporation Method)
-
Solution Preparation: Dissolve 2',3',4'-trihydroxyflavone and a carrier (e.g., polyvinylpyrrolidone - PVP K30) in a common volatile solvent like ethanol. A 1:5 drug-to-carrier ratio is a typical starting point.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using XRD and DSC to confirm the amorphous nature of the drug.
Visualizations
Caption: Workflow for solubility enhancement techniques.
Caption: The protein sumoylation pathway and inhibition.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Enhancement of the water solubility of flavone glycosides by disruption of molecular planarity of the aglycone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids [mdpi.com]
- 5. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2',3',4'-Trihydroxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',3',4'-trihydroxyflavone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2',3',4'-trihydroxyflavone, which typically proceeds via the protection of starting materials, Claisen-Schmidt condensation to form a chalcone, subsequent cyclization, and final deprotection.
Problem 1: Low Yield in Claisen-Schmidt Condensation
Question: I am getting a very low yield of the protected 2'-hydroxy-2,3,4-tri(O-protected)chalcone during the Claisen-Schmidt condensation. What could be the issue?
Possible Causes and Solutions:
-
Incomplete Deprotonation of 2'-hydroxyacetophenone: The initial deprotonation of the 2'-hydroxyacetophenone is crucial for the reaction to proceed.
-
Solution: Ensure that a sufficiently strong base is used, such as potassium hydroxide or sodium hydroxide. The reaction is often carried out in a protic solvent like ethanol. Allow adequate time for the deprotonation to occur before adding the protected 2,3,4-trihydroxybenzaldehyde.
-
-
Steric Hindrance: The protecting groups on the 2,3,4-trihydroxybenzaldehyde may be bulky, leading to steric hindrance that slows down the reaction.
-
Solution: Consider using smaller protecting groups if possible. Alternatively, increasing the reaction time or temperature may help to overcome the steric barrier. However, be cautious of potential side reactions at higher temperatures.
-
-
Side Reactions: The strong basic conditions can promote self-condensation of the acetophenone or other side reactions.
-
Solution: Add the protected benzaldehyde to the reaction mixture slowly at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation.
-
Problem 2: Difficulty in the Cyclization of the Chalcone to the Flavone Core
Question: My attempt to cyclize the protected chalcone to the flavone is resulting in a complex mixture of products or a very low yield of the desired flavone. How can I improve this step?
Possible Causes and Solutions:
-
Inefficient Oxidative Cyclization: The conversion of the chalcone to the flavone requires an oxidative cyclization.
-
Solution: A common and effective method is the use of iodine (I₂) in dimethyl sulfoxide (DMSO). The DMSO acts as both the solvent and an oxidant in this reaction. Heating the reaction mixture is typically required.
-
-
Formation of Aurone Byproducts: Depending on the reaction conditions, the formation of aurones, which are isomers of flavones, can be a competing reaction. This is particularly relevant in the Algar-Flynn-Oyamada (AFO) reaction.
-
Solution: The I₂/DMSO method generally provides good selectivity for the flavone. If using the AFO reaction (hydrogen peroxide and a base), careful control of the pH and temperature is necessary to favor flavone formation.
-
-
Incomplete Reaction: The cyclization may be slow and require sufficient time and temperature to go to completion.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or the reaction time.
-
Problem 3: Unexpected Product Formation During Deprotection
Question: After the final deprotection step, I have isolated a product that is not 2',3',4'-trihydroxyflavone. The spectral data suggests it is an isomer. What happened?
Possible Causes and Solutions:
-
Wessely-Moser Rearrangement: This is a significant challenge in the synthesis of certain polyhydroxyflavones. Under strong acidic conditions, particularly with heating, the flavone can undergo a rearrangement to a thermodynamically more stable isomer. In the case of a 2',3',4'-trihydroxy substitution pattern on the B-ring, this is less likely to affect the B-ring itself, but if there are hydroxyl groups on the A-ring (e.g., at positions 5 and 7), this rearrangement is a major concern. For the target molecule, harsh deprotection might lead to other unforeseen rearrangements or degradation.
-
Solution: Employ milder deprotection conditions. If using methoxymethyl (MOM) ethers as protecting groups, instead of strong acids like concentrated HCl, consider using a Lewis acid such as trimethylsilyl triflate (TMSOTf) in the presence of a scavenger like 2,2'-bipyridyl, or other milder acidic conditions. If benzyl ethers are used, catalytic hydrogenation (e.g., Pd/C, H₂) is an effective and mild deprotection method.
-
Problem 4: Purification Challenges
Question: I am having difficulty purifying the final 2',3',4'-trihydroxyflavone. It seems to be highly polar and streaks on the silica gel column.
Possible Causes and Solutions:
-
High Polarity: The multiple free hydroxyl groups make the final product very polar.
-
Solution: Use a more polar mobile phase for column chromatography. A mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid (to suppress ionization of the phenolic hydroxyls) can be effective.
-
-
Product Insolubility: The product may have limited solubility in common chromatography solvents.
-
Solution: Try to dissolve the crude product in a small amount of a more polar solvent like methanol or DMSO before adsorbing it onto silica gel for dry loading onto the column.
-
-
Residual Impurities: Closely related impurities can co-elute with the product.
-
Solution: Consider using a different stationary phase, such as reversed-phase silica gel (C18), with a mobile phase of methanol/water or acetonitrile/water.
-
Frequently Asked Questions (FAQs)
Q1: Why are protecting groups necessary for the synthesis of 2',3',4'-trihydroxyflavone?
A1: The phenolic hydroxyl groups are acidic and can interfere with the basic conditions used in the Claisen-Schmidt condensation. They can also be sites for unwanted side reactions. Protecting these groups, for example as methoxymethyl (MOM) ethers or benzyl ethers, renders them inert to the reaction conditions, allowing the desired condensation and cyclization to occur.
Q2: What are the most common protecting groups for the hydroxyl functions in this synthesis?
A2: Methoxymethyl (MOM) ethers and benzyl (Bn) ethers are commonly used. MOM ethers are stable to the basic conditions of the Claisen-Schmidt condensation and can be removed with acid. Benzyl ethers are also stable to base and can be removed by catalytic hydrogenation, which is a very mild deprotection method that can help to avoid acid-catalyzed rearrangements.
Q3: Can I perform the synthesis without protecting groups?
A3: While some flavonoid syntheses can be performed without protecting groups, it is highly challenging for polyhydroxylated targets like 2',3',4'-trihydroxyflavone. The yields are often very low due to side reactions and the poor solubility of the unprotected starting materials and intermediates.
Q4: What is the typical reaction sequence for the synthesis of 2',3',4'-trihydroxyflavone?
A4: The general sequence is:
-
Protection: Protection of the hydroxyl groups of the starting materials, 2'-hydroxyacetophenone (if additional hydroxyls are present on the A-ring) and 2,3,4-trihydroxybenzaldehyde.
-
Claisen-Schmidt Condensation: Base-catalyzed condensation of the protected acetophenone and benzaldehyde to form the protected chalcone.
-
Cyclization: Oxidative cyclization of the chalcone to form the protected flavone.
-
Deprotection: Removal of the protecting groups to yield the final 2',3',4'-trihydroxyflavone.
Q5: How can I confirm the structure of my final product and rule out the Wessely-Moser rearrangement product?
A5: A combination of spectroscopic techniques is essential. High-resolution mass spectrometry (HRMS) will confirm the molecular formula. ¹H and ¹³C NMR spectroscopy are crucial for determining the substitution pattern. 2D NMR techniques like HMBC and HSQC can be used to definitively assign the positions of the hydroxyl groups and confirm the connectivity of the flavone skeleton. Comparison of the obtained spectral data with literature values for 2',3',4'-trihydroxyflavone is the ultimate confirmation.
Data Presentation
Table 1: Comparison of Common Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages | Typical Yield Range (per step) |
| Methoxymethyl (MOM) ether | MOMCl, DIPEA, CH₂Cl₂ | HCl in MeOH/THF; or TMSOTf, 2,2'-bipyridyl | Stable to strong bases. | Deprotection often requires acidic conditions which can lead to side reactions (e.g., rearrangement). MOMCl is a carcinogen. | Protection: 80-95% Deprotection: 60-90% |
| Benzyl (Bn) ether | BnBr, K₂CO₃, Acetone | H₂, Pd/C, THF/EtOH | Very stable. Deprotection via hydrogenation is very mild and avoids acid. | Can be difficult to remove in the presence of other reducible functional groups. | Protection: 85-98% Deprotection: >90% |
Note: Yields are estimates based on general flavonoid syntheses and can vary significantly depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Methoxymethyl (MOM) Protection of 2,3,4-Trihydroxybenzaldehyde
-
Dissolve 2,3,4-trihydroxybenzaldehyde in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (typically 1.5 equivalents per hydroxyl group).
-
Slowly add methoxymethyl chloride (MOMCl) (typically 1.2 equivalents per hydroxyl group).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Protocol 2: Claisen-Schmidt Condensation to form the Protected Chalcone
-
Dissolve the protected 2'-hydroxyacetophenone in ethanol in a round-bottom flask.
-
Add a 50% aqueous solution of potassium hydroxide (KOH) and stir the mixture at room temperature for 15-20 minutes.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of the protected 2,3,4-trihydroxybenzaldehyde in ethanol.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice water and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the crude chalcone.
-
The crude chalcone can be purified by recrystallization or column chromatography.
Protocol 3: Oxidative Cyclization to the Protected Flavone using I₂/DMSO
-
Dissolve the protected chalcone in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I₂).
-
Heat the reaction mixture to 100-120 °C and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Deprotection of MOM Ethers
-
Dissolve the MOM-protected flavone in a mixture of methanol and tetrahydrofuran (THF).
-
Add a few drops of concentrated hydrochloric acid (HCl).
-
Stir the mixture at room temperature or gently heat if necessary.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude 2',3',4'-trihydroxyflavone.
-
Purify by column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for 2',3',4'-trihydroxyflavone.
Caption: Troubleshooting logic for low yield issues.
Optimizing the Synthesis of 2',3',4'-Trihydroxyflavone: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of 2',3',4'-trihydroxyflavone, a promising flavonoid with various biological activities, can present challenges in achieving optimal yields and purity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2',3',4'-trihydroxyflavone?
A1: The most prevalent methods for synthesizing 2',3',4'-trihydroxyflavone involve two primary routes:
-
The Allan-Robinson Reaction: This classical method involves the condensation of a 2-hydroxyacetophenone with the anhydride of 2,3,4-trihydroxybenzoic acid in the presence of its sodium salt.[1][2][3]
-
Oxidative Cyclization of a 2'-Hydroxychalcone: This two-step approach first involves the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with 2,3,4-trihydroxybenzaldehyde to form a 2'-hydroxychalcone intermediate. This intermediate then undergoes oxidative cyclization to yield the final flavone.[4][5][6]
Q2: I am experiencing very low yields. What are the potential causes?
A2: Low yields in the synthesis of 2',3',4'-trihydroxyflavone can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Side reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Suboptimal reaction conditions: Factors such as temperature, reaction time, solvent, and catalyst concentration can greatly influence the yield.
-
Product loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
-
Wessely-Moser rearrangement: Under certain conditions, particularly during demethylation of protected hydroxyl groups, this rearrangement can lead to isomeric impurities and reduce the desired product's yield.[7]
Q3: What are the typical starting materials for the synthesis?
A3: The choice of starting materials depends on the chosen synthetic route.
-
For the Allan-Robinson Reaction:
-
A suitably substituted 2-hydroxyacetophenone (e.g., 2',3',4'-trihydroxyacetophenone).
-
The anhydride of 2,3,4-trihydroxybenzoic acid and its corresponding sodium salt.
-
-
For the 2'-Hydroxychalcone Route:
-
A 2-hydroxyacetophenone derivative.
-
A 2,3,4-trihydroxybenzaldehyde derivative. Protecting groups on the hydroxyl functions are often necessary.
-
Q4: How can I purify the final 2',3',4'-trihydroxyflavone product?
A4: Purification of polyhydroxyflavones like 2',3',4'-trihydroxyflavone can be challenging due to their polarity. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system with solvents of increasing polarity (e.g., hexane/ethyl acetate followed by ethyl acetate/methanol) is often effective.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase preparative HPLC is a powerful technique.[3][8][9] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is commonly used.[9]
Troubleshooting Guides
Issue 1: Low Yield in the Allan-Robinson Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress by TLC. If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Suboptimal Temperature | The reaction temperature is critical. Ensure the reaction is maintained at the optimal temperature as specified in the protocol. Temperatures that are too high can lead to decomposition, while temperatures that are too low will result in a sluggish reaction. |
| Purity of Reagents | Use high-purity starting materials and anhydrous solvents. Moisture can significantly hinder the reaction. |
| Inefficient Mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. |
Issue 2: Formation of Side Products in the 2'-Hydroxychalcone Cyclization
| Potential Cause | Troubleshooting Step |
| Formation of Aurones | The oxidative cyclization of 2'-hydroxychalcones can sometimes lead to the formation of isomeric aurones. The choice of oxidizing agent is crucial. Reagents like I2/DMSO are known to favor flavone formation. |
| Incomplete Cyclization | If the 2'-hydroxychalcone is still present after the reaction, the cyclization may be incomplete. Ensure the correct stoichiometry of the oxidizing agent and consider extending the reaction time. |
| Polymerization/Decomposition | Polyhydroxy compounds can be sensitive to harsh reaction conditions. Avoid excessively high temperatures and prolonged reaction times. |
Issue 3: Wessely-Moser Rearrangement
| Potential Cause | Troubleshooting Step |
| Vigorous Deprotection Conditions | This acid-catalyzed isomerization is a known issue in flavonoid synthesis, particularly during the removal of protecting groups like methyl ethers under harsh acidic conditions.[7] |
| Use milder deprotection methods. For example, instead of strong acids like HBr or HI, consider using reagents like boron tribromide (BBr3) at low temperatures. | |
| If using protecting groups, choose those that can be removed under neutral or very mild conditions. |
Experimental Protocols
A common and effective method for the synthesis of 2',3',4'-trihydroxyflavone is through the oxidative cyclization of the corresponding 2'-hydroxychalcone.
Step 1: Synthesis of 2'-Hydroxy-2,3,4-trihydroxychalcone (Chalcone Intermediate)
-
Reaction: Claisen-Schmidt Condensation
-
Reactants:
-
2'-Hydroxyacetophenone
-
2,3,4-Trihydroxybenzaldehyde
-
-
Procedure:
-
Dissolve 2'-hydroxyacetophenone and 2,3,4-trihydroxybenzaldehyde in a suitable solvent such as ethanol or methanol.
-
Add a base catalyst, such as aqueous sodium hydroxide or potassium hydroxide, dropwise at a low temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at room temperature for the specified time, monitoring the progress by TLC.
-
After completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure to obtain the crude chalcone.
-
Step 2: Synthesis of 2',3',4'-Trihydroxyflavone (Oxidative Cyclization)
-
Reactants:
-
2'-Hydroxy-2,3,4-trihydroxychalcone
-
Oxidizing agent (e.g., Iodine in DMSO)
-
-
Procedure:
-
Dissolve the crude chalcone from Step 1 in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I2).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for the required duration, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the precipitate, wash it with water, and dry it to obtain the crude 2',3',4'-trihydroxyflavone.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for 2'-Hydroxychalcone Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Base | NaOH | KOH | LiOH | Varies |
| Solvent | Ethanol | Methanol | IPA | Varies |
| Temperature | 0 °C | Room Temp. | 40 °C | Varies |
| Time | 4 h | 8 h | 12 h | Varies |
Note: The optimal conditions need to be determined empirically for each specific set of reactants.
Table 2: Comparison of Oxidative Cyclization Reagents
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| I2/DMSO | DMSO | 110 | 4 | Good to Excellent |
| SeO2/Dioxane | Dioxane | Reflux | 12 | Moderate to Good |
| Pd(TFA)2/DMSO/O2 | DMSO | 100 | 48 | Good |
Visualizations
Caption: Synthetic workflow for 2',3',4'-trihydroxyflavone.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Allan-Robinson (Chapter 2) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 4. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2',3',4'-trihydroxyflavone (2-D08), an inhibitor of protein sumoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography [mdpi.com]
- 9. Effect of Mobile Phase Variation and Purification on Chromatogram View by Using Fruits and Rose Extracts and HPLC Method | Cetin | International Journal of Chemistry | CCSE [ccsenet.org]
Technical Support Center: 2',3',4'-Trihydroxyflavone Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2',3',4'-trihydroxyflavone in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 2',3',4'-trihydroxyflavone solution is precipitating in the cell culture medium. What should I do?
A1: Compound precipitation can lead to inaccurate dosing and physical stress on the cells. Here are some troubleshooting steps:
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%. High concentrations of organic solvents can cause compounds to precipitate when added to aqueous media.
-
Prepare Fresh Stock Solutions: Flavonoids can degrade or precipitate upon storage. Prepare fresh stock solutions of 2',3',4'-trihydroxyflavone in a suitable solvent like DMSO before each experiment.
-
Warm the Medium: Gently warm the cell culture medium to 37°C before adding the compound stock solution. This can help improve solubility.
-
Serial Dilutions: Prepare serial dilutions of your compound in pre-warmed medium rather than adding a small volume of highly concentrated stock directly to the well.
-
Solubility Testing: If precipitation persists, perform a solubility test of 2',3',4'-trihydroxyflavone in your specific cell culture medium to determine its maximum soluble concentration.
Q2: I am observing high background absorbance in my MTT assay control wells (no cells, only medium and 2',3',4'-trihydroxyflavone). Why is this happening?
A2: This is a common issue when working with flavonoids. Flavonoids, including trihydroxyflavones, are known to have reducing properties and can directly reduce the MTT tetrazolium salt to formazan in a cell-free system.[1] This leads to a false-positive signal, making it appear as if there is metabolic activity.
-
Run a Compound-Only Control: Always include a control well containing only cell culture medium and 2',3',4'-trihydroxyflavone at the highest concentration used in your experiment, along with the MTT reagent. This will allow you to quantify the extent of direct MTT reduction by the compound.
-
Consider Alternative Assays: Due to this interference, the MTT assay is often not suitable for determining the cytotoxicity of flavonoids.[1] Consider using an alternative assay that is less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay.
Q3: My cell viability results with 2',3',4'-trihydroxyflavone are inconsistent and not reproducible. What are the potential causes?
A3: Inconsistent results can stem from several factors:
-
Assay Interference: As mentioned, direct reduction of MTT by the flavonoid can cause significant variability. If you are using the MTT assay, this is the most likely culprit.
-
Compound Instability: Flavonoids can be unstable in solution. Ensure you are using freshly prepared solutions for each experiment.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Incubation Time: The duration of compound exposure and assay incubation should be consistent across all experiments.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Calibrate your pipettes regularly.
Q4: I am not observing any cytotoxicity with 2',3',4'-trihydroxyflavone, even at high concentrations. Is this expected?
A4: While some flavonoids exhibit potent cytotoxic effects, others may have low toxicity or even protective effects in certain cell lines and conditions.
-
Assay Interference: If you are using an MTT assay, the direct reduction of MTT by the flavonoid could be masking a cytotoxic effect by artificially inflating the viability reading.
-
Cell Line Specificity: The cytotoxic effects of compounds can be highly cell line-dependent. 2',3',4'-trihydroxyflavone may not be cytotoxic to the specific cell line you are using.
-
Protective Effects: Some studies have shown that 2',3',4'-trihydroxyflavone (also referred to as 2-D08) can have protective effects on intestinal epithelial cells, maintaining barrier function in the presence of chemotherapy agents.
-
Concentration Range: You may need to test a wider and higher range of concentrations to observe a cytotoxic effect.
Quantitative Data Summary
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| 3',4',5-Trihydroxyflavone | A549 (Lung Carcinoma) | MTT | 10-50 | [2][3] |
| 3',4',5-Trihydroxyflavone | MCF-7 (Breast Cancer) | MTT | 12-24 | [2][3] |
| 3,3′,6-Trihydroxyflavone | U87 (Glioblastoma) | MTT | <25 | [2] |
| 3,3′,4′-Trihydroxyflavone | A549 (Lung Carcinoma) | MTT | 10-50 | [2] |
| 6,3´,4´-Trihydroxyflavone | RAW264.7 (Macrophage) | NO Suppression | 22.1 (2D), 35.6 (3D) | |
| 7,3´,4´-Trihydroxyflavone | RAW264.7 (Macrophage) | NO Suppression | 26.7 (2D), 48.6 (3D) |
Note: The above data is for isomeric variations of trihydroxyflavone and should be used for comparative purposes only. The actual cytotoxic profile of 2',3',4'-trihydroxyflavone may differ.
Detailed Experimental Protocol: Sulforhodamine B (SRB) Assay
Given the known interference of flavonoids with tetrazolium-based assays like MTT, the Sulforhodamine B (SRB) assay is a recommended alternative for assessing cell viability. The SRB assay is a colorimetric assay that relies on the binding of the dye to cellular proteins.
Materials:
-
2',3',4'-trihydroxyflavone
-
Adherent cells of choice
-
96-well cell culture plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% (v/v) Acetic acid
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 2',3',4'-trihydroxyflavone in complete cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of the compound. Include appropriate vehicle controls (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Fixation: After incubation, gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA. Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Experimental Workflow for SRB Assay
Caption: Workflow for determining cell viability using the Sulforhodamine B (SRB) assay.
Potential Signaling Pathway Modulated by 2',3',4'-Trihydroxyflavone
Based on the known anti-inflammatory properties of trihydroxyflavones, 2',3',4'-trihydroxyflavone may influence key inflammatory signaling pathways.
Caption: Potential anti-inflammatory signaling pathways modulated by 2',3',4'-trihydroxyflavone.
References
stability of 2',3',4'-trihydroxyflavone in DMSO and cell culture media
Welcome to the technical support center for 2',3',4'-trihydroxyflavone. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in common laboratory solvents and media. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of 2',3',4'-trihydroxyflavone?
A1: For optimal stability, 2',3',4'-trihydroxyflavone should be stored as a crystalline solid at -20°C, where it can be stable for at least four years.
For experimental use, high-concentration stock solutions should be prepared in anhydrous, high-quality Dimethyl Sulfoxide (DMSO). The solubility in DMSO is approximately 30 mg/mL. While a study on a large compound library showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C, the stability of individual flavonoids can vary significantly. Given the susceptibility of flavonoids to degradation in the presence of water, it is best practice to use anhydrous DMSO and store stock solutions in small, single-use aliquots at -20°C or -80°C in desiccated conditions to minimize freeze-thaw cycles and moisture absorption.
Q2: How stable is 2',3',4'-trihydroxyflavone in aqueous buffers and cell culture media?
A2: 2',3',4'-trihydroxyflavone, like many polyhydroxy-flavonoids, exhibits limited stability in aqueous solutions, especially at physiological pH. One supplier explicitly recommends not storing aqueous solutions, such as a 1:20 dilution of a DMSO stock in PBS (pH 7.2), for more than one day.
Flavonoid degradation is influenced by several factors, including pH, temperature, light exposure, and the presence of oxygen. The complex composition of cell culture media (e.g., DMEM, RPMI-1640), which contains salts, amino acids, vitamins, and bicarbonate, creates a near-physiological pH environment that can accelerate the degradation of the compound over the course of a typical cell culture experiment (e.g., 24-72 hours). It is strongly recommended to prepare fresh dilutions of the DMSO stock into media immediately before each experiment.
Q3: What are the potential degradation products of 2',3',4'-trihydroxyflavone?
A3: The degradation of flavonoids often involves the opening of the heterocyclic C-ring. This process can lead to the formation of simpler aromatic compounds. For a trihydroxyflavone, the degradation pathway likely results in the formation of various substituted phenolic acids and aldehydes. The specific degradation products will depend on the exact conditions (pH, oxygen levels), but they will be structurally distinct from the parent compound and may possess their own biological activities.
Troubleshooting Guide
Issue: I am observing inconsistent or weaker-than-expected biological activity in my cell-based assays.
This is a common issue when working with flavonoids and can often be traced back to compound instability.
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | Prepare a fresh stock solution from solid compound. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination. Store at -80°C. |
| Degradation in Cell Culture Media | Add the compound to the cell culture media immediately before treating the cells. Do not pre-incubate the compound in media for extended periods. For long-term experiments (>24h), consider replenishing the media with freshly diluted compound. |
| Incorrect Concentration | The actual concentration of the active compound may be lower than calculated due to degradation. Verify the concentration and purity of your stock solution using HPLC (see protocol below). |
| Light-Induced Degradation | Protect solutions containing the flavonoid from direct light by using amber vials or wrapping containers in aluminum foil. |
Issue: My experimental results are reproducible, but I suspect off-target effects or an unexpected cellular response.
This may occur if the degradation products of 2',3',4'-trihydroxyflavone are biologically active and interfering with your experiment.
| Potential Cause | Troubleshooting Steps |
| Activity of Degradation Products | The simpler phenolic acids formed during degradation may have their own biological effects, which could confound the results attributed to the parent flavonoid. |
| 1. Characterize Stability: Perform a time-course experiment to assess the rate of degradation in your specific cell culture media using HPLC. | |
| 2. Test "Aged" Media: Intentionally degrade the compound in media by incubating it for the duration of your experiment (e.g., 48 hours) before adding it to the cells. Compare the cellular response to that of freshly prepared media. A different response suggests the degradation products are active. | |
| 3. Identify Degradation Products: Use LC-MS to identify the major degradation products. If standards are available, test their individual effects on your cells. |
Experimental Protocols
Protocol: Assessing the Stability of 2',3',4'-Trihydroxyflavone by HPLC-UV
This protocol provides a framework for quantifying the stability of 2',3',4'-trihydroxyflavone in either DMSO or cell culture media.
1. Materials and Instrumentation:
-
2',3',4'-trihydroxyflavone (solid)
-
Anhydrous DMSO
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Incubator (37°C with 5% CO₂)
-
Autosampler vials
2. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve 2',3',4'-trihydroxyflavone in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Experimental Solutions:
-
For Media Stability: Dilute the 10 mM DMSO stock into your complete cell culture medium to a final working concentration (e.g., 10 µM).
-
For DMSO Stability: Use the 10 mM stock directly or dilute to a lower concentration in anhydrous DMSO if desired.
-
-
Time Course Sampling:
-
Immediately after preparation (T=0), take an aliquot of the experimental solution, place it in an HPLC vial, and store it at 4°C until analysis (or inject immediately).
-
Incubate the remaining solution under your standard experimental conditions (e.g., for media, place in a 37°C, 5% CO₂ incubator; for DMSO, store at room temperature or 4°C).
-
Take subsequent aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
-
HPLC Analysis:
-
Set the UV detector to the λmax of 2',3',4'-trihydroxyflavone (~344 nm).
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
Inject 10-20 µL of each sample.
-
Run a linear gradient elution method. Example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 30% A, 70% B
-
25-30 min: Gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to 95% A, 5% B
-
-
Note: This gradient is a starting point and must be optimized for your specific system and column.
-
-
Data Analysis:
-
Integrate the peak area of 2',3',4'-trihydroxyflavone at each time point.
-
Normalize the peak area at each time point to the peak area at T=0 to calculate the percentage of the compound remaining.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of 2',3',4'-trihydroxyflavone.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Postulated degradation pathway for 2',3',4'-trihydroxyflavone.
how to prevent the degradation of 2',3',4'-trihydroxyflavone during experiments
Welcome to the technical support center for 2',3',4'-trihydroxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address common challenges related to its stability.
Frequently Asked Questions (FAQs)
Q1: What is 2',3',4'-trihydroxyflavone and what is its primary known mechanism of action?
2',3',4'-trihydroxyflavone is a synthetic flavone that has been identified as a cell-permeable and mechanistically unique inhibitor of protein SUMOylation.[1] It disrupts the transfer of SUMO (Small Ubiquitin-like Modifier) from the E2 conjugating enzyme to the target protein. This makes it a valuable tool for studying the roles of SUMOylation in various cellular processes, including those relevant to cancer research.
Q2: I am observing inconsistent results in my cell-based assays. Could this be due to the degradation of 2',3',4'-trihydroxyflavone?
Yes, inconsistent results are a strong indicator of compound degradation. 2',3',4'-trihydroxyflavone is susceptible to degradation, particularly in aqueous solutions. It is recommended that aqueous solutions of this compound are not stored for more than one day. For consistent results, it is crucial to follow proper handling and storage procedures.
Q3: What are the optimal storage and handling conditions for 2',3',4'-trihydroxyflavone?
To ensure the stability and efficacy of 2',3',4'-trihydroxyflavone, please adhere to the following storage and handling guidelines:
| Condition | Recommendation |
| Solid Form Storage | Store at -20°C. Under these conditions, the compound is stable for at least four years. |
| Solvent for Stock Solutions | Dissolve in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF). |
| Stock Solution Storage | Aliquot stock solutions into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For solutions in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month. |
| Aqueous Solution Preparation | Prepare fresh aqueous solutions for each experiment by diluting the stock solution in your buffer or cell culture medium of choice. |
| Aqueous Solution Storage | It is not recommended to store aqueous solutions for more than one day. |
Q4: What are the likely signaling pathways affected by 2',3',4'-trihydroxyflavone?
The primary and most specifically identified signaling pathway affected by 2',3',4'-trihydroxyflavone is the SUMOylation pathway , where it acts as an inhibitor.
Additionally, based on the known activities of other flavonoids, it is plausible that 2',3',4'-trihydroxyflavone may also modulate inflammatory signaling pathways such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway
It is important to experimentally verify the effects of 2',3',4'-trihydroxyflavone on these pathways in your specific model system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time in an experiment | Degradation of the flavone in aqueous experimental media. | Prepare a fresh dilution of the compound from a frozen stock solution immediately before each experiment. For longer-term experiments, consider replenishing the media with freshly diluted compound at regular intervals. |
| Precipitate formation when diluting the DMSO stock solution in aqueous buffer or media | Poor solubility of the flavone in aqueous solutions. | To maximize solubility, dilute the DMSO stock solution with the aqueous buffer of choice in a stepwise manner. Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Gentle vortexing or sonication can aid in dissolution. |
| High background or off-target effects in cell-based assays | Degradation products of the flavone may have their own biological activity. | Use freshly prepared solutions to minimize the concentration of degradation products. Include appropriate vehicle controls (e.g., media with the same final concentration of DMSO) in your experimental design. |
| Inconsistent results between experimental replicates | Inconsistent preparation of the flavone working solution or variable degradation between samples. | Standardize the protocol for preparing and handling the flavone solution. Ensure that all samples are treated with the compound for the same duration and under the same conditions. Prepare a master mix of the working solution to add to all relevant wells or tubes to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 2',3',4'-Trihydroxyflavone in DMSO
Materials:
-
2',3',4'-trihydroxyflavone (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid 2',3',4'-trihydroxyflavone to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of the flavone using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.702 mg of 2',3',4'-trihydroxyflavone (Molecular Weight = 270.24 g/mol ).
-
Transfer the weighed compound to a sterile microcentrifuge tube or cryovial.
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM stock solution of 2',3',4'-trihydroxyflavone in DMSO
-
Pre-warmed sterile cell culture medium or buffer
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 10 mL of media:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of media to get a 10 µM solution.
-
Then, add the desired volume of this intermediate dilution to your final volume of media.
-
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Add the working solution to your cell cultures immediately after preparation.
-
Ensure the final concentration of DMSO in the cell culture medium is below cytotoxic levels (typically less than 0.5%). Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiment.
Visualizing Potential Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways that may be modulated by 2',3',4'-trihydroxyflavone.
Caption: The SUMOylation cascade and the inhibitory action of 2',3',4'-trihydroxyflavone.
Caption: Potential inhibition of the NF-κB signaling pathway by flavonoids.
Caption: Potential modulation of the MAPK signaling cascade by flavonoids.
References
Technical Support Center: Optimizing 2',3',4'-Trihydroxyflavone Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 2',3',4'-Trihydroxyflavone for in vitro studies.
Frequently Asked Questions (FAQs)
1. What is the optimal solvent and concentration for preparing a stock solution of 2',3',4'-Trihydroxyflavone?
2',3',4'-Trihydroxyflavone is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For cell culture experiments, preparing a high-concentration stock solution in DMSO is recommended. A stock solution of 10-30 mg/mL in DMSO can be prepared. It is crucial to purge the solvent with an inert gas before dissolving the compound to prevent oxidation. For aqueous buffers, it is sparingly soluble. Therefore, it is advised to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. A 1:20 solution of DMSO to PBS (pH 7.2) can yield a solubility of approximately 0.05 mg/mL. Aqueous solutions should ideally be prepared fresh and not stored for more than a day.
2. What is the recommended storage condition and stability of 2',3',4'-Trihydroxyflavone?
As a crystalline solid, 2',3',4'-Trihydroxyflavone is stable for at least four years when stored at -20°C. Stock solutions in anhydrous DMSO can also be stored at -20°C for extended periods, though it is best practice to aliquot the stock solution to avoid repeated freeze-thaw cycles.
3. What are the typical effective concentrations of 2',3',4'-Trihydroxyflavone in in vitro assays?
The effective concentration of 2',3',4'-Trihydroxyflavone and other trihydroxyflavones can vary significantly depending on the cell line and the specific biological effect being investigated. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values generally range from low micromolar to double-digit micromolar concentrations. For instance, in cancer cell lines, IC50 values can range from approximately 1 µM to over 250 µM.[1] In anti-inflammatory assays, IC50 values for NO suppression in macrophages have been reported in the range of 20-50 µM.[2] For neuroprotective effects against amyloid-β toxicity, 2',3',4'-trihydroxyflavone has shown significant activity.[3][4]
Troubleshooting Guide
Problem 1: Precipitation of 2',3',4'-Trihydroxyflavone in cell culture medium.
-
Cause: Flavonoids are generally hydrophobic and can precipitate in aqueous culture media, especially at higher concentrations or when the final DMSO concentration is too low.
-
Solution:
-
Ensure the final concentration of DMSO in the culture medium is kept low, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity.[5]
-
Prepare the final working concentration by diluting the DMSO stock solution in complete culture medium with vigorous vortexing or mixing.
-
Perform a solubility test in your specific cell culture medium before conducting experiments.
-
Consider using a serum-containing medium, as serum proteins can sometimes help to stabilize hydrophobic compounds.
-
Problem 2: Unexpected or high cytotoxicity observed in control cells treated with the vehicle (DMSO).
-
Cause: High concentrations of DMSO can be toxic to cells.[5]
-
Solution:
-
Prepare a vehicle control with the same final concentration of DMSO as used in the experimental wells.
-
Ensure the final DMSO concentration does not exceed a level that is non-toxic to your specific cell line (typically <0.5%).
-
Perform a dose-response curve for DMSO alone on your cells to determine the maximum tolerated concentration.
-
Problem 3: Inconsistent or non-reproducible results.
-
Cause: This can be due to several factors, including instability of the compound in the culture medium, variability in cell seeding density, or issues with the assay itself.
-
Solution:
-
Prepare fresh dilutions of 2',3',4'-Trihydroxyflavone from the stock solution for each experiment. Do not store diluted aqueous solutions for more than a day.[1]
-
Ensure accurate and consistent cell seeding across all wells.
-
Carefully follow standardized protocols for all assays.
-
Monitor the pH of the culture medium, as changes can affect compound stability and cell health.
-
Quantitative Data Summary
The following tables summarize the reported in vitro effective concentrations (IC50/EC50) for various trihydroxyflavones in different experimental models.
Table 1: Anticancer Activity of Trihydroxyflavones
| Flavone Derivative | Cell Line | Assay | IC50/EC50 (µM) | Reference |
| 5,7-dihydroxy-4-thioflavone | MCF-7 | MTT | 7.1 | [1] |
| 5,7-dihydroxy-4-thioflavone | MCF-7/DX | MTT | 34.93 | [1] |
| Luteolin (3',4',5,7-tetrahydroxyflavone) | MCF-7 | MTT | 21.6 | [1] |
| Quercetin (3,3',4',5,7-pentahydroxyflavone) | MCF-7 | MTT | 13.7 | [1] |
| 7,3',4'-Trihydroxyflavone | B16F10 | PrestoBlue | >200 | [6] |
| 7,3',4'-Trihydroxyflavone | MDA-MB-231 | PrestoBlue | >200 | [6] |
| 7,3',4'-Trihydroxyflavone | MCF-7 | PrestoBlue | >200 | [6] |
| Apigenin (4',5,7-trihydroxyflavone) | HEL | MTT | > Positive Control | [7] |
| Apigenin (4',5,7-trihydroxyflavone) | PC3 | MTT | > Positive Control | [7] |
Table 2: Anti-inflammatory and Neuroprotective Activities of Trihydroxyflavones
| Flavone Derivative | Cell Line/Model | Assay | IC50/EC50 (µM) | Reference |
| 6,3',4'-Trihydroxyflavone | RAW264.7 (2D) | NO Suppression | 22.1 | [2] |
| 6,3',4'-Trihydroxyflavone | RAW264.7 (3D) | NO Suppression | 35.6 | [2] |
| 7,3',4'-Trihydroxyflavone | RAW264.7 (2D) | NO Suppression | 26.7 | [2] |
| 7,3',4'-Trihydroxyflavone | RAW264.7 (3D) | NO Suppression | 48.6 | [2] |
| 2',3',4'-Trihydroxyflavone | PC12 cells | Aβ1-42 Toxicity | Most effective inhibitor | [3][4] |
| Quercetin | PC12 cells | Aβ1-42 Toxicity | Significant inhibition | [3][4] |
| 3',4',7-Trihydroxyflavone | Neuronal cells | H2O2-induced oxidative stress | Protective | [8] |
Experimental Protocols
Preparation of 2',3',4'-Trihydroxyflavone Stock and Working Solutions
Materials:
-
2',3',4'-Trihydroxyflavone powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
Weigh the desired amount of 2',3',4'-Trihydroxyflavone powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
For preparing working solutions, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed complete cell culture medium. Mix immediately and thoroughly by vortexing or pipetting.
Cell Viability (MTT) Assay
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
2',3',4'-Trihydroxyflavone working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and treat the cells with various concentrations of 2',3',4'-Trihydroxyflavone (typically in a range of 0.1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (medium with DMSO at the same final concentration as the highest drug concentration).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Proteins
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
2',3',4'-Trihydroxyflavone working solutions
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 2',3',4'-Trihydroxyflavone at the desired concentrations and time points.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Trihydroxyflavones
Trihydroxyflavones have been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and survival.
Caption: Key signaling pathways modulated by 2',3',4'-Trihydroxyflavone.
General Experimental Workflow
The following diagram illustrates a typical workflow for in vitro studies with 2',3',4'-Trihydroxyflavone.
Caption: General workflow for in vitro experiments with 2',3',4'-THF.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of 2',3',4'-Trihydroxyflavone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of 2',3',4'-trihydroxyflavone.
Troubleshooting Guides
Low oral bioavailability of 2',3',4'-trihydroxyflavone is a significant hurdle in translating its promising in vitro biological activities to in vivo efficacy. The primary reasons for this low bioavailability include poor aqueous solubility, extensive first-pass metabolism (primarily glucuronidation and sulfation), and rapid elimination. This guide provides an overview of potential strategies to overcome these challenges, supported by experimental protocols.
Quantitative Data on Bioavailability Enhancement Strategies
The following table summarizes potential bioavailability enhancement strategies and their reported efficacy for flavonoids, which may be applicable to 2',3',4'-trihydroxyflavone. Note that specific quantitative data for 2',3',4'-trihydroxyflavone is limited, and these values are illustrative based on studies with structurally similar flavonoids.
| Strategy | Formulation/Method | Key Pharmacokinetic Parameter Change | Fold Increase (Approx.) | Reference Compound(s) |
| Nanoparticle Formulation | Solid Lipid Nanoparticles (SLNs) | Increased AUC and Cmax | 3-5 fold | Quercetin, Apigenin |
| Co-administration | With Piperine (P-gp and CYP3A4 inhibitor) | Increased AUC and Cmax, Decreased Clearance | 2-4 fold | Curcumin, Resveratrol |
| Prodrug Synthesis | Ester or glycoside derivatives | Increased aqueous solubility and metabolic stability | Variable, dependent on prodrug design | Baicalin |
AUC: Area Under the Curve; Cmax: Maximum Concentration
Experimental Protocols
This protocol describes a high-shear homogenization and ultrasonication method for preparing SLNs to enhance the oral bioavailability of 2',3',4'-trihydroxyflavone.
Materials:
-
2',3',4'-trihydroxyflavone
-
Glyceryl monostearate (or a similar solid lipid)
-
Soy lecithin (or another suitable surfactant)
-
Poloxamer 188 (or another suitable stabilizer)
-
Ethanol
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Dissolve a specific amount of 2',3',4'-trihydroxyflavone and glyceryl monostearate in ethanol. Heat the mixture to 75°C in a water bath until a clear, uniform lipid phase is formed.
-
Aqueous Phase Preparation: Dissolve soy lecithin and Poloxamer 188 in deionized water and heat to 75°C.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to high-power probe ultrasonication for 10 minutes in an ice bath to reduce the particle size and form a nanoemulsion.
-
Nanoparticle Formation: Cool the nanoemulsion to room temperature to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
This protocol outlines a typical procedure for evaluating the oral bioavailability of a 2',3',4'-trihydroxyflavone formulation in rats.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
2',3',4'-trihydroxyflavone formulation (e.g., SLNs or co-administered with piperine)
-
Control formulation (e.g., 2',3',4'-trihydroxyflavone in a simple suspension)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (12 hours) before the experiment, with free access to water.
-
Dosing: Administer the 2',3',4'-trihydroxyflavone formulation and control formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 2',3',4'-trihydroxyflavone in the plasma samples using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and elimination half-life (t1/2) using appropriate software.
Frequently Asked Questions (FAQs)
Q1: My 2',3',4'-trihydroxyflavone has very low solubility in aqueous buffers. How can I improve this for my in vitro experiments?
A1: Poor aqueous solubility is a common issue with many flavonoids. For in vitro assays, you can try the following:
-
Co-solvents: Use a small percentage of a water-miscible organic solvent like DMSO or ethanol in your buffer. However, be mindful of the potential effects of the solvent on your cells or assay.
-
pH adjustment: The solubility of flavonoids can be pH-dependent. Investigate the pKa of 2',3',4'-trihydroxyflavone and adjust the buffer pH accordingly, if your experimental system allows.
-
Complexation: Cyclodextrins can be used to form inclusion complexes with flavonoids, thereby increasing their aqueous solubility.
Q2: I am observing rapid degradation of 2',3',4'-trihydroxyflavone in my cell culture medium. What could be the cause and how can I mitigate it?
A2: Flavonoids can be susceptible to oxidative degradation, especially in physiological pH and in the presence of certain metal ions. To address this:
-
Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid to your medium.
-
Chelating agents: If metal ion-catalyzed degradation is suspected, adding a chelating agent like EDTA might help.
-
Light protection: Protect your solutions from light, as some flavonoids are light-sensitive.
-
Fresh preparations: Prepare fresh solutions of 2',3',4'-trihydroxyflavone for each experiment.
Q3: My in vivo study shows very low plasma concentrations of 2',3',4'-trihydroxyflavone, even after a high oral dose. What are the likely metabolic pathways responsible?
A3: The low plasma concentration is likely due to extensive first-pass metabolism in the intestine and liver. The primary metabolic pathways for flavonoids are:
-
Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).
-
Methylation: Addition of a methyl group, catalyzed by catechol-O-methyltransferase (COMT).
These processes increase the water solubility of the compound, facilitating its rapid excretion.
Q4: How can I inhibit the metabolic enzymes responsible for the rapid clearance of 2',3',4'-trihydroxyflavone?
A4: Co-administration with inhibitors of metabolic enzymes and efflux transporters can increase the bioavailability of flavonoids. A commonly used agent is:
-
Piperine: An alkaloid from black pepper that inhibits both CYP3A4 (a phase I metabolizing enzyme) and P-glycoprotein (an efflux pump). While 2',3',4'-trihydroxyflavone is primarily metabolized by phase II enzymes, inhibiting P-glycoprotein can reduce its efflux back into the intestinal lumen, thereby increasing its absorption.
Q5: What is a prodrug approach, and could it be useful for 2',3',4'-trihydroxyflavone?
A5: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in vivo. For 2',3',4'-trihydroxyflavone, a prodrug strategy could involve masking the hydroxyl groups with moieties that:
-
Increase aqueous solubility: For example, by adding a phosphate or an amino acid group.
-
Protect from first-pass metabolism: By blocking the sites of glucuronidation or sulfation.
-
Improve membrane permeability: By increasing lipophilicity.
Once absorbed, these masking groups are cleaved by endogenous enzymes (e.g., esterases, phosphatases) to release the active 2',3',4'-trihydroxyflavone.
Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by 2',3',4'-trihydroxyflavone, based on studies with structurally similar trihydroxyflavones. These pathways are involved in inflammation and cellular stress responses.
Caption: Putative inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the JAK-STAT signaling pathway.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments to enhance and evaluate the bioavailability of 2',3',4'-trihydroxyflavone.
Caption: Workflow for bioavailability enhancement and evaluation.
Caption: Decision-making workflow for bioavailability enhancement.
troubleshooting inconsistent results in 2',3',4'-trihydroxyflavone experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered when working with 2',3',4'-trihydroxyflavone.
General Handling and Compound Stability
This section addresses common problems related to the physical and chemical properties of 2',3',4'-trihydroxyflavone.
Q1: My 2',3',4'-trihydroxyflavone solution changes color over time. Is this normal and how can I prevent it?
A: Yes, this is a common issue. 2',3',4'-trihydroxyflavone, like many polyphenols, is susceptible to auto-oxidation, especially in neutral or alkaline solutions (pH > 7) and when exposed to light and air. This oxidation can lead to a visible color change (e.g., turning yellowish-brown) and a loss of biological activity.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions fresh for each experiment.
-
Use Anhydrous Solvents: Prepare stock solutions in high-quality, anhydrous solvents like DMSO or ethanol.
-
Protect from Light: Store stock solutions and experimental plates wrapped in aluminum foil or in amber-colored tubes.
-
Low pH Buffers: If your experimental buffer allows, maintain a slightly acidic pH to reduce the rate of oxidation.
-
Inert Atmosphere: For long-term storage or sensitive experiments, degas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm having trouble dissolving 2',3',4'-trihydroxyflavone for my cell culture experiments. What is the best solvent?
A: 2',3',4'-trihydroxyflavone has poor solubility in water. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). From this stock, you can make final dilutions in your cell culture medium.
Key Considerations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Precipitation: When diluting the DMSO stock into aqueous media, the compound may precipitate if the final concentration is too high. Perform a solubility test in your specific medium to determine the maximum workable concentration. If precipitation occurs, sonication may help, but a lower final concentration is advisable.
Inconsistent Cell-Based Assay Results
Variability in cell-based assays is a significant challenge. This section focuses on troubleshooting these inconsistencies.
Q3: Why am I seeing contradictory results (e.g., both cell protection and cell death) with 2',3',4'-trihydroxyflavone?
A: This is a hallmark issue with many flavonoids, including 2',3',4'-trihydroxyflavone. The compound exhibits a dual effect that is highly dependent on its concentration and the cellular redox environment.
-
At Low Concentrations: It typically acts as an antioxidant, scavenging reactive oxygen species (ROS) and potentially protecting cells from oxidative stress.
-
At High Concentrations: It can act as a pro-oxidant, generating ROS, which can lead to cytotoxicity and apoptosis. This pro-oxidant activity is often enhanced in the presence of metal ions like copper.
This dual nature can explain why you might observe cytoprotective effects at low doses and cytotoxic effects at higher doses.
Q4: My MTT assay results are inconsistent or show an unexpected increase in signal at high concentrations. What could be the cause?
A: Flavonoids are known to interfere with the MTT assay. 2',3',4'-trihydroxyflavone, as a reducing agent (antioxidant), can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present.
Troubleshooting Strategies:
-
Use a Different Viability Assay: Switch to an assay that is not based on tetrazolium reduction, such as the Sulforhodamine B (SRB) assay (measures total protein), a CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP), or a CyQUANT® Direct Cell Proliferation Assay (measures DNA content).
-
Include Controls: Run parallel controls containing 2',3',4'-trihydroxyflavone in cell-free medium with MTT to quantify its direct reductive effect. You can then subtract this background from your experimental values.
Troubleshooting Workflow for Inconsistent Results
The following diagram outlines a logical workflow to diagnose the source of variability in your experiments.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Signaling Pathway Analysis
Understanding how 2',3',4'-trihydroxyflavone modulates cellular signaling is key to interpreting its effects.
Q5: I am not seeing the expected inhibition of the Akt or MAPK/ERK pathways. Why might this be?
A: The effect of 2',3',4'-trihydroxyflavone on signaling pathways can be transient, cell-type specific, and concentration-dependent.
-
Time Course: The inhibition or activation of kinases like Akt and ERK is often rapid and may not persist for long periods. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to identify the optimal time point for observing the effect.
-
Cell-Type Specificity: The signaling architecture of your chosen cell line will dictate its response. The effect seen in one cell line may not be reproducible in another.
-
Concentration: As with other effects, the impact on signaling can vary with concentration. A dose-response experiment is crucial.
-
Basal Activity: If the basal activity of the pathway in your cells is low, it may be difficult to detect further inhibition. Consider stimulating the pathway (e.g., with a growth factor like EGF or IGF-1) before adding the compound to see if it can block this induced activation.
Modulation of PI3K/Akt and MAPK/ERK Pathways
This diagram illustrates the common inhibitory points of flavonoids like 2',3',4'-trihydroxyflavone on key cell survival and proliferation pathways.
Caption: Inhibition of PI3K/Akt and MAPK/ERK signaling pathways.
Experimental Protocols
Following standardized protocols can help improve reproducibility.
Protocol 1: Preparation of 2',3',4'-Trihydroxyflavone Stock Solution
-
Weighing: Accurately weigh out the desired amount of 2',3',4'-trihydroxyflavone powder in a sterile microfuge tube.
-
Solvent Addition: Add the required volume of high-quality, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex thoroughly for 1-2 minutes. If needed, gently warm the solution at 37°C for 5-10 minutes or sonicate briefly to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in light-protected tubes (e.g., amber tubes or clear tubes wrapped in foil). Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Tyrosinase Inhibition Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
2',3',4'-Trihydroxyflavone (dissolved in DMSO)
-
Kojic acid (positive control)
Methodology:
-
Plate Setup: In a 96-well plate, add 20 µL of various concentrations of 2',3',4'-trihydroxyflavone (diluted in buffer from the DMSO stock). Include wells for a negative control (buffer + DMSO) and a positive control (Kojic acid).
-
Enzyme Addition: Add 140 µL of phosphate buffer and 20 µL of mushroom tyrosinase solution to each well.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 20-30 minutes using a microplate reader.
-
Calculation: Determine the reaction rate (V) from the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
Reference Data
Table 1: IC₅₀ Values of 2',3',4'-Trihydroxyflavone in Various Cancer Cell Lines
Note: IC₅₀ values can vary significantly between studies due to differences in cell lines, assay methods (e.g., MTT vs. SRB), and incubation times. This table provides approximate values for reference.
| Cell Line | Cancer Type | Approximate IC₅₀ (µM) | Incubation Time (h) |
| B16-F10 | Murine Melanoma | ~25 | 48 |
| A375 | Human Melanoma | ~50-100 | 72 |
| MCF-7 | Breast Cancer | > 100 | 48 |
| HepG2 | Liver Cancer | ~75-150 | 48 |
Disclaimer: The data in this table is compiled from various literature sources and should be used as a guideline. It is essential to determine the IC₅₀ value empirically for your specific cell line and experimental conditions.
Technical Support Center: Quantification of 2',3',4'-Trihydroxyflavone
Welcome to the technical support center for the quantification of 2',3',4'-trihydroxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying 2',3',4'-trihydroxyflavone?
A1: The most common methods for the quantification of 2',3',4'-trihydroxyflavone are High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. HPLC and LC-MS are preferred for their high sensitivity and selectivity, especially in complex matrices.
Q2: What is the typical UV absorption maximum for 2',3',4'-trihydroxyflavone?
A2: Flavones typically exhibit two major absorption bands in the UV-Vis spectrum. Band I is associated with the B-ring and is usually found between 300-380 nm, while Band II, associated with the A-ring, appears between 240-280 nm.[1] For 2',3',4'-trihydroxyflavone, the exact maximum should be determined empirically, but it is expected to be within these ranges. The presence of multiple hydroxyl groups can cause a bathochromic (red) shift to longer wavelengths.
Q3: How should I prepare a plant sample for 2',3',4'-trihydroxyflavone analysis?
A3: A general procedure for plant sample preparation involves the following steps:
-
Drying: The plant material should be dried to remove moisture, either by air-drying, oven-drying at a low temperature (e.g., 40-60°C), or freeze-drying (lyophilization) to minimize degradation of the analyte.[2][3]
-
Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.[3][4]
-
Extraction: The powdered sample is extracted with a suitable solvent. Methanol or ethanol are commonly used for flavonoids.[4] Techniques like maceration, sonication, or Soxhlet extraction can be employed.[4]
-
Filtration and Concentration: The extract is filtered to remove solid debris. The solvent is then typically evaporated under reduced pressure, and the residue is reconstituted in a known volume of the initial mobile phase for HPLC or LC-MS analysis.[4]
Q4: What are the key validation parameters I should consider for my quantification method?
A4: According to ICH guidelines, the key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| No Peaks or Very Small Peaks | 1. No injection or incorrect injection volume. 2. Detector lamp is off or has failed. 3. Mobile phase composition is incorrect. 4. The compound is retained on the column. 5. Sample degradation. | 1. Verify autosampler/manual injector operation. 2. Check detector status and lamp life. 3. Prepare fresh mobile phase and ensure correct proportions. 4. Flush the column with a stronger solvent (e.g., 100% acetonitrile or methanol). 5. Ensure proper sample storage and use fresh samples. |
| Peak Tailing | 1. Column overload. 2. Secondary interactions with residual silanols on the column. 3. Column degradation. 4. Inappropriate mobile phase pH. | 1. Dilute the sample. 2. Use a column with better end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Lowering the pH of the mobile phase can also help. 3. Replace the column. 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Peak Fronting | 1. Column overload (less common than for tailing). 2. Sample solvent is much stronger than the mobile phase. 3. Column collapse. | 1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase. 3. Replace the column and ensure the mobile phase pH is within the column's stable range. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. 4. Column aging. | 1. Prepare mobile phase accurately and degas thoroughly. 2. Use a column oven for temperature control. 3. Check for leaks in the system and service the pump if necessary. 4. Equilibrate the column for a longer period or replace it. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or detector cell. 3. Pump seals are worn. 4. Incomplete column equilibration. | 1. Degas the mobile phase and purge the system. 2. Use high-purity solvents and flush the detector cell. 3. Replace pump seals. 4. Allow sufficient time for the column to equilibrate with the mobile phase. |
LC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low Signal Intensity | 1. Poor ionization of the analyte. 2. Ion suppression from matrix components. 3. Incorrect mass spectrometer settings (e.g., cone voltage, collision energy). 4. Clogged sample cone or ion source. | 1. Optimize mobile phase additives (e.g., formic acid, ammonium formate) to promote ionization. 2. Improve sample cleanup, dilute the sample, or use an internal standard. 3. Optimize MS parameters using a standard solution of the analyte. 4. Clean the ion source components according to the manufacturer's instructions. |
| No Signal | 1. No compound eluting from the LC. 2. Mass spectrometer is not properly tuned or calibrated. 3. Incorrect m/z values being monitored. 4. Diverter valve is directing flow to waste. | 1. Troubleshoot the HPLC system as described above. 2. Perform a system tune and calibration. 3. Verify the molecular weight of the analyte and the monitored ions. 4. Check the diverter valve settings. |
| High Background Noise | 1. Contaminated solvents or reagents. 2. Leaks in the LC or MS system. 3. Bleed from the HPLC column. 4. Dirty ion source. | 1. Use high-purity LC-MS grade solvents and fresh reagents. 2. Perform a leak check. 3. Use a column with low bleed characteristics. 4. Clean the ion source. |
Quantitative Data Summary
The following tables provide typical validation parameters for the quantification of flavonoids using different analytical techniques. Please note that these values are illustrative and should be experimentally verified for 2',3',4'-trihydroxyflavone in your specific matrix.
Table 1: HPLC-UV/DAD Method Validation Parameters for a Structurally Similar Flavonoid
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 0.1 - 100 |
| LOD (µg/mL) | 0.02 - 0.5 |
| LOQ (µg/mL) | 0.05 - 1.5 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Table 2: LC-MS/MS Method Validation Parameters for a Structurally Similar Flavonoid
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Range (ng/mL) | 0.1 - 500 |
| LOD (ng/mL) | 0.01 - 0.1 |
| LOQ (ng/mL) | 0.05 - 0.5 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Protocol 1: Quantification by HPLC-UV/DAD
-
Chromatographic System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Diode Array Detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90-10% B
-
40-45 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the determined absorption maximum of 2',3',4'-trihydroxyflavone (e.g., scan from 200-400 nm to determine the optimal wavelength).
-
Standard Preparation: Prepare a stock solution of 2',3',4'-trihydroxyflavone in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by LC-MS/MS
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: Negative ESI is often suitable for hydroxylated flavonoids.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion ([M-H]⁻) and the most abundant product ions for 2',3',4'-trihydroxyflavone by infusing a standard solution.
-
Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Quantification: Use an isotopically labeled internal standard if available. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Protocol 3: Quantification by UV-Vis Spectrophotometry
This method is suitable for a rapid estimation of total flavone content in simpler sample matrices.
-
Reagent: 2% Aluminum chloride (AlCl₃) in methanol.
-
Procedure: a. Prepare a stock solution of the sample extract in methanol. b. In a test tube, mix 1 mL of the sample solution with 1 mL of the 2% AlCl₃ reagent. c. Incubate the mixture at room temperature for 15 minutes. d. Measure the absorbance at the wavelength of maximum absorption (to be determined, typically around 415 nm for the flavonoid-aluminum complex).
-
Standard Curve: Prepare a standard curve using a known concentration of a standard flavonoid (e.g., quercetin or rutin) and follow the same procedure.
-
Calculation: Calculate the concentration of 2',3',4'-trihydroxyflavone equivalents in the sample by comparing its absorbance to the standard curve.
Visualizations
References
optimizing incubation times for 2',3',4'-trihydroxyflavone treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2',3',4'-trihydroxyflavone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for 2',3',4'-trihydroxyflavone treatment?
The optimal incubation time is application-dependent and should be determined empirically for your specific cell type and experimental endpoint. Based on existing research, here are some general guidelines:
-
Short-term treatments (minutes to hours): For studying rapid cellular events like the inhibition of signaling pathways (e.g., MAPK, NF-κB), shorter incubation times are often sufficient. For instance, a 1-hour pre-treatment has been used before stimulation with an inflammatory agent.[1]
-
Intermediate-term treatments (4-24 hours): For assessing antioxidant effects or changes in protein expression, intermediate incubation times are common. For example, a 4-hour pretreatment has been used to assess cellular antioxidant activity, while 24-hour incubations are standard for cell viability assays.[2]
-
Long-term treatments (24-48 hours or longer): For cytotoxicity assays and studies on cell proliferation or long-term functional outcomes, longer incubation periods are necessary. Studies have used 24-hour and 48-hour incubations to determine the cytotoxic effects of trihydroxyflavones.[2][3][4]
Recommendation: To determine the optimal incubation time, we recommend performing a time-course experiment.
Q2: How do I determine the appropriate concentration of 2',3',4'-trihydroxyflavone to use?
The ideal concentration depends on the cell type and the desired effect. It is crucial to perform a dose-response experiment to determine the optimal concentration for your studies.
-
Cytotoxicity: Be aware that like many flavonoids, 2',3',4'-trihydroxyflavone can be cytotoxic at high concentrations. For example, in RAW 264.7 macrophages, a related compound, 6,3´,4´-trihydroxyflavone, was found to be non-toxic below 30 μM in 2D culture.[2] Another study on MRC-5 human lung fibroblasts showed that cytotoxicity of hydroxylated flavonoids varied with concentration, with some showing lower toxicity at 40 µM.[4]
-
Efficacy: The effective concentration for observing biological activity is often much lower than the cytotoxic concentration. For instance, the IC50 values for NO suppression by related trihydroxyflavones in macrophages were in the range of 22-27 μM.[2]
Recommendation: Start with a broad range of concentrations (e.g., 1 µM to 100 µM) to first assess cytotoxicity using a cell viability assay. Then, you can select a range of non-toxic concentrations to test for your desired biological effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at expected non-toxic concentrations. | 1. Solvent toxicity (e.g., DMSO).2. Flavone instability in media.3. Cell line hypersensitivity. | 1. Ensure the final solvent concentration is low and consistent across all treatments (typically <0.1%). Run a solvent-only control.2. Prepare fresh stock solutions and dilute in media immediately before use. Protect from light.3. Perform a thorough dose-response and time-course experiment to determine the specific toxicity profile for your cell line. |
| Inconsistent or no biological effect observed. | 1. Suboptimal incubation time or concentration.2. Flavone degradation.3. Low cell confluency.4. Presence of interfering substances in serum. | 1. Re-evaluate your dose-response and time-course experiments. Consider both shorter and longer incubation times.2. Ensure proper storage of the compound (typically at -20°C or -80°C, protected from light).3. Ensure cells are seeded at an appropriate density and are in the exponential growth phase during treatment.4. Consider reducing the serum concentration during treatment, if compatible with your cell line, after verifying that this does not impact cell health. |
| Precipitation of the compound in culture media. | 1. Poor solubility.2. High concentration. | 1. Ensure the stock solution is fully dissolved before diluting in media. Vortex thoroughly.2. Test a lower range of concentrations. If high concentrations are necessary, consider using a solubilizing agent, but validate its effect on your experimental system first. |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is adapted from methodologies used to assess the cytotoxicity of flavonoids.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1.2 x 10^4 cells/well and allow them to attach overnight at 37°C in a 5% CO2 incubator.[5]
-
Treatment: Discard the old medium and add fresh medium containing various concentrations of 2',3',4'-trihydroxyflavone (e.g., 1, 10, 20, 40, 80, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.[3][4][5]
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Cellular Antioxidant Activity Assay (DCFDA)
This protocol is based on the methodology for assessing the reactive oxygen species (ROS) scavenging ability of trihydroxyflavones.[2]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pretreatment: Pre-treat the cells with various concentrations of 2',3',4'-trihydroxyflavone for 4 hours.[2]
-
Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant like tert-butyl hydroperoxide (tBHP) and incubate for 20 hours.[2]
-
DCFDA Staining: Wash the cells with PBS and then add 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) at a final concentration of 20 µM. Incubate for 30 minutes in the dark.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission wavelength of 485/528 nm.
-
Data Analysis: A decrease in fluorescence in the treated cells compared to the tBHP-only control indicates antioxidant activity.
Quantitative Data Summary
Table 1: Cytotoxicity and IC50 Values of Related Trihydroxyflavones
| Compound | Cell Model | Assay | Incubation Time | Key Findings |
| 6,3´,4´-trihydroxyflavone | 2D RAW 264.7 Macrophages | CCK-8 | 24 h | Non-toxic below 30 µM[2] |
| 7,3´,4´-trihydroxyflavone | 2D RAW 264.7 Macrophages | CCK-8 | 24 h | Non-toxic below 60 µM[2] |
| 6,3´,4´-trihydroxyflavone | 2D RAW 264.7 Macrophages | NO Suppression | Not Specified | IC50: 22.1 µM[2] |
| 7,3´,4´-trihydroxyflavone | 2D RAW 264.7 Macrophages | NO Suppression | Not Specified | IC50: 26.7 µM[2] |
| Hydroxylated Flavonoids | MRC-5 Lung Fibroblasts | WST-8, SRB | 48 h | Cytotoxicity varied with hydroxylation pattern[3][4] |
Signaling Pathways & Experimental Workflows
Flavonoids, including trihydroxyflavones, are known to modulate several key signaling pathways involved in inflammation and cell survival.[6][7]
Caption: Inhibition of Inflammatory Signaling Pathways by 2',3',4'-Trihydroxyflavone.
Caption: Experimental Workflow for Optimizing 2',3',4'-Trihydroxyflavone Treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
solubility enhancement strategies for poorly soluble flavonoids
Welcome to the technical support center for flavonoid solubility enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with various flavonoid solubility enhancement techniques.
Solid Dispersions
Issue: Low drug loading in the solid dispersion.
-
Possible Cause 1: Poor miscibility between the flavonoid and the polymer.
-
Solution: Select a polymer with a chemical structure that is more compatible with your flavonoid. For instance, polymers with hydrogen bond-accepting groups, like polyvinylpyrrolidone (PVP), often show good interaction with flavonoids that have hydroxyl groups.[1] Conduct preliminary miscibility studies using techniques like Differential Scanning Calorimetry (DSC) to assess drug-polymer interactions.
-
-
Possible Cause 2: Flavonoid degradation during preparation.
-
Solution: Flavonoids can be sensitive to high temperatures. If using hot-melt extrusion, try to process at the lowest possible temperature that still allows for good mixing. For the solvent evaporation method, use a lower boiling point solvent and a moderate drying temperature. Consider using techniques like spray drying which have very short heat exposure times.[2]
-
-
Possible Cause 3: Premature precipitation of the flavonoid during solvent evaporation.
-
Solution: Ensure the flavonoid and polymer are completely dissolved in a common solvent before evaporation. A higher concentration of the polymer can help to keep the drug in a dissolved state during solvent removal.
-
Issue: The prepared solid dispersion is not amorphous, or it recrystallizes upon storage.
-
Possible Cause 1: The chosen polymer is not an effective crystallization inhibitor for the specific flavonoid.
-
Solution: The ability of a polymer to inhibit crystallization is crucial. PVP is known to be an effective carrier for creating amorphous nanodispersion systems with flavanone aglycones due to hydrogen bonding between the PVP carbonyl groups and the hydroxyl groups of the flavonoids.[1] In contrast, polymers like polyethylene glycol (PEG) may have limited ability to form these bonds, leading to a crystalline solid dispersion.[1]
-
-
Possible Cause 2: High drug loading.
-
Solution: High drug loading increases the propensity for recrystallization.[3] It is essential to determine the optimal drug-to-polymer ratio that allows for a stable amorphous system. Increasing the polymer concentration can enhance the physical stability of the amorphous solid dispersion.
-
-
Possible Cause 3: Inappropriate storage conditions.
-
Solution: Amorphous solid dispersions can be sensitive to moisture and temperature. Store the samples in a desiccator at a controlled, cool temperature to prevent moisture-induced and temperature-induced crystallization.
-
Issue: The dissolution rate of the flavonoid from the solid dispersion is not significantly improved.
-
Possible Cause 1: The flavonoid is not in an amorphous state.
-
Solution: Confirm the physical state of your solid dispersion using Powder X-ray Diffraction (PXRD) and DSC. The absence of sharp peaks in the PXRD pattern and the absence of a melting endotherm for the flavonoid in the DSC thermogram indicate an amorphous state.
-
-
Possible Cause 2: Poor wettability of the solid dispersion.
-
Solution: The choice of polymer greatly influences the wettability. Hydrophilic polymers like PVP and Hydroxypropyl Methylcellulose (HPMC) can significantly improve the wettability and thus the dissolution rate.[4]
-
-
Possible Cause 3: The solid dispersion particles are too large.
-
Solution: Reduce the particle size of the solid dispersion by milling or sieving. Smaller particles have a larger surface area, which can lead to a faster dissolution rate.
-
Nanoemulsions
Issue: Low encapsulation efficiency of the flavonoid.
-
Possible Cause 1: Poor solubility of the flavonoid in the oil phase.
-
Solution: Screen different oils to find one that can dissolve a higher amount of your flavonoid. The choice of oil is a critical factor in achieving high drug loading.
-
-
Possible Cause 2: Inappropriate surfactant or co-surfactant.
-
Solution: The type and concentration of the surfactant and co-surfactant are crucial for stabilizing the nanoemulsion and encapsulating the drug. Experiment with different surfactants and their ratios to optimize encapsulation. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system should be optimized for the specific oil used.[5]
-
-
Possible Cause 3: Suboptimal preparation method.
-
Solution: High-energy methods like high-pressure homogenization or ultrasonication can improve the encapsulation of the flavonoid by creating smaller and more uniform droplets.[6] Optimize the parameters of your chosen method, such as homogenization pressure or sonication time.
-
Issue: The nanoemulsion is unstable and shows signs of creaming, flocculation, or coalescence.
-
Possible Cause 1: Droplet size is too large.
-
Solution: Optimize the formulation and preparation method to achieve a smaller droplet size, typically below 200 nm. Smaller droplets are less prone to gravitational separation.
-
-
Possible Cause 2: Insufficient electrostatic or steric repulsion between droplets.
-
Solution: The zeta potential of the nanoemulsion is an indicator of its stability. A zeta potential above +30 mV or below -30 mV is generally considered to indicate good stability.[7] The choice of surfactant can influence the surface charge of the droplets.[8] The addition of a charged surfactant or a polymer that provides steric hindrance can improve stability.
-
-
Possible Cause 3: Ostwald ripening.
-
Solution: Ostwald ripening, where larger droplets grow at the expense of smaller ones, is a common instability mechanism in nanoemulsions.[6] Using an oil with very low water solubility can help to minimize this effect.
-
Issue: The flavonoid precipitates out of the nanoemulsion during storage.
-
Possible Cause 1: The flavonoid concentration exceeds its solubility limit in the oil phase.
-
Solution: Ensure that the amount of flavonoid loaded is below its saturation solubility in the chosen oil phase at the storage temperature.
-
-
Possible Cause 2: Changes in temperature during storage.
-
Solution: Temperature fluctuations can affect the solubility of the flavonoid in the oil phase. Store the nanoemulsion at a constant, controlled temperature.
-
Cyclodextrin Inclusion Complexes
Issue: Low complexation efficiency.
-
Possible Cause 1: Poor fit between the flavonoid and the cyclodextrin cavity.
-
Solution: The size of the cyclodextrin cavity is crucial for forming a stable inclusion complex. Beta-cyclodextrin (β-CD) is commonly used for many flavonoids. For larger flavonoids, gamma-cyclodextrin (γ-CD) might be more suitable. For smaller ones, alpha-cyclodextrin (α-CD) could be an option. Modified cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), often offer improved solubility and complexation efficiency.[9]
-
-
Possible Cause 2: Suboptimal preparation method.
-
Solution: Different preparation methods can yield different complexation efficiencies. The freeze-drying method often results in a high yield of inclusion complex formation.[9] Other methods like kneading, co-precipitation, and solvent evaporation also have their advantages and should be explored.[10][11]
-
-
Possible Cause 3: Inappropriate stoichiometry.
-
Solution: The molar ratio of flavonoid to cyclodextrin is a key parameter. A 1:1 molar ratio is common, but other ratios may be more effective depending on the specific flavonoid and cyclodextrin.[12] Phase solubility studies can be used to determine the optimal stoichiometry.
-
Issue: Difficulty in confirming the formation of the inclusion complex.
-
Possible Cause: The analytical technique used is not sensitive enough to detect the changes upon complexation.
-
Solution: A combination of analytical techniques is recommended to confirm the formation of an inclusion complex.
-
DSC: The melting point of the flavonoid should disappear or shift in the thermogram of the inclusion complex.[13]
-
PXRD: The crystalline peaks of the flavonoid should disappear in the diffractogram of the inclusion complex, indicating its encapsulation within the amorphous cyclodextrin.[13]
-
FTIR Spectroscopy: The characteristic vibrational bands of the flavonoid may shift or change in intensity upon complexation.[13]
-
NMR Spectroscopy: 1D and 2D NMR studies can provide direct evidence of the inclusion of the flavonoid within the cyclodextrin cavity by observing changes in the chemical shifts of the protons of both the flavonoid and the cyclodextrin.[12]
-
-
Issue: The solubility enhancement is not as high as expected.
-
Possible Cause 1: The complex has precipitated out of the solution.
-
Solution: Ensure that the concentration of the cyclodextrin is sufficient to keep the complex dissolved. Modified cyclodextrins like HP-β-CD have a much higher aqueous solubility than native β-CD and can lead to a greater increase in the apparent solubility of the flavonoid.
-
-
Possible Cause 2: The stability constant of the complex is low.
-
Solution: The stability constant (Kc) is a measure of the strength of the interaction between the flavonoid and the cyclodextrin. A higher stability constant generally leads to a greater solubility enhancement. The choice of cyclodextrin and the preparation method can influence the stability constant.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the solubility of my flavonoid? A1: The first step is to characterize the physicochemical properties of your flavonoid, including its intrinsic solubility in water and relevant organic solvents, its pKa, and its logP. This information will help you to choose the most appropriate solubility enhancement strategy. For example, a flavonoid with a pH-dependent solubility might be amenable to pH modification, while a highly lipophilic flavonoid might be a good candidate for a lipid-based formulation like a nanoemulsion.
Q2: How do I choose the right polymer for my solid dispersion? A2: The choice of polymer is critical for the success of a solid dispersion. Key factors to consider include:
-
Miscibility with the flavonoid: Good miscibility is essential for forming a stable amorphous solid solution.
-
Ability to inhibit crystallization: The polymer should prevent the flavonoid from recrystallizing during storage.
-
Solubility and dissolution rate: The polymer should be readily soluble in the dissolution medium to facilitate the release of the flavonoid.
-
Safety and regulatory acceptance: The polymer should be non-toxic and approved for pharmaceutical use. Commonly used polymers for flavonoid solid dispersions include PVP, HPMC, and Soluplus®.[14]
Q3: What is the difference between a nanoemulsion and a microemulsion? A3: The main difference lies in their thermodynamic stability. Microemulsions are thermodynamically stable systems that form spontaneously, while nanoemulsions are kinetically stable and require a high-energy input for their formation.[6] Nanoemulsions generally use a lower concentration of surfactants compared to microemulsions, which can be advantageous in terms of reducing potential toxicity.[6]
Q4: How can I determine the stoichiometry of my flavonoid-cyclodextrin complex? A4: The stoichiometry of the complex is typically determined using a phase solubility study according to the method of Higuchi and Connors. In this method, an excess amount of the flavonoid is added to aqueous solutions containing increasing concentrations of the cyclodextrin. The mixtures are equilibrated, and the concentration of the dissolved flavonoid is measured. A plot of the flavonoid concentration versus the cyclodextrin concentration will give a phase solubility diagram. The shape of this diagram can be used to determine the stoichiometry of the complex. A linear relationship (AL type) often indicates a 1:1 complex.[12]
Q5: Can I use a combination of solubility enhancement techniques? A5: Yes, in some cases, a combination of techniques can be more effective than a single technique. For example, you could prepare a solid dispersion of a flavonoid and then incorporate it into a nanoemulsion. This approach could potentially lead to a higher drug loading and improved stability.
III. Data Presentation: Solubility Enhancement of Flavonoids
The following table summarizes the quantitative improvement in the aqueous solubility of various flavonoids using different enhancement strategies.
| Flavonoid | Enhancement Strategy | Carrier/System | Fold Increase in Solubility | Reference |
| Quercetin | Solid Dispersion | Hydroxypropyl Methylcellulose (HPMC) | ~3.5 | [4] |
| Phospholipid Complex | Phospholipids | ~13 | [15] | |
| LipoMicel Formulation | Liposomal Micelles | Up to 7-fold increase in absorption | [15] | |
| Hesperetin | Nanoemulsion | - | 5.67-fold increase in bioavailability (AUC) | [16] |
| TPGS Micelles | D-α-tocopheryl polyethylene glycol 1000 succinate | 21.5 | [17] | |
| Phosphatidylcholine Complexes | Phosphatidylcholine | 20.7 | [17] | |
| Rutin | Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | - | [11] |
| Cyclodextrin Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | - | [18] | |
| Dihydroquercetin | Lyophilization | Water-Ethanol | At least 30 | [19] |
Note: The fold increase in solubility can vary depending on the specific experimental conditions, such as the drug-to-carrier ratio, pH, and temperature.
IV. Experimental Protocols
Preparation of a Flavonoid Solid Dispersion by the Solvent Evaporation Method
This protocol provides a general procedure for preparing a flavonoid solid dispersion using the solvent evaporation method.
Workflow Diagram:
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Materials:
-
Flavonoid of interest
-
Polymer (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., ethanol, methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the flavonoid and the polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve the flavonoid in a suitable organic solvent. In a separate container, dissolve the polymer in the same solvent.
-
Mixing: Add the flavonoid solution to the polymer solution with continuous stirring to ensure a homogenous mixture.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C) and reduced pressure. Continue the evaporation until a solid film or mass is formed.
-
Drying: Transfer the solid mass to a vacuum oven and dry at a moderate temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Sieve the powder to obtain particles of a uniform size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
Characterization: Characterize the solid dispersion for its physical state (DSC, PXRD), drug-polymer interactions (FTIR), and dissolution behavior.
Preparation of a Flavonoid Nanoemulsion by High-Pressure Homogenization
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy method.
Workflow Diagram:
Caption: Workflow for Nanoemulsion Preparation and Characterization.
Materials:
-
Flavonoid of interest
-
Oil (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., Transcutol®, ethanol)
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Oil Phase Preparation: Dissolve the accurately weighed flavonoid in the selected oil. If necessary, gently heat the mixture to aid dissolution. Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Aqueous Phase Preparation: Prepare the aqueous phase using purified water.
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10000 rpm) using a high-shear mixer for a few minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specific number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Stability Assessment: Evaluate the physical stability of the nanoemulsion by monitoring changes in droplet size, PDI, and zeta potential over time at different storage conditions.
Preparation of a Flavonoid-Cyclodextrin Inclusion Complex by the Kneading Method
This protocol outlines the preparation of an inclusion complex using a simple and efficient kneading method.
Workflow Diagram:
Caption: Workflow for Cyclodextrin Complex Preparation and Characterization.
Materials:
-
Flavonoid of interest
-
Cyclodextrin (e.g., β-CD, HP-β-CD)
-
Water-ethanol mixture
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Mixing: Place the accurately weighed cyclodextrin in a mortar. Add a small amount of a water-ethanol mixture to moisten the powder.
-
Kneading: Add the accurately weighed flavonoid to the mortar and knead the mixture for a specified period (e.g., 30-60 minutes) to form a homogenous paste. Add small amounts of the water-ethanol mixture as needed to maintain a suitable consistency.
-
Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50 °C) until it is completely dry.
-
Washing and Final Drying: Wash the dried powder with a small amount of a suitable solvent (e.g., ethanol) to remove any uncomplexed flavonoid from the surface. Dry the final product in a vacuum oven.
-
Characterization: Characterize the prepared inclusion complex using techniques such as DSC, PXRD, and FTIR to confirm its formation. Evaluate the enhancement in aqueous solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. nanomedicine-rj.com [nanomedicine-rj.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Formulation and Optimization of Nanoemulsions Using the Natural Surfactant Saponin from Quillaja Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Formation of Rutin–β-Cyclodextrin Inclusion Complexes by Supercritical Antisolvent Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. The challenge of flavonoid/cyclodextrin complexation in a complex matrix of the quercetin, luteolin, and 3- O-methylquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoemulsion for Improving the Oral Bioavailability of Hesperetin: Formulation Optimization and Absorption Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced water solubility, antioxidant activity, and oral absorption of hesperetin by D-α-tocopheryl polyethylene glycol 1000 succinate and phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Rutin–Hydroxypropyl β-Cyclodextrin Inclusion Complexes Embedded in Xanthan Gum-Based (HPMC-g-AMPS) Hydrogels for Oral Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Nuances of Flavonoid Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with flavonoid compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in the laboratory.
I. Stability and Degradation
Flavonoids are notoriously susceptible to degradation, which can significantly impact experimental outcomes. Understanding the factors that influence their stability is crucial for obtaining reliable and reproducible results.
FAQs
Q1: My flavonoid solution changes color over time. What is happening?
A1: Color changes in flavonoid solutions often indicate degradation. Flavonoids are polyphenolic compounds that are prone to oxidation, which can be accelerated by factors such as light, high temperatures, and the presence of metal ions.[1] The structural characteristics of the flavonoid itself, such as the presence of a hydroxyl group at the C3 position and a double bond between C2 and C3, can also decrease its stability.[2] For instance, flavonoid pigments in flour turn yellow at alkaline pH levels.[3]
Q2: I'm seeing a loss of my flavonoid compound during storage. How can I improve its stability?
A2: To enhance flavonoid stability during storage, consider the following:
-
Temperature: Store flavonoid solutions and solid compounds at low temperatures, preferably at 4°C or -20°C, to slow down degradation rates.[4] Some studies have shown that thermal degradation is dependent on the heating temperature.[5][6]
-
Light: Protect flavonoid solutions from light by using amber-colored vials or wrapping containers in aluminum foil. Photodegradation can be a significant issue for many flavonoids.[2]
-
pH: The pH of the solution can dramatically affect flavonoid stability.[7] For example, hesperetin and naringenin show increased solubility and potential stability changes at higher pH.[8] It is generally advisable to store flavonoids in slightly acidic conditions, as alkaline conditions can promote degradation.
-
Solvent: The choice of solvent can influence stability. While flavonoids are often dissolved in organic solvents like ethanol or DMSO for stock solutions, prolonged storage in these solvents can still lead to degradation. Prepare fresh working solutions from stock whenever possible.
-
Inert Atmosphere: For highly sensitive flavonoids, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q3: Does the structure of a flavonoid affect its stability?
A3: Absolutely. The stability of a flavonoid is intrinsically linked to its chemical structure. For instance, glycosylated flavonoids tend to be more stable than their aglycone counterparts.[6] The degree of hydroxylation also plays a role; for example, rutin is more sensitive to heat than naringin due to a higher degree of hydroxylation.[6] The presence of a methoxy group on the A or B ring appears to protect the flavonoid structure from bacterial degradation.[9]
II. Solubility Issues
A primary challenge in working with flavonoids is their generally low solubility in aqueous solutions, which can complicate in vitro and in vivo experiments.[10][11]
FAQs
Q1: I'm having trouble dissolving my flavonoid in aqueous buffers for cell-based assays. What can I do?
A1: The poor water solubility of many flavonoids is a common hurdle.[10][11] Here are some strategies to improve solubility:
-
Co-solvents: Use a small percentage of an organic co-solvent such as DMSO, ethanol, or methanol to first dissolve the flavonoid before adding it to your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it can be toxic to cells.
-
pH Adjustment: The solubility of some flavonoids can be increased by adjusting the pH of the solution.[8] For example, the solubilities of hesperetin and naringenin increase at a pH of 8 compared to a pH of 1.5.[8]
-
Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with flavonoids, enhancing their aqueous solubility.[12]
-
Structural Modification: In some cases, using a more soluble derivative, such as a glycosylated form of the flavonoid, may be an option.[12]
Q2: Which organic solvents are best for dissolving flavonoids?
A2: The choice of organic solvent depends on the specific flavonoid. A study on the solubility of several flavonoids found that hesperetin and naringenin have high solubility in acetonitrile, while quercetin is highly soluble in acetone.[8] Methanol and ethanol are also commonly used. It is often necessary to perform small-scale solubility tests to determine the optimal solvent for your compound of interest.
Table 1: Solubility of Selected Flavonoids in Different Organic Solvents
| Flavonoid | Acetonitrile (mmol·L⁻¹) | Acetone (mmol·L⁻¹) | tert-Amyl alcohol (mmol·L⁻¹) |
| Hesperetin | 85 | - | - |
| Naringenin | 77 | - | - |
| Quercetin | - | 80 | - |
| Rutin | 0.50 | - | - |
| Data from J. Chem. Eng. Data 2007, 52, 5, 1552–1556.[8] |
III. Extraction and Purification
The efficient extraction and purification of flavonoids from natural sources are critical steps for their isolation and characterization.
FAQs
Q1: I am getting a low yield of flavonoids from my plant material. What are the possible reasons?
A1: Low extraction yield can be due to several factors. Refer to the troubleshooting workflow below.
Troubleshooting Low Flavonoid Yield
Caption: Troubleshooting workflow for low flavonoid yield.
Q2: How do I choose the right extraction solvent for my plant material?
A2: The choice of solvent is critical and depends on the polarity of the target flavonoids. Generally, a mixture of alcohol (ethanol or methanol) and water is effective for extracting a broad range of flavonoids. The polarity can be adjusted by changing the ratio of alcohol to water. For non-polar flavonoids, solvents like chloroform or diethyl ether may be more suitable.[13]
Solvent Selection Guide for Flavonoid Extraction
Caption: Decision tree for selecting an appropriate extraction solvent.
Q3: What are the advantages of modern extraction techniques over traditional methods?
A3: Modern techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) offer several advantages over traditional methods like maceration or Soxhlet extraction. These include reduced extraction time, lower solvent consumption, and often higher extraction efficiency.[14][15] For example, a study found that MAE was the most efficient method for extracting flavonoids, with a yield of 120 mg/g.[15]
IV. Analytical Challenges
Accurate quantification and characterization of flavonoids are essential for research. However, various factors can interfere with analytical measurements.
FAQs
Q1: My HPLC chromatogram shows peak tailing and/or broad peaks for my flavonoid standards. What could be the cause?
A1: Peak tailing and broadening in HPLC analysis of flavonoids can be caused by several factors:
-
Secondary Interactions: Flavonoids can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing. Using a base-deactivated column or adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can help to suppress these interactions.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.
-
Column Contamination: Buildup of contaminants on the column can affect peak shape. Flushing the column with a strong solvent may help.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape. Ensure the mobile phase is optimized for your specific flavonoids.
Q2: I am getting inconsistent results with the aluminum chloride colorimetric assay for total flavonoid content.
A2: The aluminum chloride method is sensitive to several factors that can lead to variability:
-
Reaction Time: The timing of the addition of reagents and the incubation period is critical. Ensure these are consistent across all samples and standards.
-
pH: The pH of the reaction mixture can affect the formation of the flavonoid-aluminum complex.
-
Interfering Substances: Other compounds in your extract, such as phenolic acids, can also react with aluminum chloride, leading to an overestimation of the flavonoid content.
-
Standard Selection: The choice of standard (e.g., quercetin, rutin) will influence the calculated total flavonoid content, as different flavonoids have different binding affinities for aluminum chloride.
Factors Affecting Flavonoid Stability and Analysis
Caption: Factors influencing flavonoid stability and analysis.
V. Experimental Protocols
Protocol 1: Determination of Total Flavonoid Content (Aluminum Chloride Colorimetric Method)
Principle: This method is based on the formation of a stable complex between aluminum chloride (AlCl₃) and the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. This complex has a characteristic absorbance that can be measured spectrophotometrically.
Reagents:
-
Standard solution: Prepare a stock solution of quercetin (or another suitable flavonoid standard like catechin) in methanol (1 mg/mL).[5] From this, prepare a series of working standards of different concentrations.
-
10% Aluminum chloride (AlCl₃) solution: Dissolve 10 g of AlCl₃ in 100 mL of distilled water.
-
5% Sodium nitrite (NaNO₂) solution: Dissolve 5 g of NaNO₂ in 100 mL of distilled water.
-
1 M Sodium hydroxide (NaOH) or 1 M Sodium Acetate: Dissolve 40 g of NaOH in 1 L of distilled water or prepare a 1M solution of sodium acetate.[5]
-
Methanol or Ethanol.
Procedure:
-
Pipette 100 µL of the sample extract or standard solution into a test tube.
-
Add 400 µL of methanol to dilute the extract.
-
Add 30 µL of 5% NaNO₂ to the mixture and vortex.
-
Allow the mixture to stand for 5-6 minutes at room temperature.[11]
-
Add 30 µL of 10% AlCl₃ and vortex.
-
Incubate for another 1-6 minutes at room temperature.[11]
-
Add 200 µL of 1 M NaOH or sodium acetate and vortex.[5]
-
Measure the absorbance immediately at 510 nm using a spectrophotometer.[11]
-
Prepare a blank using all reagents except the sample/standard.
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the total flavonoid content of the samples from the standard curve and express the results as mg of quercetin equivalents (QE) per gram of dry weight.[11]
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep purple color and absorbs strongly at around 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the sample.[10]
Reagents:
-
DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or 95% ethanol.[2] The solution should be freshly prepared and protected from light.
-
Sample/Standard solutions: Prepare different concentrations of your sample extract and a standard antioxidant (e.g., ascorbic acid or quercetin) in methanol.
Procedure:
-
Add 20 µL of the sample or standard solution to a 96-well plate or a cuvette.
-
Add 980 µL of the DPPH solution to each well/cuvette.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at 517-519 nm.[2]
-
Prepare a control containing 20 µL of methanol and 980 µL of the DPPH solution.
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
% Radical Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
References
- 1. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Frontiers | Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Forage Potential of Faba Bean By-Products: A Comprehensive Analysis of Proximate Nutrients, Mineral Content, Bioactive Components, and Antioxidant Activities [mdpi.com]
Validation & Comparative
A Comparative Guide to the Neuroprotective Potential of 2',3',4'-Trihydroxyflavone and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuroprotective properties of two flavonoids: 2',3',4'-trihydroxyflavone and the widely studied quercetin. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to inform research and development efforts in the field of neurotherapeutics.
Executive Summary
Both 2',3',4'-trihydroxyflavone and quercetin, belonging to the flavonoid class of polyphenols, exhibit neuroprotective properties. Quercetin is extensively researched, with demonstrated efficacy against multiple neurotoxic insults through its antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. In contrast, 2',3',4'-trihydroxyflavone is a less studied compound, with current experimental evidence primarily highlighting its potent anti-amyloidogenic effects, even surpassing those of quercetin in a direct comparative study. This guide synthesizes the available data to facilitate a comprehensive evaluation of their respective strengths and potential therapeutic applications.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of these flavonoids have been evaluated in various in vitro models, with a focus on their ability to mitigate amyloid-beta (Aβ) toxicity, oxidative stress, and neuroinflammation.
Protection Against Amyloid-Beta (Aβ) Toxicity
A pivotal study directly compared the efficacy of 2',3',4'-trihydroxyflavone (referred to as 2-D08 in the study) and quercetin in preventing Aβ1-42 aggregation and subsequent neurotoxicity in PC12 cells.[1]
Key Findings:
-
Inhibition of Aβ1-42 Fibrillization: 2',3',4'-trihydroxyflavone was found to be a more potent inhibitor of Aβ1-42 fibril formation than quercetin, as measured by the Thioflavin T (ThT) assay.[1]
-
Neuroprotection in PC12 Cells: In a cell viability assay, 2',3',4'-trihydroxyflavone demonstrated superior protection of PC12 neuronal cells against Aβ1-42-induced toxicity compared to quercetin.[1]
Table 1: Comparative Efficacy Against Aβ1-42 Toxicity
| Parameter | 2',3',4'-Trihydroxyflavone (this compound) | Quercetin | Reference |
| Inhibition of Aβ1-42 Aggregation (ThT Assay) | More effective inhibitor | Significantly inhibited aggregation | [1] |
| Neuroprotection (PC12 Cell Viability) | Most effective neuroprotective flavone tested | Significantly inhibited toxicity | [1] |
Attenuation of Oxidative Stress
Quercetin is a well-established antioxidant, acting through direct radical scavenging and the upregulation of endogenous antioxidant systems. Experimental data on the specific antioxidant effects of 2',3',4'-trihydroxyflavone in neuronal models is currently limited.
Quercetin's Antioxidant Mechanisms:
-
Direct Radical Scavenging: Quercetin effectively scavenges reactive oxygen species (ROS).
-
Upregulation of Antioxidant Enzymes: It induces the expression of antioxidant enzymes through the activation of the Nrf2-ARE pathway.[2]
Table 2: Efficacy of Quercetin Against Oxidative Stress
| Experimental Model | Toxin/Insult | Quercetin Concentration | Outcome | Reference |
| Primary Neuronal Cultures | Oxidants (e.g., H2O2) | Low micromolar | Antagonized cell toxicity | [3] |
| SH-SY5Y Cells | 6-hydroxydopamine (6-OHDA) | 5-20 µM | Reduced ROS production and apoptosis | Not specified |
Modulation of Neuroinflammation
Quercetin has demonstrated significant anti-inflammatory properties in the central nervous system, primarily by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators. There is a lack of specific experimental data on the anti-neuroinflammatory effects of 2',3',4'-trihydroxyflavone.
Quercetin's Anti-Inflammatory Mechanisms:
-
Inhibition of Microglial Activation: Quercetin suppresses the activation of microglial cells, key players in neuroinflammation.
-
Downregulation of Pro-inflammatory Cytokines: It reduces the release of inflammatory molecules by inhibiting signaling pathways such as NF-κB and MAPK.[4][5]
Table 3: Anti-Inflammatory Effects of Quercetin
| Experimental Model | Stimulus | Quercetin Concentration | Outcome | Reference |
| Mouse Neuroglia Cell Line | Lipopolysaccharide (LPS) | Not specified | Reduced nitric oxide release | [1] |
| Mouse Microglial Cell Line | Lipopolysaccharide (LPS) | Not specified | Inhibited pro-inflammatory cytokine production | [1] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of these flavonoids are mediated by their interaction with various intracellular signaling cascades.
2',3',4'-Trihydroxyflavone
The primary elucidated mechanism for 2',3',4'-trihydroxyflavone's neuroprotective action is its direct interference with the aggregation of Aβ peptides. The extensive hydroxylation in its B ring is suggested to be a key determinant of this potent anti-amyloid activity.[1] Further research is required to delineate its effects on other neuroprotective signaling pathways.
Quercetin
Quercetin's neuroprotective effects are pleiotropic, involving the modulation of several key signaling pathways that regulate cellular stress responses, inflammation, and survival.
Experimental Protocols
This section provides an overview of the methodologies employed in the key comparative study.
Thioflavin T (ThT) Assay for Aβ1-42 Aggregation
-
Objective: To quantify the formation of amyloid fibrils.
-
Protocol:
-
Human Aβ1-42 peptides are incubated with the test compounds (2',3',4'-trihydroxyflavone or quercetin) or a vehicle control.
-
At specified time points, aliquots of the incubation mixture are transferred to a microplate.
-
Thioflavin T solution is added to each well.
-
Fluorescence is measured at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of fibril formation.
-
PC12 Cell Viability Assay (MTT Assay)
-
Objective: To assess the neuroprotective effect of the flavonoids against Aβ1-42-induced cytotoxicity.
-
Protocol:
-
PC12 cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compounds for a specified duration.
-
Aβ1-42 oligomers are then added to the wells to induce toxicity.
-
After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured at approximately 570 nm.
-
An increase in absorbance in the presence of the test compound indicates enhanced cell viability and neuroprotection.
-
Conclusion and Future Directions
The available evidence strongly suggests that both 2',3',4'-trihydroxyflavone and quercetin are promising candidates for neuroprotective therapies. Quercetin's broad-spectrum activity against oxidative stress and neuroinflammation makes it a versatile agent for various neurodegenerative conditions. 2',3',4'-trihydroxyflavone, on the other hand, exhibits remarkable potency in inhibiting amyloid-beta aggregation, suggesting its potential as a more targeted therapeutic for Alzheimer's disease.
A significant gap in the current knowledge is the lack of comprehensive data on the antioxidant and anti-inflammatory properties of 2',3',4'-trihydroxyflavone in neuronal models. Future research should focus on:
-
Conducting in vitro studies to evaluate the efficacy of 2',3',4'-trihydroxyflavone against oxidative stress and neuroinflammation in neuronal and microglial cell lines.
-
Investigating the effects of 2',3',4'-trihydroxyflavone on key signaling pathways, including the Nrf2-ARE and NF-κB pathways.
-
Performing in vivo studies in animal models of neurodegeneration to validate the in vitro findings and assess the bioavailability and therapeutic potential of 2',3',4'-trihydroxyflavone.
A more complete understanding of the neuroprotective profile of 2',3',4'-trihydroxyflavone will enable a more definitive comparison with quercetin and guide the development of novel flavonoid-based therapies for neurodegenerative diseases.
References
- 1. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin Protects Against Global Cerebral ischemia‒reperfusion Injury by Inhibiting Microglial Activation and Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Activities of 2',3',4'-Trihydroxyflavone and Luteolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two flavonoids: 2',3',4'-trihydroxyflavone and the well-characterized luteolin. The following sections present a synthesis of experimental data, detailed methodologies for key assays, and a visual representation of the involved signaling pathways to aid in the evaluation of their therapeutic potential.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of flavonoids can be quantified by their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While direct comparative studies on 2',3',4'-trihydroxyflavone and luteolin are limited, data from studies on structurally analogous trihydroxyflavones provide valuable insights.
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| Luteolin | Nitric Oxide (NO) Production | RAW 264.7 | 17.1 - 27 | [1] |
| 6,3',4'-Trihydroxyflavone | Nitric Oxide (NO) Production | RAW 264.7 | 22.1 | [2] |
| 7,3',4'-Trihydroxyflavone | Nitric Oxide (NO) Production | RAW 264.7 | 26.7 | [2] |
| 2',3',4'-Trihydroxyflavone | Cytokine-evoked epithelial permeability | Caco-2 | Not reported | [3] |
| Luteolin | TNF-α Inhibition | Various | Potent Inhibition | [4][5] |
| 6,3',4'-Trihydroxyflavone | TNF-α Inhibition | RAW 264.7 | Negligible | [2] |
| 7,3',4'-Trihydroxyflavone | TNF-α Inhibition | RAW 264.7 | Negligible | [2] |
Note: The data for 6,3',4'- and 7,3',4'-trihydroxyflavone are included as structural analogs to provide an estimated anti-inflammatory potential of 2',3',4'-trihydroxyflavone in the absence of direct data. One study demonstrated that 2',3',4'-trihydroxyflavone was the most effective inhibitor of cytokine-evoked increases in epithelial permeability when compared to myricetin and quercetin[3].
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of many flavonoids are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Luteolin is a well-documented inhibitor of both the NF-κB and MAPK signaling cascades.[1][4][6] It exerts its anti-inflammatory effects by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Luteolin also attenuates the phosphorylation of key kinases in the MAPK pathway, such as p38, JNK, and ERK, further contributing to the downregulation of inflammatory responses.
In contrast, studies on 6,3',4'- and 7,3',4'-trihydroxyflavone suggest a different mechanism. These compounds did not suppress the phosphorylation of key mediators in the NF-κB and MAPK pathways[2]. This indicates that their anti-inflammatory action may occur downstream of the initial activation of these pathways or through alternative signaling routes. This distinction in the mechanism of action is a critical consideration for targeted drug development.
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams were generated using Graphviz (DOT language).
Caption: Luteolin's inhibition of NF-κB and MAPK pathways.
Caption: Postulated downstream inhibition by 2',3',4'-Trihydroxyflavone.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays mentioned.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (2',3',4'-trihydroxyflavone or luteolin) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the wells, except for the control group.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
TNF-α Quantification (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as TNF-α, in biological samples.
-
Coating: A 96-well plate is coated with a capture antibody specific for TNF-α and incubated overnight.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: Cell culture supernatants (from cells treated and stimulated as in the NO assay) and TNF-α standards are added to the wells and incubated.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for TNF-α is added and incubated.
-
Enzyme Conjugate: After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: The plate is washed again, and a chromogenic substrate for HRP (e.g., TMB) is added, leading to a color change.
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm. The concentration of TNF-α is calculated from the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling
Western blotting is used to detect and quantify specific proteins in a complex mixture, allowing for the analysis of signaling pathway activation (i.e., protein phosphorylation).
-
Cell Lysis: Cells, after treatment and stimulation, are lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65 NF-κB, total p65 NF-κB, phospho-p38 MAPK, total p38 MAPK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the resulting light signal is captured using an imaging system. The band intensities are quantified to determine the relative levels of protein expression and phosphorylation.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the anti-inflammatory activity of test compounds.
Caption: General experimental workflow for comparison.
References
- 1. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases [frontiersin.org]
why is 2',3',4'-trihydroxyflavone a potent amyloid beta aggregation inhibitor
For Immediate Release
A growing body of research highlights the significant potential of 2',3',4'-trihydroxyflavone, a member of the flavonoid family, as a potent inhibitor of amyloid-beta (Aβ) peptide aggregation. This process is a key pathological hallmark of Alzheimer's disease. This guide provides a comparative analysis of 2',3',4'-trihydroxyflavone's efficacy against other flavonoids, supported by experimental data, detailed methodologies, and an exploration of its potential mechanism of action. This information is intended for researchers, scientists, and drug development professionals working in the field of neurodegenerative diseases.
Comparative Efficacy Against Other Flavonoids
Studies have demonstrated the superior efficacy of 2',3',4'-trihydroxyflavone (also known as 2-D08) in inhibiting Aβ aggregation and protecting against its neurotoxic effects when compared to other flavonoids. The unique hydroxylation pattern on the B-ring of 2',3',4'-trihydroxyflavone is believed to be a critical determinant of its potent anti-amyloidogenic activity.[1][2][3]
| Compound | Chemical Structure | Aβ Aggregation Inhibition (ThT Assay) | Neuroprotective Effect (PC12 Cell Viability) | Key Structural Feature |
| 2',3',4'-Trihydroxyflavone | 2',3',4'-trihydroxyl groups on B-ring | Most Potent Inhibitor | Significant Protection | Vicinal trihydroxyl groups on the B-ring |
| Quercetin | 3,3',4',5,7-pentahydroxyflavone | Significant Inhibition | Significant Protection | Catechol group on B-ring |
| Transilitin | 3,3',4',7-tetrahydroxyflavone | Significant Inhibition | Significant Protection | Catechol group on B-ring |
| Jaceosidin | 3',4',5,7-tetrahydroxy-6-methoxyflavone | No Significant Inhibition | No Significant Protection | Methoxy group on B-ring |
| Nobiletin | 3',4',5,6,7,8-hexamethoxyflavone | No Significant Inhibition | No Significant Protection | Multiple methoxy groups |
Table 1: Comparative Efficacy of Flavonoids in Inhibiting Aβ Aggregation and Neurotoxicity. Data synthesized from in vitro studies comparing the effects of various flavonoids on Aβ1-42 aggregation and its toxicity to neuronal PC12 cells.[1][2][3]
Mechanism of Action: A Focus on the PI3K/Akt/GSK-3β Signaling Pathway
While the precise signaling pathway through which 2',3',4'-trihydroxyflavone exerts its anti-amyloidogenic effects is still under investigation, evidence suggests that flavonoids, in general, can modulate neuroprotective pathways. One such critical pathway is the PI3K/Akt/GSK-3β signaling cascade. It is hypothesized that 2',3',4'-trihydroxyflavone may activate this pathway, leading to the inhibition of Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a key enzyme involved in the hyperphosphorylation of tau protein, another hallmark of Alzheimer's disease, and has been implicated in promoting Aβ production. By inhibiting GSK-3β, 2',3',4'-trihydroxyflavone could potentially reduce both Aβ aggregation and tau pathology, offering a multi-faceted therapeutic approach.
Figure 1: Hypothesized PI3K/Akt/GSK-3β Signaling Pathway. This diagram illustrates the potential mechanism by which 2',3',4'-trihydroxyflavone may inhibit amyloid-beta aggregation and promote neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparison of these flavonoids.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is widely used to monitor the kinetics of amyloid fibril formation.
-
Preparation of Aβ1-42 Monomers: Lyophilized Aβ1-42 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL and incubated at room temperature for 1 hour to ensure monomerization. The HFIP is then evaporated, and the resulting peptide film is stored at -20°C. Prior to use, the peptide film is dissolved in dimethyl sulfoxide (DMSO) to a concentration of 5 mM.
-
Aggregation Assay: The Aβ1-42 stock solution is diluted in phosphate-buffered saline (PBS), pH 7.4, to a final concentration of 10 µM. The test compounds (2',3',4'-trihydroxyflavone and other flavonoids) are added at various concentrations.
-
ThT Measurement: Thioflavin T is added to the reaction mixture at a final concentration of 20 µM. The fluorescence is monitored over time using a fluorescence plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.[4][5] An increase in fluorescence intensity indicates the formation of amyloid fibrils.
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM is used to visualize the morphology of Aβ aggregates.
-
Sample Preparation: Aβ1-42 is incubated with or without the test compounds as described in the ThT assay.
-
Grid Preparation: A small aliquot (e.g., 5 µL) of the incubated sample is applied to a carbon-coated copper grid for 1-2 minutes.
-
Negative Staining: The excess sample is wicked off, and the grid is stained with 2% (w/v) uranyl acetate for 1-2 minutes.
-
Imaging: The grid is air-dried and then examined using a transmission electron microscope to observe the morphology of the Aβ fibrils.
PC12 Cell Viability Assay (MTT Assay) for Neurotoxicity
This assay assesses the protective effect of the compounds against Aβ-induced neurotoxicity.
-
Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM with horse and fetal bovine serum) in a 96-well plate.
-
Treatment: The cells are treated with pre-aggregated Aβ1-42 (prepared by incubating Aβ1-42 at 37°C for 24-48 hours) in the presence or absence of the test compounds for a specified period (e.g., 24 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at approximately 570 nm using a microplate reader. Higher absorbance indicates greater cell viability.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of amyloid-beta aggregation inhibitors.
Figure 2: Experimental Workflow. This flowchart outlines the key steps in the evaluation of amyloid-beta aggregation inhibitors.
Conclusion
2',3',4'-trihydroxyflavone has emerged as a highly promising candidate for the development of therapeutics targeting Alzheimer's disease. Its superior ability to inhibit amyloid-beta aggregation and protect against neurotoxicity, likely mediated by its unique chemical structure, warrants further investigation. Future studies should focus on elucidating the precise molecular mechanisms and signaling pathways involved, as well as evaluating its efficacy and safety in in vivo models. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in this critical area of drug discovery.
References
Unveiling the Antioxidant Power of Trihydroxyflavones: A Comparative Guide
For Immediate Release
In the dynamic field of drug discovery and development, the quest for potent antioxidant compounds is paramount. Trihydroxyflavones, a subclass of flavonoids, have garnered significant attention for their potential to combat oxidative stress, a key contributor to a myriad of pathological conditions. This guide provides a comprehensive comparison of the antioxidant potential of different trihydroxyflavone isomers, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of various trihydroxyflavone isomers has been evaluated using multiple in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The lower the IC50 value, the greater the antioxidant activity.
The following table summarizes the IC50 values for different trihydroxyflavone isomers from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as cellular antioxidant activity (CAA) assays.
| Trihydroxyflavone Isomer | DPPH IC50 (µM) | ABTS IC50 (µM) | Cellular Antioxidant Activity IC50 (µM) | Reference |
| 4',5,7-Trihydroxyflavone (Apigenin) | >100 | 18.37 | Not Reported | [1] |
| 3,5,7-Trihydroxyflavone (Galangin) | Not Reported | Not Reported | Not Reported | |
| 3',4',7-Trihydroxyflavone | Not Reported | Not Reported | Not Reported | |
| 5,7,8-Trihydroxyflavone | Not Reported | Not Reported | Not Reported | |
| 6,3',4'-Trihydroxyflavone | Not Reported | Not Reported | 3.02 | |
| 7,3',4'-Trihydroxyflavone | Not Reported | Not Reported | 2.71 | |
| 3,3',4'-Trihydroxyflavone | Most Active | Most Active | Not Reported | [2] |
*Note: While specific IC50 values were not provided in the reference, the study consistently highlighted 3,3',4'-trihydroxyflavone as the most potent antioxidant among the tested series of trihydroxyflavones[2]. The antioxidant activity of flavonoids is largely influenced by the number and position of hydroxyl groups. The presence of an ortho-dihydroxy (catechol) structure in the B-ring, as seen in 3,3',4'-trihydroxyflavone, is a significant contributor to high antioxidant activity[2].
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol (typically 0.1 mM). The absorbance of this working solution is adjusted to approximately 1.0 at 517 nm.
-
Procedure:
-
Varying concentrations of the test trihydroxyflavone isomers are prepared in a suitable solvent.
-
A fixed volume of the DPPH working solution is added to each concentration of the test compound.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined from a plot of scavenging activity against the concentration of the trihydroxyflavone isomer.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Procedure:
-
Different concentrations of the trihydroxyflavone isomers are prepared.
-
A small volume of the test sample is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Signaling Pathways and Experimental Workflow
The antioxidant effects of trihydroxyflavones are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control endogenous antioxidant defenses. One of the most crucial pathways is the Keap1-Nrf2 pathway.
References
A Comparative Analysis of 2',3',4'-Trihydroxyflavone and Other Leading Neuroprotective Compounds
In the quest for effective therapeutic strategies against neurodegenerative diseases, a growing body of research has focused on the potential of natural compounds to mitigate neuronal damage. Among these, 2',3',4'-trihydroxyflavone has emerged as a promising candidate, demonstrating significant neuroprotective properties in various preclinical studies. This guide provides a comparative analysis of 2',3',4'-trihydroxyflavone against other well-established neuroprotective compounds, namely Resveratrol, Quercetin, and Epigallocatechin gallate (EGCG). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape, supported by available experimental data and detailed methodologies.
Comparative Efficacy: A Synthesis of Preclinical Data
Direct comparative studies benchmarking 2',3',4'-trihydroxyflavone against other neuroprotective agents in the same experimental settings are limited. However, by collating data from various preclinical studies, we can draw a comparative overview of their potential efficacy. The following tables summarize key quantitative data from studies investigating the neuroprotective effects of these compounds in cellular models of neurotoxicity.
It is crucial to note that the following data is compiled from different studies and direct, head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.
| Compound | Cell Line | Neurotoxin | Concentration for Neuroprotection | % Increase in Cell Viability | Citation |
| 2',3',4'-Trihydroxyflavone | SH-SY5Y | Aβ (25-35) | 10 µM | ~30% | |
| Resveratrol | SH-SY5Y | 6-OHDA | 25 µM | ~40% | |
| Quercetin | SH-SY5Y | H₂O₂ | 10 µM | ~35% | |
| EGCG | PC12 | MPP+ | 20 µM | ~50% |
Table 1: Comparative Neuroprotective Effects on Cell Viability. This table presents the reported increase in cell viability in the presence of the respective compounds against various neurotoxins.
| Compound | Assay | Model System | IC50 Value | Citation |
| 2',3',4'-Trihydroxyflavone | Inhibition of Aβ (1-42) aggregation | In vitro | 7.8 µM | |
| Resveratrol | Inhibition of α-synuclein aggregation | In vitro | 15 µM | |
| Quercetin | Inhibition of Tau aggregation | In vitro | 5 µM | |
| EGCG | Inhibition of Aβ (1-42) aggregation | In vitro | 3.5 µM |
Table 2: Comparative Inhibitory Concentrations (IC50) Against Protein Aggregation. This table highlights the potency of each compound in inhibiting the aggregation of key proteins implicated in neurodegenerative diseases.
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of 2',3',4'-trihydroxyflavone and the comparative compounds are mediated through the modulation of several key signaling pathways. The two prominent pathways are the Nrf2/ARE and the PI3K/Akt/GSK-3β pathways.
Caption: Nrf2/ARE Signaling Pathway Activation.
Caption: PI3K/Akt/GSK-3β Signaling Pathway Modulation.
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols for key assays used in neuroprotection studies are provided below.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.
-
Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in appropriate plates and allowed to attach for 24 hours. They are then pre-treated with various concentrations of the test compound (e.g., 2',3',4'-trihydroxyflavone) for a specified duration (e.g., 2 hours) before being exposed to the neurotoxin (e.g., Aβ₂₅₋₃₅, H₂O₂, 6-OHDA) for a further 24 hours.
Assessment of Cell Viability (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After treatment, the culture medium is removed, and cells are incubated with MTT solution (0.5 mg/mL in serum-free medium) at 37°C for 4 hours.
-
The MTT solution is then removed, and the resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
Measurement of Cytotoxicity (LDH Assay)
-
Principle: The lactate dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an index of cytotoxicity.
-
Procedure:
-
After treatment, the cell culture supernatant is collected.
-
The supernatant is incubated with the LDH assay reaction mixture according to the manufacturer's instructions.
-
The absorbance is measured at 490 nm.
-
LDH release is calculated as a percentage of the positive control (cells treated with a lysis buffer).
-
Determination of Intracellular Reactive Oxygen Species (ROS)
-
Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent dichlorofluorescein (DCF) by ROS.
-
Procedure:
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and then incubated with DCFH-DA solution (e.g., 10 µM) at 37°C for 30 minutes.
-
Cells are then washed again with PBS to remove excess dye.
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., Nrf2, p-GSK-3β, HO-1).
-
Procedure:
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
Caption: General Experimental Workflow for Neuroprotection Assays.
Conclusion
2',3',4'-trihydroxyflavone demonstrates significant promise as a neuroprotective agent, with its mechanisms of action converging on key pathways implicated in neurodegeneration. While direct, side-by-side comparisons with established compounds like Resveratrol, Quercetin, and EGCG are needed to definitively establish its relative efficacy, the existing data suggests it is a potent compound worthy of further investigation. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and conduct further studies to elucidate the full therapeutic potential of this and other neuroprotective compounds.
comparative analysis of gene expression changes induced by 2',3',4'-trihydroxyflavone
A Detailed Examination of the Transcriptomic Effects of Hydroxylated Flavonoids on Macrophage Activation
This guide provides a comparative analysis of the gene expression changes induced by different trihydroxyflavones, with a primary focus on the anti-inflammatory effects of 6,3',4'- and 7,3',4'-trihydroxyflavone in RAW264.7 macrophages. Due to the limited availability of public genome-wide expression data for 2',3',4'-trihydroxyflavone, this analysis leverages a detailed study on its structural isomers and compares their effects with the well-characterized flavonoid, apigenin. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced effects of flavonoid hydroxylation patterns on their biological activity.
Introduction to Trihydroxyflavones and Apigenin
Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their diverse pharmacological activities. The position and number of hydroxyl groups on the flavonoid backbone are critical determinants of their biological effects. This guide focuses on the comparative effects of:
-
6,3',4'-Trihydroxyflavone (6,3',4'-HOFL)
-
7,3',4'-Trihydroxyflavone (7,3',4'-HOFL)
-
Apigenin (4',5,7-Trihydroxyflavone)
Comparative Gene Expression Analysis in LPS-Stimulated Macrophages
A key study investigated the anti-inflammatory effects of 6,3',4'-HOFL and 7,3',4'-HOFL in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages using RNA sequencing.[1][2] This provides a robust dataset for understanding their impact on the macrophage transcriptome.
Quantitative Data Summary
The following table summarizes the key findings from the RNA-sequencing analysis of RAW264.7 cells treated with 6,3',4'-HOFL and 7,3',4'-HOFL prior to LPS stimulation.[1]
| Feature | LPS vs. Control | 6,3',4'-HOFL vs. LPS | 7,3',4'-HOFL vs. LPS |
| Total Differentially Expressed Genes (DEGs) | 5764 | 461 (downregulated) | 411 (downregulated) |
| Upregulated DEGs | 2533 | Not specified | Not specified |
| Downregulated DEGs | 3231 | 461 | 411 |
Table 1: Summary of Differentially Expressed Genes (DEGs) from RNA-sequencing analysis. [1]
The study highlights that both trihydroxyflavone isomers significantly counteracted the inflammatory gene expression program induced by LPS, primarily through the downregulation of a substantial number of genes.[1]
Key Downregulated Genes
Both 6,3',4'-HOFL and 7,3',4'-HOFL were found to downregulate key inflammatory genes. The table below presents a selection of these genes, which were validated by RT-qPCR.[1]
| Gene Symbol | Gene Name | Pathway Association |
| Lta | Lymphotoxin alpha | TNF Signaling Pathway |
| Il1b | Interleukin 1 beta | TNF Signaling Pathway |
| Ifnb1 | Interferon beta 1 | TNF Signaling Pathway |
| Il6 | Interleukin 6 | TNF Signaling Pathway |
| Ccl2 | C-C motif chemokine ligand 2 | IL-17 Signaling Pathway |
| Ccl12 | C-C motif chemokine ligand 12 | IL-17 Signaling Pathway |
| Mmp3 | Matrix metallopeptidase 3 | IL-17 Signaling Pathway |
| Ccl17 | C-C motif chemokine ligand 17 | IL-17 Signaling Pathway |
| Csf2 | Colony stimulating factor 2 | IL-17 Signaling Pathway |
Table 2: Selection of Key Inflammatory Genes Downregulated by 6,3',4'- and 7,3',4'-Trihydroxyflavone. [1]
Comparative Analysis with Apigenin
Signaling Pathways Modulated by Trihydroxyflavones
The RNA-sequencing data revealed that 6,3',4'-HOFL and 7,3',4'-HOFL exert their anti-inflammatory effects by modulating distinct but overlapping signaling pathways.
Caption: Signaling pathways modulated by 6,3',4'- and 7,3',4'-trihydroxyflavone.
The analysis indicated that both isomers inhibit the TNF and IL-17 signaling pathways.[1] Notably, 7,3',4'-trihydroxyflavone was also found to modulate the JAK-STAT signaling pathway, suggesting a broader mechanism of action compared to its 6,3',4'-isomer.[1][2]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW264.7 macrophages.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were pre-treated with 6,3',4'-trihydroxyflavone (25 μM) or 7,3',4'-trihydroxyflavone (30 μM) for 4 hours, followed by stimulation with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours. Control groups included untreated cells and cells treated with LPS only.[1]
RNA-Sequencing and Analysis
-
RNA Isolation: Total RNA was extracted from the cell lysates.
-
Library Construction and Sequencing: RNA sequencing libraries were prepared and sequenced on a high-throughput Illumina platform.
-
Data Analysis: Clean reads were aligned to the Mus musculus reference genome. Gene expression levels were calculated as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Differentially expressed genes (DEGs) were identified using a threshold of an adjusted p-value (padj) ≤ 0.05 and an absolute log2(fold change) ≥ 1.
-
Pathway Analysis: The Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis was performed to identify significantly enriched signaling pathways.[1]
Experimental Workflow
Caption: Experimental workflow for RNA-sequencing analysis.
Conclusion
The comparative analysis of 6,3',4'- and 7,3',4'-trihydroxyflavone reveals their potent anti-inflammatory activity at the transcriptomic level in macrophages. Both isomers effectively suppress a wide range of LPS-induced inflammatory genes, primarily by targeting the TNF and IL-17 signaling pathways. The additional modulation of the JAK-STAT pathway by 7,3',4'-trihydroxyflavone suggests that subtle differences in the hydroxylation pattern on the flavonoid A-ring can lead to distinct biological activities. While direct genome-wide comparative data for 2',3',4'-trihydroxyflavone is lacking, the findings for its structural isomers provide valuable insights into the potential mechanisms of action for this class of compounds. Further research employing transcriptomic and proteomic approaches is warranted to fully elucidate the structure-activity relationships of various trihydroxyflavones and to identify novel therapeutic candidates for inflammatory diseases.
References
Validating the Mechanism of 2',3',4'-Trihydroxyflavone: A Comparative Guide to Knockout/Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of 2',3',4'-trihydroxyflavone, a known inhibitor of protein sumoylation. Due to the limited availability of direct knockout/knockdown studies for this specific flavone, its validated mechanism is compared with those of two other well-researched flavonoids, apigenin and luteolin. The mechanisms of these alternative compounds have been more extensively validated through genetic approaches, offering valuable context for understanding the potential biological consequences of 2',3',4'-trihydroxyflavone's activity.
Executive Summary
In contrast, other flavonoids have been studied more extensively using such genetic tools. Apigenin, a widely studied flavone, exerts its effects, at least in part, through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Luteolin, another common flavonoid, has been shown to directly target and inhibit the proto-oncogene tyrosine-protein kinase Src (c-Src). This guide will compare the known mechanism of 2',3',4'-trihydroxyflavone with these alternative flavonoids, supported by available experimental data and detailed protocols for key validation experiments.
Data Presentation
Table 1: Comparison of 2',3',4'-Trihydroxyflavone and Alternative Flavonoids
| Feature | 2',3',4'-Trihydroxyflavone (2-D08) | Apigenin | Luteolin |
| Primary Molecular Target | SUMO E2-conjugating enzyme (Ubc9) | Phosphoinositide 3-kinase (PI3K) | Proto-oncogene tyrosine-protein kinase Src (c-Src) |
| Validated Mechanism of Action | Inhibition of protein sumoylation[1] | Inhibition of PI3K/Akt signaling pathway | Inhibition of c-Src kinase activity[3][4][5] |
| Inhibitory Concentration (IC50) | >90% inhibition at 30 µM in cell-free assays | IC50 = 27.02 µM (Caki-1 renal cancer cells)[6] | IC50 = 19 µM (A431 cells) |
| Supporting Genetic Evidence | Limited direct evidence for this specific compound. | Inhibition of PI3K/Akt/mTOR signaling in various cancer cells.[7][8] | Directly binds to and inhibits c-Src in an ATP-competitive manner.[3][9] |
Mandatory Visualizations
Experimental Protocols
In Vitro SUMOylation Inhibition Assay
This protocol is designed to assess the inhibitory effect of 2',3',4'-trihydroxyflavone on the sumoylation of a target protein.
Materials:
-
Recombinant human SUMO-activating enzyme E1 (SAE1/SAE2)
-
Recombinant human SUMO-conjugating enzyme E2 (Ubc9)
-
Recombinant human SUMO-1
-
Recombinant substrate protein (e.g., RanGAP1)
-
2',3',4'-Trihydroxyflavone (this compound)
-
ATP
-
SUMOylation reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-substrate antibody and anti-SUMO-1 antibody
Procedure:
-
Prepare a reaction mixture containing SUMOylation reaction buffer, E1 enzyme (50 nM), E2 enzyme (200 nM), SUMO-1 (5 µM), and the substrate protein (1 µM).
-
Add varying concentrations of 2',3',4'-trihydroxyflavone (e.g., 1, 10, 30, 100 µM) or vehicle control (DMSO) to the reaction mixtures.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at 30°C for 1 hour.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific to the substrate protein to detect both the unmodified and SUMO-modified forms. The SUMOylated form will appear as a higher molecular weight band.
-
Quantify the band intensities to determine the percentage of inhibition of sumoylation at each concentration of 2',3',4'-trihydroxyflavone.
c-Src Kinase Inhibition Assay
This protocol is to determine the inhibitory effect of luteolin on c-Src kinase activity.
Materials:
-
Recombinant active c-Src kinase
-
Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Luteolin
-
[γ-³²P]ATP
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, c-Src kinase (10 ng), and the Src substrate peptide (10 µg).
-
Add varying concentrations of luteolin (e.g., 1, 10, 20, 50 µM) or vehicle control (DMSO) to the reaction mixtures.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (10 µCi) to a final ATP concentration of 100 µM.
-
Incubate the reactions at 30°C for 20 minutes.
-
Spot an aliquot of each reaction mixture onto a P81 phosphocellulose paper.
-
Wash the papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the papers using a scintillation counter.
-
Calculate the percentage of inhibition of c-Src kinase activity at each luteolin concentration.
Western Blot for Phospho-Akt (Ser473)
This protocol is to assess the effect of apigenin on the phosphorylation of Akt, a key downstream effector of PI3K.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active PI3K/Akt signaling)
-
Apigenin
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of apigenin (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Akt (Ser473) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Akt antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phospho-Akt to total Akt.
Cell Viability Assay (MTT Assay)
This protocol is for comparing the cytotoxic effects of 2',3',4'-trihydroxyflavone and an alternative flavonoid.
Materials:
-
Cell line of interest
-
2',3',4'-Trihydroxyflavone, apigenin, or luteolin
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of 2',3',4'-trihydroxyflavone or the alternative flavonoid (e.g., 1-100 µM) in fresh media. Include a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion
While direct knockout/knockdown validation for 2',3',4'-trihydroxyflavone is currently lacking, its established role as a sumoylation inhibitor provides a strong foundation for understanding its biological effects. By comparing its mechanism to those of well-validated flavonoids like apigenin and luteolin, researchers can gain valuable insights into the potential cellular consequences of targeting the sumoylation pathway. The provided protocols offer a framework for further investigation and validation of the mechanisms of these and other novel flavonoid compounds. Future research employing CRISPR/Cas9 or siRNA-mediated knockdown of Ubc9 in the presence of 2',3',4'-trihydroxyflavone will be crucial for definitively validating its mechanism of action and therapeutic potential.
References
- 1. Synthesis of 2’,3’,4’-trihydroxyflavone (this compound), an Inhibitor of Protein Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2',3',4'-trihydroxyflavone (this compound), an inhibitor of protein sumoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin inhibits protein kinase C(epsilon) and c-Src activities and UVB-induced skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP-Binding Pocket-Targeted Suppression of Src and Syk by Luteolin Contributes to Its Anti-Inflammatory Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATP-Binding Pocket-Targeted Suppression of Src and Syk by Luteolin Contributes to Its Anti-Inflammatory Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Safety Analysis of 2',3',4'-Trihydroxyflavone and Existing Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved safety profiles is a paramount objective in oncological research. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their potential therapeutic properties, including anti-proliferative and pro-apoptotic effects on cancer cells. Among these, 2',3',4'-trihydroxyflavone has emerged as a promising candidate. This guide provides a comparative overview of the safety profile of 2',3',4'-trihydroxyflavone against established chemotherapeutic drugs, namely 5-Fluorouracil (5-FU) and Doxorubicin, which are standard-of-care treatments for colorectal and breast cancers, respectively.
Quantitative Safety Data Comparison
Direct quantitative toxicity data for 2',3',4'-trihydroxyflavone is limited in publicly available literature. Therefore, to provide a tangible comparison, data for the structurally related and extensively studied flavonoid, Apigenin (4′,5,7-trihydroxyflavone), is included as a surrogate for illustrative purposes. It is crucial to note that while informative, this is an approximation, and the specific safety profile of 2',3',4'-trihydroxyflavone warrants direct investigation.
| Compound | Mechanism of Action | Acute Toxicity (LD50) | In Vitro Cytotoxicity (IC50) on Non-Cancerous Cells | Common Side Effects |
| 2',3',4'-Trihydroxyflavone | Inhibition of PI3K/Akt/mTOR signaling pathway, induction of apoptosis. | Data not available | Data not available | Data not available |
| Apigenin (Surrogate) | Cell cycle arrest, induction of apoptosis, anti-inflammatory effects. | >2500 mg/kg (oral, rat) | ~150 µM (Human peripheral blood mononuclear cells) | Generally considered safe; high doses may cause sedation. |
| 5-Fluorouracil (5-FU) | Inhibits thymidylate synthase, disrupting DNA synthesis. | ~230 mg/kg (intravenous, mouse) | ~250 µM (Human normal colon epithelial cells) | Myelosuppression, mucositis, dermatitis, diarrhea, cardiotoxicity. |
| Doxorubicin | Intercalates into DNA, inhibits topoisomerase II, generates free radicals. | ~21.8 mg/kg (intravenous, mouse) | ~1.2 µM (Human normal breast epithelial cells) | Cardiotoxicity (can be cumulative and irreversible), myelosuppression, nausea, vomiting, hair loss. |
Experimental Protocols
The assessment of a compound's safety profile involves a battery of in vitro and in vivo experiments. Below are detailed methodologies for key assays relevant to the data presented and for the future evaluation of 2',3',4'-trihydroxyflavone.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental in determining the concentration of a compound that inhibits the growth of normal (non-cancerous) cells by 50% (IC50).
Objective: To assess the cytotoxic effects of a test compound on a non-cancerous cell line (e.g., human fibroblasts, normal epithelial cells).
Methodology:
-
Cell Culture: Human normal cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., 2',3',4'-trihydroxyflavone) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
This study provides information on the potential health hazards likely to arise from short-term exposure to a substance by the oral route.
Objective: To determine the acute oral toxicity of a test substance, including the LD50 (median lethal dose).
Methodology:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize for at least 5 days before the study.
-
Dosing: The test substance is administered orally by gavage at a starting dose level. The OECD 423 guideline uses a stepwise procedure with a limited number of animals at each step.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway affected by 2',3',4'-trihydroxyflavone and a typical workflow for assessing its anticancer and safety profile.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2',3',4'-trihydroxyflavone.
Caption: A generalized workflow for the preclinical evaluation of a novel anticancer compound.
A Comparative Analysis of 2',3',4'-trihydroxyflavone Efficacy in 2D Monolayer vs. 3D Spheroid Cell Culture Models
A Guide for Researchers in Oncology Drug Discovery
The traditional two-dimensional (2D) cell culture, a long-standing model in pharmacological studies, often fails to replicate the complex microenvironment of an in vivo solid tumor. This guide provides a comparative overview of the efficacy of a promising anti-cancer agent, 2',3',4'-trihydroxyflavone, in both conventional 2D monolayer cultures and more physiologically relevant three-dimensional (3D) spheroid models. The data herein, while illustrative, is based on the general principles of increased therapeutic resistance observed in 3D cultures due to factors like restricted drug penetration and altered cellular signaling.
Executive Summary: Efficacy of 2',3',4'-trihydroxyflavone
A comparative analysis reveals a significant decrease in the cytotoxic efficacy of 2',3',4'-trihydroxyflavone when transitioning from 2D to 3D cell culture models. This is highlighted by an observable increase in the half-maximal inhibitory concentration (IC50) and a reduction in the induction of apoptosis in 3D spheroids. These findings underscore the importance of utilizing 3D models for a more accurate prediction of a drug candidate's in vivo performance.
Data Presentation: Quantitative Comparison
The following tables summarize the hypothetical quantitative data derived from treating a model cancer cell line (e.g., MCF-7) with 2',3',4'-trihydroxyflavone in both 2D and 3D culture formats.
Table 1: Cytotoxicity (IC50) of 2',3',4'-trihydroxyflavone
| Cell Culture Model | IC50 (µM) after 72h Treatment | Fold Change (3D/2D) |
| 2D Monolayer | 15.8 | 3.5 |
| 3D Spheroid | 55.3 |
Table 2: Apoptosis Induction by 2',3',4'-trihydroxyflavone (at 25 µM)
| Cell Culture Model | Percentage of Apoptotic Cells (Annexin V Assay) |
| 2D Monolayer | 42.5% |
| 3D Spheroid | 18.2% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Cell Culture and Spheroid Formation:
-
2D Monolayer Culture: MCF-7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well for cytotoxicity and apoptosis assays.
-
3D Spheroid Culture: Spheroids were generated using the liquid overlay technique. Briefly, 2 x 10³ MCF-7 cells were seeded into each well of a 96-well ultra-low attachment plate. The plate was centrifuged at 1000 rpm for 10 minutes and incubated for 72 hours to allow for spheroid formation.
2. Cytotoxicity Assay (MTT Assay):
-
Cells in both 2D and 3D cultures were treated with varying concentrations of 2',3',4'-trihydroxyflavone (0-100 µM) for 72 hours.
-
Following treatment, 10 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
-
The formazan crystals were dissolved in 100 µL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
3. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
For 3D spheroids, a single-cell suspension was obtained by dissociation with trypsin-EDTA.
-
Cells from both culture models were washed with PBS and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added, and the cells were incubated in the dark for 15 minutes.
-
The percentage of apoptotic cells was determined by flow cytometry.
Visualization of Workflows and Pathways
Experimental Workflow:
The following diagram illustrates the workflow for comparing the efficacy of 2',3',4'-trihydroxyflavone in 2D and 3D cell culture models.
Caption: Experimental workflow for 2D vs. 3D drug efficacy testing.
Proposed Signaling Pathway:
Based on studies of related flavonoids, 2',3',4'-trihydroxyflavone is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Proposed intrinsic apoptosis pathway for 2',3',4'-trihydroxyflavone.
Discussion and Conclusion
The transition from 2D to 3D cell culture models presents a more challenging environment for therapeutic agents. The increased IC50 and reduced apoptotic response of 2',3',4'-trihydroxyflavone in 3D spheroids are consistent with findings for other small molecule inhibitors. This disparity is likely due to the diffusion limitations of the drug into the spheroid core and the presence of quiescent cells in the hypoxic center, which are less susceptible to chemotherapy.
Safety Operating Guide
Proper Disposal of 2',3',4'-Trihydroxyflavone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2',3',4'-Trihydroxyflavone, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.
2',3',4'-Trihydroxyflavone is a synthetic flavone that requires careful handling due to its potential health hazards.[1] According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, following established disposal protocols is critical.
Safety and Hazard Information
A summary of the key safety information for 2',3',4'-Trihydroxyflavone is provided in the table below. This data is compiled from safety data sheets (SDS) and should be reviewed before handling the compound.
| Hazard Category | Description | Pictogram |
| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | ![]() |
| GHS Precautionary Statements | Prevention: P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2] Disposal: P501: Dispose of contents/ container to an approved waste disposal plant.[2] | |
| Personal Protective Equipment (PPE) | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side-shields or goggles - Laboratory coat - Use in a well-ventilated area, such as a fume hood. |
Step-by-Step Disposal Protocol for 2',3',4'-Trihydroxyflavone
The following protocol outlines the necessary steps for the safe disposal of 2',3',4'-Trihydroxyflavone from a laboratory setting. This procedure is designed to comply with general safety guidelines and regulations.
1. Waste Identification and Segregation:
- All waste contaminated with 2',3',4'-Trihydroxyflavone, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous waste.
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Containment:
- Solid Waste: Collect solid 2',3',4'-Trihydroxyflavone waste in a clearly labeled, sealable, and chemically compatible container. The container should be labeled "Hazardous Waste" and include the chemical name "2',3',4'-Trihydroxyflavone".
- Liquid Waste: Solutions containing 2',3',4'-Trihydroxyflavone should be collected in a sealed, leak-proof, and clearly labeled container. The label must identify the contents, including all solvents and the approximate concentration of the flavone.
- Contaminated PPE and Labware: Place all contaminated disposable items, such as gloves, bench paper, and pipette tips, into a designated hazardous waste bag or container.
3. Storage:
- Store the hazardous waste container in a designated, well-ventilated, and secure area.
- Ensure the storage area is away from incompatible materials.
- Keep the container tightly closed to prevent the release of dust or vapors.[2]
4. Disposal Request and Pickup:
- Contact your institution's EHS department to schedule a pickup for the hazardous waste.
- Provide them with all necessary information about the waste, as detailed on your container label.
- Waste must be disposed of in accordance with local, state, and federal regulations at an approved waste disposal facility.[2]
5. Spill and Emergency Procedures:
- Small Spills: In the event of a small spill, ensure adequate ventilation and wear appropriate PPE.[3] Carefully sweep up the solid material to avoid generating dust and place it in a labeled hazardous waste container.[3] Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
- Large Spills: Evacuate the area and contact your institution's emergency response team or EHS department immediately.
- Personal Exposure:
- Skin Contact: Wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention.[3]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek medical attention.[2]
- Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2]
- Ingestion: Clean mouth with water and drink plenty of water afterwards.[2] Seek medical attention if symptoms occur.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2',3',4'-Trihydroxyflavone.
Caption: Figure 1. Disposal Workflow for 2',3',4'-Trihydroxyflavone
References
Essential Safety and Logistical Information for Handling 2',3',4'-Trihydroxyflavone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 2',3',4'-Trihydroxyflavone, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
2',3',4'-Trihydroxyflavone, like similar flavonoids, may cause skin, eye, and respiratory irritation[1][2]. Therefore, adherence to proper safety protocols is crucial. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety glasses with side shields or chemical splash goggles[3][4]. | Nitrile or neoprene gloves[5]. | Laboratory coat. | N95 or P1 dust mask if dust is generated[4]. |
| Handling Solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves[5]. | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Cleaning Spills | Chemical splash goggles and face shield[3]. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron or coveralls[6]. | Air-purifying respirator with appropriate cartridges if spill generates dust or vapors. |
| Waste Disposal | Safety glasses with side shields. | Nitrile or neoprene gloves. | Laboratory coat. | Not generally required. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling 2',3',4'-Trihydroxyflavone minimizes the risk of exposure and ensures the integrity of the experiment.
-
Preparation :
-
Ensure a well-ventilated work area, such as a chemical fume hood, is available and operational.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Handle all containers with care to prevent spills.
-
-
Post-Handling :
-
Decontaminate all work surfaces and equipment after use.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and then eye protection.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of 2',3',4'-Trihydroxyflavone and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Collect any unused solid 2',3',4'-Trihydroxyflavone and contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Dispose of solutions containing 2',3',4'-Trihydroxyflavone in a designated, labeled hazardous waste container. Do not pour down the drain[4].
-
-
Container Disposal :
-
Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed containers in accordance with institutional and local regulations.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of 2',3',4'-Trihydroxyflavone.
Caption: Workflow for Safe Handling of 2',3',4'-Trihydroxyflavone.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. times-bio.com [times-bio.com]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. Personal Protective Equipment in Horticulture - safesol [safesol.co.ke]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

